Product packaging for 3-Indoleglyoxylic acid(Cat. No.:CAS No. 1477-49-2)

3-Indoleglyoxylic acid

货号: B075151
CAS 编号: 1477-49-2
分子量: 189.17 g/mol
InChI 键: DWLVFWDCSFTDOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-Indoleglyoxylic acid is a versatile and crucial indole-derived building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an indole ring and a glyoxylic acid moiety, makes it a privileged scaffold for constructing more complex heterocyclic systems, particularly as a precursor to various tryptamine derivatives and other pharmacologically active indole alkaloids. Researchers value this compound for its role in studying monoamine oxidase (MAO) inhibition and for its applications in developing potential neuroprotective agents. The molecule serves as a key intermediate in the synthesis of compounds that interact with serotonin receptors, facilitating the exploration of neurological pathways and psychiatric disorders. Its glyoxylic acid group provides a handle for further functionalization through amidation, esterification, or reduction, enabling the generation of diverse chemical libraries for high-throughput screening. In biochemical assays, this compound and its derivatives are employed to probe enzyme mechanisms and investigate structure-activity relationships (SAR). This high-purity reagent is essential for advancing projects in drug discovery, neuroscience, and chemical biology. Handling should be conducted in a well-ventilated laboratory setting, and researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B075151 3-Indoleglyoxylic acid CAS No. 1477-49-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(1H-indol-3-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9(10(13)14)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLVFWDCSFTDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074536
Record name .alpha.-oxo-Indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477-49-2
Record name Indole-3-glyoxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1477-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-3-glyoxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-glyoxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-oxo-Indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indol-3-ylglyoxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLE-3-GLYOXALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U8W7RF8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Indoleglyoxylic Acid: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-indoleglyoxylic acid (IGA), a pivotal molecule in biochemical research and a versatile building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, reactivity, and biological significance of IGA, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] this compound, as a derivative, combines the reactive potential of both an α-keto acid and the indole ring system, making it a highly valuable precursor for a diverse array of bioactive molecules. Its role as a metabolite in tryptophan metabolism further underscores its biological relevance.[2][3] This guide will explore the essential characteristics of IGA that underpin its utility in both biological and chemical contexts.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. This compound is typically a light yellow to yellow solid.[4] Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₃[4][5]
Molecular Weight 189.17 g/mol [4][5]
CAS Number 1477-49-2[4][5]
Melting Point 217 °C (decomposes)[4][6]
Appearance Light yellow to yellow solid[4]
Storage Temperature 2-8°C[4][6]
SMILES String OC(=O)C(=O)c1c[nH]c2ccccc12[6]
InChI Key DWLVFWDCSFTDOD-UHFFFAOYSA-N[6]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, with a common approach involving the reaction of indole with oxalyl chloride. This electrophilic substitution reaction preferentially occurs at the electron-rich C3 position of the indole ring.

General Synthetic Pathway

A prevalent method for synthesizing this compound involves the acylation of indole. The reaction proceeds via an electrophilic attack of the Vilsmeier-Haack reagent, formed from oxalyl chloride and a suitable solvent like diethyl ether, on the indole ring. The resulting indol-3-ylglyoxylyl chloride is then hydrolyzed to yield this compound.

Synthesis of this compound Indole Indole Intermediate Indol-3-ylglyoxylyl chloride Indole->Intermediate + Oxalyl Chloride OxalylChloride Oxalyl Chloride (COCl)₂ IGA This compound Intermediate->IGA + H₂O (Hydrolysis) Hydrolysis H₂O

Caption: General synthesis of this compound from indole.

Reactivity Profile

The reactivity of this compound is characterized by the functional groups present: the indole ring, the carboxylic acid, and the α-keto group.

  • Indole Ring: The indole nucleus can undergo further electrophilic substitution, although the electron-withdrawing glyoxylic acid moiety at the 3-position deactivates the ring towards this type of reaction compared to unsubstituted indole.

  • Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification and amidation. The formation of amides is a particularly important reaction in the synthesis of bioactive derivatives.

  • α-Keto Group: The ketone is susceptible to nucleophilic attack and can be reduced or participate in condensation reactions.

Biological Significance and Applications in Drug Discovery

This compound and its derivatives have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.

Role in Tryptophan Metabolism

Tryptophan is an essential amino acid that is metabolized through several pathways, including the kynurenine and indole pathways.[2][7] Within the indole pathway, gut microbiota can metabolize tryptophan into various indole derivatives.[8] this compound has been identified as a product of bacterial transformation of indole.[9] The dysregulation of tryptophan metabolism is implicated in various diseases, making the study of its metabolites, like IGA, crucial for understanding disease pathogenesis.[2][8]

Tryptophan_Metabolism Tryptophan Tryptophan Indole Indole Tryptophan->Indole Bacterial Tryptophanase IGA 3-Indoleglyoxylic Acid Indole->IGA Bacterial Metabolism OtherMetabolites Other Indole Derivatives Indole->OtherMetabolites

Caption: Simplified schematic of this compound in the indole pathway of tryptophan metabolism.

Precursor for Bioactive Compounds

This compound is a key starting material for the synthesis of a wide range of biologically active compounds.[4] Its derivatives have been investigated for various therapeutic applications:

  • Anticancer Agents: A significant area of research focuses on indolylglyoxylamide derivatives as potent anticancer agents.[2] These compounds have been shown to act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells.[4][5] The glyoxylamide moiety is crucial for this activity, and modifications to the amide portion have led to the discovery of highly potent compounds.[4][5]

  • Enzyme Inhibitors: Derivatives of this compound have been prepared as inhibitors of enzymes such as sortase A and isocitrate lyase, which are potential targets for antimicrobial therapies.[4][10]

  • Anti-inflammatory and Antioxidant Properties: Research has explored the potential of this compound and its derivatives for their anti-inflammatory and antioxidant effects.[11]

Experimental Protocol: HPLC Analysis of this compound

Accurate quantification of this compound is essential for both synthetic chemistry and biological studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose. The following protocol provides a general framework for the analysis of IGA.

Principle

This method utilizes reverse-phase HPLC with UV detection. The compound is separated on a C18 column based on its polarity and detected by its absorbance of UV light.

Materials and Reagents
  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (or other suitable acid for mobile phase pH adjustment)

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation
  • HPLC system equipped with a UV detector, pump, and autosampler.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Step-by-Step Procedure
  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For synthetic reaction monitoring, dissolve a small, accurately weighed amount of the reaction mixture in the mobile phase.

    • For biological samples (e.g., bacterial culture supernatants), a sample clean-up step is necessary.[12] This may involve centrifugal filtration to remove proteins and other macromolecules.[12]

    • Filter all samples and standards through a syringe filter before injection to prevent column clogging.

  • HPLC Conditions:

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (acidified to pH ~3 with acetic acid). The exact ratio can be optimized, but a starting point could be a gradient elution. For example, starting with a higher percentage of acidified water and increasing the percentage of acetonitrile over the run.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

    • Detection Wavelength: 280 nm, which is near the absorbance maximum for the indole chromophore.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Run the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the samples and determine the peak area corresponding to this compound.

    • Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Filter Filter all solutions (0.22 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solutions Prep_Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (280 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Detect->Quantify Calibrate->Quantify

Caption: A typical workflow for the HPLC analysis of this compound.

Safety and Handling

This compound is classified as an irritant.[4] It can cause skin, eye, and respiratory irritation.[5][13] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[8][14] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

Conclusion

This compound is a molecule of significant interest due to its versatile reactivity and its role as a precursor to a wide range of bioactive compounds. Its fundamental properties, coupled with its accessibility through straightforward synthetic routes, make it an invaluable tool for researchers in medicinal chemistry, chemical biology, and drug discovery. A thorough understanding of its characteristics, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics and the exploration of complex biological pathways.

References

A Technical Guide to the Research Applications of 3-Indoleglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleglyoxylic acid (IGA), a derivative of indole, stands as a pivotal molecule in contemporary scientific research. Its versatile chemical structure, featuring an indole ring linked to a glyoxylic acid group, enables its participation in a wide array of biochemical processes and synthetic organic reactions.[1] This guide provides an in-depth exploration of the multifaceted applications of IGA, moving beyond a simple catalog of uses to explain the underlying chemical and biological principles that make it an indispensable tool. We will delve into its crucial role in plant physiology as an auxin analog, its position as a key intermediate in microbial tryptophan metabolism, its function as a versatile scaffold for the synthesis of novel therapeutic agents, and its utility as an analytical standard. This document is designed to serve as a technical resource, complete with detailed experimental protocols and data, to empower researchers in leveraging the full potential of this remarkable compound.

Core Physicochemical Properties of this compound

A thorough understanding of a compound's properties is foundational to its effective application in research. This compound is typically a yellow to off-white crystalline solid, sparingly soluble in water.[1][2] Its reactivity is centered around the carboxylic acid and ketone functionalities, as well as the indole ring system itself.

PropertyValueSource
IUPAC Name 2-(1H-indol-3-yl)-2-oxoacetic acid[3]
CAS Number 1477-49-2[1][4]
Molecular Formula C₁₀H₇NO₃[3][4]
Molecular Weight 189.17 g/mol [3][4]
Appearance Yellow solid / Light yellow to yellow solid[4][5]
Melting Point 217 °C (decomposes)[6]
Storage Temperature 0-8 °C[4]
Purity (Typical) ≥ 96% (HPLC)[4]
Topological Polar Surface Area 70.2 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]

Application in Plant Science and Agriculture: An Auxin Analog

One of the most well-established roles for IGA in research is in the field of plant biology, primarily due to its structural similarity to Indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants.[7][8][9]

Mechanism of Action: Mimicking Auxin

Auxins are critical phytohormones that regulate nearly all aspects of plant growth and development, including cell elongation, root formation, and tropic responses.[7][10][11] IGA is widely used as a plant growth regulator because it functions as an auxin analog.[1] Its molecular structure allows it to interact with auxin signaling pathways, influencing physiological processes in a manner similar to endogenous IAA. This makes it a valuable tool for researchers studying auxin-mediated development and for agricultural applications aimed at enhancing crop resilience and yield, such as promoting root development and overall plant vigor.[1][4][12]

A Node in Auxin Biosynthesis Research

While not a direct intermediate in the primary plant-based tryptophan-dependent IAA biosynthesis pathways, the study of related indole compounds like IGA is crucial for understanding the metabolic networks surrounding auxin production.[13][14] Bacteria, for instance, can metabolize tryptophan through various routes, some of which produce indole derivatives that influence plant physiology.[8][15] Understanding how compounds like IGA are formed and how they interact with plant systems provides a more complete picture of plant-microbe interactions and the chemical ecology of the rhizosphere.[16]

Auxin_Biosynthesis_Pathway Chorismate Chorismate Tryptophan Tryptophan (Trp) Chorismate->Tryptophan Multiple Steps IPyA Indole-3-pyruvic acid (IPyA) Tryptophan->IPyA TAA1 IAM Indole-3-acetamide (IAM) Tryptophan->IAM Bacteria-specific TAM Tryptamine (TAM) Tryptophan->TAM IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx IAA Indole-3-acetic acid (IAA) (Auxin) IPyA->IAA YUCCA IAM->IAA AMI1 TAM->IAA Multiple Steps IAOx->IAA Multiple Steps Bacterial_Metabolism Tryptophan Tryptophan Indole Indole Tryptophan->Indole Tryptophanase Bacterium Bacterial Transformation (e.g., Arthrobacter sp.) Indole->Bacterium IGA This compound (IGA) Bacterium->IGA IAA Indole-3-acetic acid (IAA) Bacterium->IAA IAld Indole-3-aldehyde Bacterium->IAld Synthetic_Workflow IGA This compound (IGA) Starting Material Activation Activation Step (e.g., with Oxalyl Chloride) IGA->Activation Intermediate Reactive Intermediate (Indole-3-glyoxylyl chloride) Activation->Intermediate Coupling Amide Coupling (with various amines/amino acids) Intermediate->Coupling Library Library of Bioactive Derivatives (e.g., Indol-3-yl-glyoxylamides) Coupling->Library

References

The Genesis of a Key Indole: A Technical History of 3-Indoleglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoleglyoxylic acid, a seemingly simple molecule, stands at a fascinating intersection of chemical synthesis, biochemistry, and pharmaceutical sciences. As a key intermediate in the metabolism of the essential amino acid tryptophan and a structural relative of the pivotal plant hormone indole-3-acetic acid (IAA), its history is deeply intertwined with the foundational discoveries in plant physiology and the ongoing quest for novel therapeutics. This in-depth technical guide charts the discovery and history of this compound, offering a detailed exploration of its synthesis, its biochemical significance, and its emergence as a valuable scaffold in modern drug discovery.

Part 1: The Dawn of Indole Chemistry and the Quest for Plant Growth Hormones

The story of this compound begins not with its own discovery, but with the broader exploration of the indole nucleus. In the 1860s, the German chemist Adolf von Baeyer's work on the dye indigo laid the groundwork for indole chemistry. His reduction of oxindole to indole in 1866 marked a significant milestone, opening the door to understanding a class of compounds that would later be found to be central to life.

The early 20th century witnessed a surge of interest in the chemical messengers governing plant growth. The pioneering work of scientists like Fritz Kögl and Arie Jan Haagen-Smit in the 1930s led to the isolation of substances they termed "auxins" from sources like human urine and fungal cultures. Their research culminated in the identification of "heteroauxin" as indole-3-acetic acid (IAA), a discovery that revolutionized plant biology and agriculture. This intense focus on indole-containing compounds set the stage for the investigation of other structurally related molecules, including this compound.

Part 2: The First Synthesis - A Deliberate Creation

While the exact moment of its first isolation from a natural source remains somewhat obscure in the historical record, the first definitive chemical synthesis of this compound was a landmark event. This achievement was reported in 1940 by John W. Baker in the Journal of the Chemical Society. Baker's work was not a random exploration of indole chemistry but was driven by a specific need to understand the metabolic breakdown of tryptophan.

Causality Behind the Experimental Choices

Baker's synthesis was designed to create a potential intermediate in the biological degradation of tryptophan. The choice of starting materials and reaction conditions was a logical application of the organometallic chemistry of the time. The use of a Grignard reagent of indole provided a nucleophilic indole ring, ready to attack an electrophilic carbonyl compound. The acid chloride of methyl hydrogen oxalate was an ideal electrophile, as it would introduce the desired two-carbon keto-acid side chain at the 3-position of the indole ring.

Experimental Protocol: The Baker Synthesis (1940)

The synthesis of this compound, as described by Baker, proceeds in two main steps: the formation of the methyl ester followed by its hydrolysis to the free acid.

Step 1: Synthesis of Methyl Indolyl-3-glyoxylate

  • Preparation of Indolylmagnesium Iodide: A solution of ethylmagnesium iodide is prepared by reacting magnesium turnings with ethyl iodide in anhydrous ether. To this Grignard reagent, a solution of indole in ether is added, leading to the formation of indolylmagnesium iodide.

  • Reaction with Methyl Oxalyl Chloride: The freshly prepared solution of indolylmagnesium iodide is then added dropwise to a cooled solution of methyl oxalyl chloride (the acid chloride of methyl hydrogen oxalate) in ether.

  • Workup and Isolation: The reaction mixture is then treated with ice and a solution of ammonium chloride to quench the reaction and precipitate the magnesium salts. The ethereal layer is separated, and the solvent is evaporated to yield crude methyl indolyl-3-glyoxylate.

  • Purification: The crude ester is purified by recrystallization from a suitable solvent, such as ethanol or acetone.

Step 2: Hydrolysis to this compound

  • Saponification: The purified methyl indolyl-3-glyoxylate is dissolved in a solution of sodium hydroxide in aqueous methanol.

  • Acidification: The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the free this compound.

  • Isolation and Purification: The precipitated acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Diagram of the Baker Synthesis of this compound

Baker_Synthesis Indole Indole EtMgI 1. EtMgI, Ether Indole->EtMgI Grignard Formation IndoleMgI Indolylmagnesium iodide EtMgI->IndoleMgI MeOOCCOCl 2. Methyl oxalyl chloride IndoleMgI->MeOOCCOCl Acylation MethylEster Methyl indolyl-3-glyoxylate MeOOCCOCl->MethylEster Hydrolysis NaOH, H2O/MeOH MethylEster->Hydrolysis Saponification Acidification HCl Hydrolysis->Acidification Product This compound Acidification->Product

The synthetic pathway to this compound as pioneered by J. W. Baker.

Part 3: Biochemical Significance - A Key Metabolite

Following its synthesis, the biological relevance of this compound became increasingly apparent. It is now recognized as a key intermediate in the indole-3-pyruvic acid (IPA) pathway, one of the primary routes for the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from tryptophan.

The Indole-3-Pyruvic Acid Pathway

In this pathway, tryptophan is first converted to indole-3-pyruvic acid by a tryptophan aminotransferase. Indole-3-pyruvic acid is then decarboxylated to form indole-3-acetaldehyde. Finally, indole-3-acetaldehyde is oxidized to yield the active plant hormone, indole-3-acetic acid. This compound can be formed from the oxidation of indole-3-pyruvic acid.

Diagram of the Indole-3-Pyruvic Acid Pathway

IPAPathway Tryptophan Tryptophan IPA Indole-3-pyruvic acid Tryptophan->IPA Tryptophan aminotransferase IGA This compound IPA->IGA Oxidation IAAld Indole-3-acetaldehyde IPA->IAAld Decarboxylation IAA Indole-3-acetic acid (Auxin) IAAld->IAA Oxidation

Simplified overview of the Indole-3-Pyruvic Acid pathway for IAA biosynthesis.

Part 4: Modern Applications - A Scaffold for Drug Discovery

In recent decades, the indole-3-glyoxylamide scaffold, derived from this compound, has emerged as a "privileged structure" in medicinal chemistry

Introduction: Situating 3-Indoleglyoxylic Acid in the Biological Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Pathways of 3-Indoleglyoxylic Acid

This compound (IGA) is an indole derivative and a metabolite of tryptophan, the essential amino acid. Chemically identified as α-oxo-1H-indole-3-acetic acid, this molecule occupies a critical nexus in biochemical pathways, linking microbial metabolism with host immune regulation. While not a therapeutic agent in its own right, IGA's structural features make it a subject of intense interest for its potential to modulate key biological targets and for its role as a privileged scaffold in medicinal chemistry.

This guide eschews a simple recitation of facts in favor of a narrative built on scientifically-grounded hypotheses. We will explore the two most probable mechanisms of action for IGA—modulation of the Aryl Hydrocarbon Receptor (AhR) and inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). For each proposed mechanism, we will detail the rationale and provide robust, field-proven experimental protocols to enable researchers to validate these hypotheses in their own laboratories.

Hypothesized Mechanism 1: IGA as a Modulator of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses, particularly at barrier tissues like the gut.[1][2] A vast array of microbial tryptophan catabolites, all sharing the core indole structure of IGA, have been identified as potent AhR ligands.[3] This strong precedent forms the basis of our first mechanistic hypothesis: IGA interacts with and modulates the activity of the Aryl Hydrocarbon Receptor.

Upon binding a ligand, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[3][4] These genes include critical xenobiotic-metabolizing enzymes (e.g., CYP1A1) and immunomodulatory cytokines.[5] The functional outcome—pro-inflammatory or anti-inflammatory—is highly context- and ligand-dependent, making the characterization of new ligands like IGA a critical research objective.

Visualizing the AhR Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGA This compound (Hypothesized Ligand) AhR_complex AhR Complex (AhR, HSP90, etc.) IGA->AhR_complex Binding & Conformational Change AhR_activated Activated AhR AhR_complex->AhR_activated HSP90 Dissociation ARNT ARNT AhR_activated->ARNT Nuclear Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer DRE DRE/XRE (DNA Promoter Region) AhR_ARNT->DRE DNA Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, Cytokines) DRE->Target_Genes Initiates Transcription

Caption: Hypothesized activation of the Aryl Hydrocarbon Receptor (AhR) by this compound.

Experimental Protocol: AhR Activation Luciferase Reporter Assay

This protocol provides a robust method to determine if IGA acts as an agonist or antagonist of human AhR. It utilizes a reporter cell line stably transfected with a luciferase gene under the control of an AhR-responsive promoter.[4][6]

Objective: To quantify the dose-dependent AhR activation or inhibition by this compound.

Materials:

  • Human AhR Reporter Cell Line (e.g., INDIGO Biosciences Cat. No. IB01301)[4][7]

  • Cell Recovery Medium (CRM)

  • Compound Screening Medium (CSM)

  • Reference AhR Agonist (e.g., MeBIO, FICZ)[4]

  • Reference AhR Antagonist (e.g., CH-223191)[4]

  • This compound (IGA), high purity

  • DMSO (Cell culture grade)

  • White, opaque 96-well cell culture plates

  • Luciferase detection reagent (e.g., Promega ONE-Glo™)

  • Luminometer plate reader

Methodology:

  • Cell Revival and Seeding:

    • Rapidly thaw cryopreserved AhR reporter cells in a 37°C water bath.

    • Immediately transfer thawed cells into pre-warmed Cell Recovery Medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh CRM to the recommended density.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Preparation of Dosing Solutions:

    • Prepare a concentrated stock solution of IGA in DMSO (e.g., 50 mM).

    • For Agonist Testing: Perform serial dilutions of the IGA stock solution in Compound Screening Medium to achieve the final desired assay concentrations (e.g., 0.1 nM to 100 µM). Include a "vehicle control" of DMSO in CSM at the highest percentage used. Also prepare a positive control using the reference agonist.

    • For Antagonist Testing: Prepare serial dilutions of IGA in CSM that also contains a known concentration of the reference agonist (typically at its EC₈₀ value).[4]

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the seeding medium from the cells.

    • Add 100 µL of the prepared dosing solutions (vehicle, positive control, IGA dilutions) to the appropriate wells.

    • Return the plate to the incubator for an additional 24 hours.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add a volume of detection reagent to each well equal to the culture medium volume (e.g., 100 µL).

    • Incubate for 5-10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the average relative luminescence units (RLU) for each replicate.

    • Normalize the data by expressing the RLU of treated wells as a "Fold Activation" relative to the vehicle control (Fold Activation = RLU_sample / RLU_vehicle).

    • Plot the Fold Activation against the log of the IGA concentration. Use non-linear regression (four-parameter logistic curve) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[8]

Hypothesized Mechanism 2: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[9][10] In the tumor microenvironment, IDO1 is frequently overexpressed, leading to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This effectively starves effector T cells and promotes the generation of regulatory T cells (Tregs), allowing the tumor to evade immune surveillance. Consequently, IDO1 is a high-value target in immuno-oncology.[11]

Given that many potent IDO1 inhibitors are indole derivatives, our second mechanistic hypothesis is: IGA acts as a competitive or non-competitive inhibitor of the IDO1 enzyme.

Visualizing the IDO1 Pathway and Inhibition

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell T-Cell TRP L-Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 Substrate TRP_depletion Tryptophan Depletion KYN Kynurenine (Immunosuppressive) IDO1->KYN Catalysis IDO1->TRP_depletion Causes IGA This compound (Hypothesized Inhibitor) IGA->IDO1 Inhibition KYN_signal Kynurenine Signaling (via AhR) KYN->KYN_signal T_Cell_Anery T-Cell Anergy & Apoptosis TRP_depletion->T_Cell_Anery KYN_signal->T_Cell_Anery

Caption: The IDO1 enzymatic pathway and its hypothesized inhibition by this compound.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay (HPLC Method)

This protocol measures the efficacy of IGA in inhibiting IDO1 activity within a cellular context. Human cancer cells are stimulated to express IDO1, treated with the inhibitor, and the amount of kynurenine produced is quantified by High-Performance Liquid Chromatography (HPLC).[12][13]

Objective: To determine the IC₅₀ value of this compound for IDO1 enzyme activity in a cellular model.

Materials:

  • Human cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells, HeLa cells).[13]

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS).

  • Recombinant human Interferon-gamma (IFN-γ).

  • This compound (IGA), high purity.

  • Trichloroacetic acid (TCA).

  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile phase (e.g., potassium phosphate buffer with methanol).

  • Kynurenine standard for calibration curve.

Methodology:

  • Cell Culture and IDO1 Induction:

    • Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[13]

    • To induce IDO1 expression, treat the cells with IFN-γ at a final concentration of 100 ng/mL.[12][13]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Inhibitor Treatment:

    • Following IDO1 induction, remove the medium.

    • Add fresh medium containing serial dilutions of IGA (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a "no inhibitor" positive control.

    • Incubate for an additional 24-48 hours.

  • Sample Preparation for HPLC:

    • Collect 140 µL of the cell culture supernatant from each well.[13]

    • Add 10 µL of 6.1 N TCA to each sample to precipitate proteins.[12][13]

    • Incubate the samples at 50°C for 30 minutes. This crucial step hydrolyzes the initial product, N-formylkynurenine, into the stable and detectable kynurenine.[12][14]

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

    • Carefully transfer the clear supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Run an isocratic mobile phase and monitor the eluent with a UV detector at ~360 nm.

    • Identify the kynurenine peak based on the retention time of the kynurenine standard.

    • Quantify the peak area for each sample.

  • Data Analysis and IC₅₀ Determination:

    • Using the calibration curve generated from the kynurenine standard, convert the peak areas of the samples into kynurenine concentrations.

    • Calculate the percentage of IDO1 inhibition for each IGA concentration using the formula: % Inhibition = (1 - ([Kyn]inhibitor / [Kyn]vehicle)) * 100[12]

    • Plot the % Inhibition against the logarithm of the IGA concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Quantitative Data Summary

As this compound is primarily a research compound and metabolic intermediate, extensive quantitative data on its direct biological activity is not widely published. The primary value of the protocols above is to generate such data. For context, established inhibitors for these pathways have known potencies:

CompoundTargetAssay TypePotency (IC₅₀ / Kᵢ)Reference
EpacadostatIDO1Cell-based~10 nM[11]
Cinnabarinic acidIDO1Enzymatic460 nM[15]
TCDDAhRReporter Gene~0.1 - 1 nM (EC₅₀)[1]
Indole-3-acetateAhRReporter Gene~10 - 50 µM (EC₅₀)[1]

Conclusion and Future Directions

This guide frames the mechanism of action of this compound not as a settled matter, but as a compelling scientific inquiry. The evidence strongly suggests that its biological effects are likely mediated through immunomodulatory pathways governed by the Aryl Hydrocarbon Receptor and Indoleamine 2,3-dioxygenase 1 . Its role as a metabolic precursor to other bioactive indoles further complicates this picture, suggesting it may influence physiology both directly and indirectly.

For researchers in drug development, IGA represents both a tool and a template. The provided protocols offer a clear roadmap for definitively characterizing its activity on these key targets. The results of such investigations will not only elucidate the specific role of this endogenous metabolite but also inform the rational design of novel therapeutics that leverage the privileged indole scaffold to target complex diseases from cancer to autoimmunity.

References

The Biological Activity of 3-Indoleglyoxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Indoleglyoxylic acid (IGA) is an intriguing indole derivative positioned at a key metabolic crossroads. While historically viewed primarily as a transient intermediate in microbial and plant tryptophan metabolism, emerging evidence points towards a broader biological significance for IGA and its derivatives. This technical guide provides an in-depth exploration of the current understanding of IGA's biological activities, from its established roles in biochemical pathways to the burgeoning interest in its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of IGA, complete with experimental insights and detailed protocols to facilitate further investigation into this promising molecule.

Introduction: Beyond a Metabolic Intermediate

Indole and its derivatives are a class of heterocyclic compounds with profound biological importance, acting as signaling molecules, metabolic precursors, and therapeutic agents. Among these, this compound (CAS 1477-49-2), a keto acid derivative of indole, has traditionally been characterized as an intermediate in the metabolic pathways of tryptophan.[1] In bacteria, it is a product of the oxidation of the well-known phytohormone indole-3-acetic acid (IAA).[2] In the realm of plant physiology, IGA is considered a potential regulator of plant growth and development.[3]

Recent investigations, however, have begun to shed light on the independent bioactivity of IGA and its synthetic derivatives, sparking interest in its potential applications in pharmacology and biotechnology. Notably, derivatives of indolyl-3-glyoxylic acid have been patented for their therapeutic properties, particularly in the context of cancer treatment.[4] This guide will synthesize the current knowledge on IGA, offering a structured narrative that delves into its metabolic context, explores its known and putative biological functions, and provides practical methodologies for its study.

The Biochemical Landscape of this compound

The biological presence of IGA is intrinsically linked to the metabolism of tryptophan, an essential amino acid. Its formation and degradation are key steps in the intricate network of indole biochemistry, particularly in microbial and plant systems.

Microbial Tryptophan Metabolism: A Central Hub

In various bacterial species, IGA is a key intermediate in the catabolism of indole-3-acetic acid (IAA). The transformation of indole can proceed through a tryptophan-independent pathway, where indole is first converted to IAA, which is then oxidized to form IGA.[2] This is a critical step in the detoxification of indole and the utilization of indole compounds as a carbon and energy source.

The enzymatic oxidation of IAA to IGA is a crucial reaction in this pathway.[2] Peroxidases are among the enzymes implicated in this oxidative process.[5] The subsequent metabolic fate of IGA can lead to the formation of other indole derivatives, contributing to the diverse pool of signaling molecules within microbial communities.

MicrobialMetabolism

Role in Plant Physiology: An Emerging Player in Auxin Homeostasis

The presence and metabolism of indole compounds are central to plant growth and development, with IAA being the principal auxin. The oxidative degradation of IAA is a key mechanism for regulating auxin homeostasis, and this is where IGA may play a role.[6][7] The enzymatic oxidation of IAA in plants can lead to the formation of various catabolites, and while oxindole-3-acetic acid is a major product, the pathway involving IGA represents another potential route for modulating active auxin levels.[8][9][10] The potential for IGA to act as a plant growth regulator itself is an area of active research.[3]

Therapeutic Potential of this compound Derivatives

While the direct therapeutic effects of IGA are still under investigation, significant attention has been given to its derivatives, particularly in the field of oncology.

Anti-Angiogenic Properties and Anticancer Activity

A key area of interest is the anti-angiogenic potential of indolyl-3-glyoxylic acid derivatives.[4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting this process, the growth and spread of cancer can be curtailed. A patent for N-substituted indol-3-glyoxylamides highlights their use in treating tumors, including those with drug resistance and metastatic carcinoma, by acting as angiogenesis inhibitors.[4] These compounds have shown promise in reducing tumor cell migration and invasion.[11]

The proposed mechanism for this anti-angiogenic effect is the inhibition of key signaling pathways involved in blood vessel formation. This makes IGA a valuable scaffold for the development of novel anticancer agents.[12]

AntiAngiogenicActivity

Precursor for Bioactive Molecule Synthesis

This compound serves as a versatile precursor for the synthesis of a wide range of bioactive molecules.[3] Its chemical structure allows for modifications that can lead to compounds with diverse pharmacological properties, including anti-inflammatory and antioxidant effects.[3] This makes IGA a valuable starting material in medicinal chemistry for the development of new therapeutic agents.

This compound and the Aryl Hydrocarbon Receptor (AhR)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a variety of environmental and endogenous compounds.[13] Many tryptophan metabolites are known to be AhR ligands, modulating immune responses and other physiological processes.[1][14][15][16]

While there is substantial evidence for other indole derivatives, such as indole-3-acetate and tryptamine, acting as AhR agonists, the specific interaction of IGA with AhR is not yet well-characterized.[13][14] Given its structural similarity to other known AhR ligands, it is plausible that IGA could also modulate AhR activity. This remains a compelling area for future research.

AHR_Signaling

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed protocols for its quantification and the assessment of its cytotoxic effects.

Quantification of this compound by HPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of IGA in biological samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)[17][18]

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound standard

  • Internal standard (e.g., ¹³C-labeled IGA)

  • Sample extraction solvent (e.g., methanol or ethyl acetate)[19]

Procedure:

  • Sample Preparation: Homogenize biological samples (e.g., bacterial culture supernatant, plant tissue extract) in the extraction solvent. Centrifuge to pellet debris and collect the supernatant.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, a C18 SPE cartridge can be used to clean up the sample and concentrate the analyte.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the extract under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

  • HPLC Separation: Inject the sample onto the C18 column. Use a gradient elution program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for IGA and the internal standard.

  • Quantification: Create a calibration curve using known concentrations of the IGA standard. Quantify the amount of IGA in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Table 1: Example HPLC-MS/MS Parameters for IGA Analysis

ParameterValue
HPLC Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
MS Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (IGA) To be determined empirically
MRM Transition (IS) To be determined empirically
Cytotoxicity Assessment using MTT Assay

This protocol outlines a colorimetric assay to assess the cytotoxic effects of IGA on cultured cells.[20][21][22][23]

Materials:

  • Mammalian cell line of interest (e.g., cancer cell line, normal cell line)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of IGA in cell culture medium. Replace the medium in the wells with the IGA-containing medium. Include vehicle-treated (control) and untreated wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of IGA that inhibits cell growth by 50%).

MTTAntiCancerAssay

Conclusion and Future Directions

This compound is emerging from the shadow of its more famous indole relatives as a molecule with distinct and potentially significant biological activities. Its role as an intermediate in microbial and plant metabolism is well-established, and the therapeutic potential of its derivatives, particularly as anti-angiogenic agents, is a promising avenue for drug discovery.

Future research should focus on several key areas:

  • Elucidating the direct biological effects of IGA in mammalian systems.

  • Investigating the interaction of IGA with the aryl hydrocarbon receptor and its downstream signaling consequences.

  • Exploring the broader therapeutic applications of IGA derivatives beyond oncology.

  • Developing more refined analytical methods for the in vivo detection and quantification of IGA.

This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the multifaceted biological roles of this compound. The insights and protocols presented herein are intended to empower the scientific community to further explore this fascinating molecule and unlock its full potential.

References

The Evolving Landscape of 3-Indoleglyoxylic Acid and Its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-indoleglyoxylic acid and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. From their fundamental chemical properties and synthesis to their diverse biological activities and mechanisms of action, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics. The indole scaffold, a privileged structure in drug discovery, combined with the glyoxylic acid functional group, offers a versatile platform for the design of potent and selective modulators of various biological targets. This guide delves into the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature to empower your research endeavors.

Core Chemistry and Physicochemical Properties

This compound (IGA) is a yellow microcrystalline powder with the molecular formula C₁₀H₇NO₃ and a molar mass of 189.17 g/mol [1][2]. It has a melting point of approximately 217 °C, at which it decomposes[1]. This compound serves as a crucial starting material and intermediate for the synthesis of a wide array of bioactive molecules[3][4][5]. Its unique structure, featuring an indole nucleus linked to a glyoxylic acid moiety at the 3-position, provides a scaffold for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1477-49-2[1](--INVALID-LINK--)
Molecular Formula C₁₀H₇NO₃[1](--INVALID-LINK--)
Molar Mass 189.17 g/mol [1](6--INVALID-LINK--
Appearance Yellow microcrystalline powder/solid[1](7--INVALID-LINK--
Melting Point 217 °C (decomposes)[1](8--INVALID-LINK--
Storage Temperature 2-8°C[1](8--INVALID-LINK--
Solubility Soluble in organic solvents such as DMF and DMSO.
Purity ≥ 96% (HPLC)[3](--INVALID-LINK--)

For safety, this compound is classified as an irritant, causing skin, eye, and respiratory irritation[1][2]. Appropriate personal protective equipment should be used when handling this compound.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is a cornerstone for exploring their therapeutic potential. Various synthetic strategies have been developed to access the core molecule and its diverse analogs.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of indole with oxalyl chloride in a suitable solvent like diethyl ether, followed by hydrolysis of the resulting indol-3-ylglyoxylyl chloride.

G Indole Indole Intermediate Indol-3-ylglyoxylyl Chloride Indole->Intermediate Et₂O, 0°C OxalylChloride Oxalyl Chloride (COCl)₂ OxalylChloride->Intermediate IGA 3-Indoleglyoxylic Acid Intermediate->IGA Water H₂O (Hydrolysis) Water->IGA G cluster_0 Normal Cell Cycle cluster_1 Effect of Indolylglyoxylamide Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision IGA_Deriv Indolylglyoxylamide Derivative Tubulin_Inhib α/β-Tubulin Dimers IGA_Deriv->Tubulin_Inhib Polymerization_Block Inhibition of Polymerization Tubulin_Inhib->Polymerization_Block G2M_Arrest G2/M Phase Cell Cycle Arrest Polymerization_Block->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G cluster_0 NF-κB Signaling Pathway cluster_1 Inhibition by Indole Derivative Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activation IkB_NFkB IκB-NF-κB (Cytoplasm) IKK->IkB_NFkB Phosphorylation of IκB NFkB_nucleus NF-κB (Nucleus) IkB_NFkB->NFkB_nucleus IκB degradation, NF-κB translocation Inflammation Inflammatory Gene Transcription NFkB_nucleus->Inflammation Indole_Deriv Indole Derivative IKK_Inhib IKK Complex Indole_Deriv->IKK_Inhib Block Inhibition IKK_Inhib->Block Reduced_Inflammation Reduced Inflammation Block->Reduced_Inflammation

References

The Putative Role of 3-Indoleglyoxylic Acid in Plant Physiology: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The biosynthesis and regulation of indole-3-acetic acid (IAA), the principal auxin in plants, are central to plant growth and development. While several biosynthetic pathways from tryptophan (Trp) have been elucidated, with indole-3-pyruvic acid (IPyA) being a key intermediate, the complete metabolic network of indolic compounds remains an area of active investigation.[1] This guide focuses on 3-Indoleglyoxylic acid (IGA), an alpha-keto acid structurally similar to IPyA, whose role in plant physiology is not yet well-defined. We present a hypothesis-driven framework, positioning IGA as a putative intermediate or side-product in auxin metabolism. This document provides a comprehensive overview of the established auxin biosynthesis landscape, proposes a hypothetical position for IGA, and furnishes detailed, self-validating experimental protocols to investigate its presence, activity, and metabolic origin in plants. The methodologies outlined herein are designed to provide a rigorous foundation for researchers aiming to explore the frontiers of auxin metabolism and discover novel regulatory molecules.

Introduction: The Established Landscape of Auxin Biosynthesis

Indole-3-acetic acid (IAA) is a critical signaling molecule that governs a vast array of developmental processes, including cell division and elongation, organogenesis, and tropic responses.[2] Plants synthesize IAA through multiple pathways, which are broadly categorized as Tryptophan-dependent and Tryptophan-independent. The Trp-dependent pathways are considered the major source of IAA in most plants.[1][3]

Four primary Trp-dependent pathways have been proposed, named after their key intermediates:

  • The Indole-3-Pyruvic Acid (IPyA) Pathway: This is now considered the main auxin biosynthesis pathway in plants. Tryptophan is converted to IPyA by the TAA family of aminotransferases, followed by the conversion of IPyA to IAA by the YUCCA (YUC) family of flavin monooxygenases.[1][3]

  • The Tryptamine (TAM) Pathway: Involves the decarboxylation of Trp to tryptamine, which is then oxidized to indole-3-acetaldehyde (IAAld) and further to IAA.[4]

  • The Indole-3-Acetamide (IAM) Pathway: While prominent in bacteria, this pathway's role in plants is less clear. It involves the conversion of Trp to IAM, which is then hydrolyzed to IAA.[4][5]

  • The Indole-3-Acetaldoxime (IAOx) Pathway: This pathway converts Trp to IAOx, which can then be converted to indole-3-acetonitrile (IAN) or other intermediates before forming IAA.[6]

The convergence on these key intermediates has been the focus of auxin research for decades. However, the inherent complexity of plant metabolic networks suggests the potential for alternative routes or minor metabolic players that contribute to the precise regulation of auxin homeostasis. It is within this context that we consider the potential role of this compound.

This compound (IGA): A Putative Player in Auxin Metabolism

This compound (IGA) is an indole derivative containing an α-keto acid functional group (a glyoxylic acid moiety) attached to the C3 position of the indole ring. Its chemical structure is notably similar to that of Indole-3-pyruvic acid (IPyA), differing only by a single methylene group in the side chain. This structural analogy is the primary reason to hypothesize its potential involvement in auxin biology.

A Hypothetical Biosynthetic Origin

Currently, no specific enzyme has been identified in plants for the direct conversion of Tryptophan to IGA. We propose a hypothetical pathway where Tryptophan undergoes oxidative deamination, a reaction distinct from the transamination that forms IPyA, to yield IGA. This could represent a minor, alternative, or stress-induced branch of tryptophan catabolism.

The diagram below illustrates the established IPyA pathway and the hypothetical placement of IGA.

Auxin_Biosynthesis_Hypothesis Trp Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA TAA (Transamination) IGA This compound (IGA) (Putative Intermediate) Trp->IGA Putative Oxidase / Deaminase (Hypothetical) IAA Indole-3-acetic acid (IAA) IPyA->IAA YUCCA (Oxidative Decarboxylation) Unknown_Metabolites Other Metabolites / Catabolism IGA->Unknown_Metabolites Further Metabolism? (Hypothetical)

Figure 1: Established IPyA pathway and the hypothetical origin of IGA.
Potential Physiological Roles

Given its structure, IGA could have several potential roles:

  • A Precursor to IAA: It is conceivable that IGA could be decarboxylated to form indole-3-carbaldehyde, which could then be oxidized to IAA. This would represent a novel biosynthetic route.

  • A Bioactive Molecule: IGA might possess intrinsic auxin, anti-auxin, or other signaling activity, modulating plant growth and development directly.

  • A Catabolite: IGA could be a product of IAA or Tryptophan degradation, representing a step in the deactivation and removal of excess auxin or its precursor.

To move from hypothesis to evidence, a rigorous experimental framework is required. The following sections provide detailed protocols for the systematic investigation of IGA in plants.

Experimental Methodologies for IGA Investigation

The primary challenge in studying a putative metabolite is its definitive identification and accurate quantification in complex biological matrices. The following protocols are designed as self-validating systems, incorporating essential controls and standards to ensure data integrity.

Workflow for IGA Analysis in Plant Tissues

The overall process for investigating IGA involves several key stages, from sample preparation to biological assays. This workflow ensures a systematic approach to testing the proposed hypotheses.

Experimental_Workflow cluster_quantification Part 1: Quantification cluster_activity Part 2: Bioactivity Assay Harvest 1. Harvest Plant Tissue (e.g., seedlings, root tips) Spike 2. Spike with Internal Standard (¹³C₆-IGA) Harvest->Spike Extract 3. Homogenize & Extract (Isopropanol-based solvent) Spike->Extract Purify 4. Purify via SPE (Solid-Phase Extraction) Extract->Purify Analyze 5. Analyze via LC-MS/MS (MRM Mode) Purify->Analyze Quantify 6. Quantify Endogenous IGA Analyze->Quantify PreparePlates 7. Prepare Assay Plates (MS media + various [IGA]) SowSeeds 8. Sow Seeds (e.g., Arabidopsis Col-0) PreparePlates->SowSeeds Incubate 9. Incubate & Grow (Controlled environment) SowSeeds->Incubate Measure 10. Measure Primary Root Length Incubate->Measure

References

Introduction: The Strategic Importance of 3-Indoleglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of 3-Indoleglyoxylic Acid

This compound (IGA), a derivative of the indole scaffold, stands as a cornerstone in modern synthetic and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive indole nucleus and an α-ketoacid moiety, renders it a highly versatile building block for the construction of complex molecular architectures.[1] For researchers in drug development, the indole ring is a well-established "privileged structure," a framework that can be modified to interact with a wide range of biological targets.[2] IGA provides a direct entry point into this chemical space, serving as a precursor for compounds with potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer agents.[3][4][5]

This guide offers an in-depth exploration of the chemical reactivity of this compound. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings and strategic considerations that govern its transformations. The objective is to provide researchers, scientists, and drug development professionals with the expert insights required to effectively harness the synthetic potential of this pivotal molecule.

Core Reactivity Analysis: A Tale of Two Moieties

The chemical personality of this compound is dominated by the interplay between its two principal functional domains: the indole nucleus and the α-ketoacid side chain. Understanding the inherent reactivity of each, and the electronic influence they exert on one another, is paramount to predicting and controlling reaction outcomes.

Reactions at the α-Ketoacid Moiety: The Epicenter of Reactivity

The glyoxylic acid group is the molecule's primary hub of chemical activity. Its adjacent keto and carboxylic acid functions provide multiple sites for transformation.

As a typical carboxylic acid, IGA readily undergoes esterification and amidation. These reactions are fundamental for modifying the molecule's solubility, lipophilicity, and metabolic stability—critical parameters in drug design.

  • Esterification: The conversion of IGA to its corresponding esters (e.g., methyl or ethyl indole-3-glyoxylate) is typically achieved under standard Fischer esterification conditions. The choice of an acid catalyst (e.g., H₂SO₄) is crucial; it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

  • Amidation: The formation of indol-3-ylglyoxylamides is of profound importance in medicinal chemistry, as this scaffold is present in numerous bioactive compounds, including the microtubule-destabilizing anticancer agent Indibulin.[2] Direct condensation with amines is often facilitated by peptide coupling reagents (e.g., DCC, EDC, HATU) to avoid the harsh conditions of heating that might degrade the indole ring. This approach offers a controlled, high-yield pathway to a diverse array of amide derivatives.

The α-keto group can be selectively reduced to a hydroxyl group, yielding indole-3-(2-hydroxy)acetic acid derivatives.

  • Causality in Reagent Selection: The choice of reducing agent is dictated by the need to preserve the carboxylic acid functionality. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its milder nature, compared to a stronger reductant like lithium aluminum hydride (LiAlH₄), ensures that the ketone is reduced preferentially without affecting the carboxylate group (which is unreactive towards NaBH₄) or the indole ring. This selectivity is a key principle in multifunctional molecule synthesis.

The decarboxylation of α-keto acids is a synthetically valuable transformation.[6] In the case of IGA, this reaction provides a direct route to indole-3-carbaldehyde (indole-3-carboxaldehyde), another pivotal building block in indole chemistry.

  • Mechanistic Insight: The reaction typically proceeds via a concerted mechanism involving a cyclic transition state, especially upon gentle heating.[6] Acid catalysis can facilitate this process by protonating the keto group, which promotes the formation of an enol intermediate that can more readily lose carbon dioxide.[7] Studies on heteroaromatic carboxylic acids confirm this proceeds via an A-SE2 mechanism.[7] This transformation highlights how a seemingly simple reaction can provide access to a different class of functionalized indoles.

Diagram 1: Key Reactions of the α-Ketoacid Moiety

G cluster_0 Carboxylic Acid Reactions cluster_1 α-Keto Group Reactions cluster_2 Decarboxylation IGA 3-Indoleglyoxylic Acid Ester Indole-3-glyoxylate Ester IGA->Ester R-OH, H+ Amide Indol-3-ylglyoxylamide IGA->Amide R2NH, Coupling Agent Alcohol Indole-3-(2-hydroxy)acetic acid IGA->Alcohol NaBH4 Aldehyde Indole-3-carbaldehyde IGA->Aldehyde Heat (Δ) or Acid Catalyst

Caption: Overview of the primary transformations of the this compound side chain.

Reactivity of the Indole Nucleus

The indole ring is electron-rich and generally susceptible to electrophilic attack, with the C3 position being the most reactive.[8][9] However, in this compound, this position is already substituted. The glyoxylyl group at C3 is strongly electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic substitution.

  • Electrophilic Aromatic Substitution: While deactivated, reactions can still occur under forcing conditions. Electrophilic attack is directed to the C5 position of the benzene ring, as the deactivating effect of the C3 substituent is less pronounced there.[9] Nitration or halogenation, for instance, would preferentially yield the 5-substituted derivative. This is a critical consideration for chemists aiming to functionalize the carbocyclic portion of the molecule.

  • N-Alkylation/Acylation: The indole nitrogen (N1) remains a site for nucleophilic attack. It can be deprotonated with a suitable base (e.g., NaH) to form the indolide anion, which can then be alkylated or acylated. This provides a straightforward method for introducing substituents at the N1 position, a common strategy in medicinal chemistry to modulate biological activity and pharmacokinetic properties.

IGA as a Strategic Building Block in Drug Discovery

The true value of this compound is realized when its fundamental reactivity is applied to the synthesis of complex, biologically active molecules.[10] It serves as a reactant for the preparation of a wide array of compounds.[4][11]

Target Compound ClassSynthetic TransformationTherapeutic AreaReference
Glyoxyl Analogs of Indole PhytoalexinsAmidation, Condensation ReactionsAnticancer[4]
Fenbufen/Ethacrynic Acid DerivativesFriedel-Crafts type reactions, ReductionsAnti-inflammatory (NSAID)[11]
Fuconojirimycin DerivativesMulti-step synthesis involving cyclizationα-Fucosidase Inhibitors[4]
Oxazinin Natural ProductsIntramolecular Addition/Cyclization ReactionsBiologically Active[4]
N-substituted Indol-3-glyoxylamidesAmidationAntitumor, Angiogenesis Inhibitors[12]

Table 1: Selected applications of this compound in the synthesis of therapeutic agents.

Experimental Protocols: A Framework for Application

To translate theory into practice, this section provides a validated, step-by-step protocol for a common and crucial transformation of IGA.

Protocol: Synthesis of N-Benzyl-indole-3-glyoxylamide

This protocol details the synthesis of an amide derivative, a core structure in many pharmacologically active molecules.[2][12] The procedure is designed to be self-validating through clear purification and characterization steps.

Objective: To synthesize N-benzyl-indole-3-glyoxylamide from this compound and benzylamine using a standard peptide coupling agent.

Materials:

  • This compound (IGA)

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Diagram 2: Experimental Workflow for Amide Synthesis

workflow start Dissolve IGA in DCM add_reagents Add EDC, HOBt, DIPEA Stir at 0 °C start->add_reagents add_amine Add Benzylamine Warm to RT, Stir Overnight add_reagents->add_amine workup Aqueous Workup (NaHCO3, Brine) add_amine->workup dry Dry Organic Layer (MgSO4) workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

References

3-Indoleglyoxylic Acid: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleglyoxylic acid (IGA), a derivative of indole featuring adjacent keto and carboxylic acid functionalities, stands as a uniquely versatile and powerful precursor in organic synthesis. Its inherent reactivity and structural motifs allow for its elaboration into a vast array of complex indole-containing molecules. This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles and strategic considerations for its use. We will cover its efficient synthesis, delve into its key reactive pathways—including decarboxylation, reduction, and derivatization—and present detailed protocols for its application in synthesizing pharmacologically relevant scaffolds such as substituted auxins, bioactive glyoxylamides, and complex heterocyclic systems. This document is intended for researchers and drug development professionals seeking to leverage this pivotal building block for innovative molecular design and discovery.

Core Characteristics of this compound

This compound, also known as α-oxo-1H-indole-3-acetic acid, is a yellow to off-white crystalline solid.[1][2] Its structure is characterized by an indole ring substituted at the C3 position with a glyoxylic acid moiety, a two-carbon unit containing both a ketone and a carboxylic acid. This bifunctional arrangement is the key to its synthetic utility.

PropertyValueReference
CAS Number 1477-49-2[1][3]
Molecular Formula C₁₀H₇NO₃[3][4]
Molecular Weight 189.17 g/mol [2][3]
Appearance Yellow to off-white solid[1][2]
Melting Point ~217 °C (with decomposition)[5][6]
Solubility Sparingly soluble in water[1]
Storage 0-8 °C[2][6]

The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[7] The glyoxylic acid handle on IGA provides a reactive site for C-C bond formation, reduction, amidation, and cyclization reactions, making it an ideal starting point for creating diverse molecular libraries.[1][2][8]

Synthesis of this compound: The Friedel-Crafts Approach

The most direct and common method for preparing this compound is the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction leverages the high nucleophilicity of the C3 position of the indole ring.

Mechanism and Rationale

The reaction typically employs an acylating agent like oxalyl chloride or its monoester mono-chloride in the presence of a Lewis acid. Milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) are often preferred over stronger ones like AlCl₃ to prevent polymerization and decomposition of the acid-sensitive indole substrate.[9] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich indole ring, predominantly at the C3 position. Subsequent hydrolysis of the resulting acyl chloride intermediate yields the desired this compound.

G Indole Indole SigmaComplex Wheland Intermediate (σ-complex) Indole->SigmaComplex AcylatingAgent Oxalyl Chloride Derivative (e.g., EtOOC-COCl) ActivatedComplex Activated Electrophile [EtOOC-CO]⁺[Et₂AlCl₂]⁻ AcylatingAgent->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Et₂AlCl) LewisAcid->ActivatedComplex ActivatedComplex->SigmaComplex Electrophilic Attack at C3 ProductIntermediate 3-Indoleglyoxylyl Ester SigmaComplex->ProductIntermediate Deprotonation (-HCl, -Et₂AlCl) FinalProduct This compound ProductIntermediate->FinalProduct Hydrolysis Hydrolysis (H₂O) Hydrolysis->FinalProduct

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Friedel-Crafts acylation methods for indoles.[9]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add indole (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). Cool the mixture to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl) (1.1 eq) in hexanes to the stirred solution. Stir for 15 minutes at 0 °C.

  • Acylation: Add a solution of ethyl oxalyl chloride (1.1 eq) in CH₂Cl₂ dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Quenching & Hydrolysis: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water. Add a 2M aqueous solution of NaOH and stir vigorously for 1 hour to hydrolyze the ester.

  • Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with CH₂Cl₂ (2 x 50 mL) to remove any unreacted indole.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with cold 2M HCl. A yellow precipitate of this compound will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Purity can be assessed by HPLC (≥96%).[2][4]

Synthetic Utility: Key Transformations of this compound

The true power of IGA lies in its capacity to be transformed into a variety of valuable indole derivatives. The adjacent keto and acid groups can be manipulated either in concert or selectively.

G IGA This compound C3-(CO)-(COOH) Amides {Indol-3-ylglyoxylamides | C3-(CO)-(CONR₂)} IGA->Amides Amidation (R₂NH, Coupling Agent) IAA {Indole-3-acetic Acid (IAA) | C3-CH₂-COOH} IGA->IAA Reduction (e.g., Wolff-Kishner) Aldehyde {Indole-3-carbaldehyde | C3-CHO} IGA->Aldehyde Decarboxylation (Heat, Cu catalyst) Glycines {(3-Indolyl)glycine Derivatives | C3-CH(NHR)-COOR'} IGA->Glycines Reductive Amination or 3-Component Reaction Heterocycles {Fused Heterocycles | e.g., Oxazinins} IGA->Heterocycles Intramolecular Addition/Cyclization

Caption: Key synthetic pathways originating from this compound.

Decarboxylation Reactions

The α-keto acid structure of IGA makes it susceptible to decarboxylation, a reaction that can be controlled to produce different outcomes.

  • Mechanism: The reaction proceeds via the loss of carbon dioxide, often facilitated by heat. The presence of the indole ring helps to stabilize the intermediate. In acidic media, the reaction can proceed via an A-SE2 mechanism involving a zwitterionic intermediate.[10] The process can be catalyzed by transition metals like copper or simply promoted by high-boiling solvents like quinoline or dimethylformamide (DMF).[11]

  • Application: This is a key step in synthesizing indole-3-carbaldehyde or, under different conditions, indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class.[1][12] The enzymatic decarboxylation of indole-3-pyruvic acid (a related compound) to indole-3-acetaldehyde is a key step in the biosynthesis of IAA in organisms like Enterobacter cloacae.[13]

Synthesis of Bioactive Indol-3-ylglyoxylamides

One of the most significant applications of IGA in medicinal chemistry is its conversion to indol-3-ylglyoxylamides.[7] This scaffold is present in a wide array of compounds with potent pharmacological activities.

  • Rationale: The glyoxylamide linker provides a rigid and synthetically accessible template that can be modified to orient substituents for optimal interaction with biological targets.[7]

  • Applications:

    • Anticancer Agents: Derivatives have been developed as potent tubulin polymerization inhibitors, such as Indibulin (D-24851), which demonstrates microtubule-destabilizing effects.[7] IGA is also a reactant for preparing glyoxyl analogs of indole phytoalexins, which have been investigated as anticancer agents.[3][5]

    • Neuroprotective and Anxiolytic Agents: The scaffold has been elegantly exploited to create ligands for the GABA-A receptor, which are used in the treatment of anxiety disorders.[7]

    • Enzyme Inhibitors: IGA derivatives are used to prepare inhibitors of enzymes like sortase A and isocitrate lyase, which are targets in infectious disease research.[5][6]

Experimental Protocol: Synthesis of N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide
  • Activation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF (1-2 drops). Stir at room temperature for 1-2 hours until the evolution of gas ceases and a clear solution is formed (indole-3-glyoxylyl chloride).

  • Coupling: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF and cool to 0 °C.

  • Reaction: Slowly add the freshly prepared indole-3-glyoxylyl chloride solution to the amine solution at 0 °C.

  • Completion: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure glyoxylamide derivative.

Precursor to (3-Indolyl)glycine Derivatives

IGA is a valuable starting material for synthesizing α-amino acid derivatives of indole, which are analogs of tryptophan and other bioactive molecules. A powerful method for this is the three-component aza-Friedel-Crafts reaction.[14]

  • Methodology: This reaction involves the one-pot combination of an indole (the nucleophile), an amine, and a glyoxylate derivative (the electrophile precursor) under catalyst-free or mild acid-catalyzed conditions.[14] While ethyl glyoxylate is often used, IGA can be adapted for similar transformations.

  • Significance: This approach provides a rapid and atom-economical route to novel (3-indolyl)glycine structures, which have applications as potential natural-like herbicides and plant growth regulators.[15]

Summary of Synthetic Applications

Target Compound ClassKey ReactionReagents & ConditionsSignificance
Indole-3-carbaldehyde DecarboxylationHigh-boiling solvent (e.g., quinoline), heat, Cu catalystVersatile intermediate for other indole derivatives
Indole-3-acetic Acid (IAA) Wolff-Kishner or Clemmensen ReductionHydrazine, base, heat (W-K); Zn(Hg), HCl (Clemmensen)Plant hormone, agrochemical research[1][12]
Indol-3-ylglyoxylamides AmidationR₂NH, coupling agent (EDC, DCC) or conversion to acyl chloridePrivileged scaffold for anticancer and neuroprotective drugs[7]
(3-Indolyl)glycine Derivatives Reductive Amination / 3-Component ReactionRNH₂, NaBH₃CN; or RNH₂, aldehyde (for aza-F-C)Bio-inspired herbicides, tryptophan analogs[14][15]
Oxazinin Heterocycles Intramolecular CyclizationMulti-step synthesis involving addition/cyclization reactionsAccess to complex, pharmacologically relevant ring systems[3][16]

Conclusion

This compound is far more than a simple indole derivative; it is a strategic linchpin in synthetic chemistry. Its predictable reactivity, commercial availability, and the dual functionality of the glyoxylyl moiety provide chemists with a reliable and versatile platform for molecular construction. From the synthesis of fundamental building blocks like indole-3-acetic acid to the development of complex, multi-target drugs based on the indol-3-ylglyoxylamide scaffold, the applications of IGA are both broad and deep. For researchers in drug discovery and process development, a thorough understanding of the synthesis and reactivity of this compound is essential for unlocking new avenues in the design of novel, indole-based chemical entities.

References

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-Indoleglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Indoleglyoxylic acid (IGA). IGA is a key intermediate in tryptophan metabolism and a valuable precursor in the synthesis of various bioactive molecules and pharmaceuticals.[1] The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for the quantification of IGA in research, quality control, and drug development settings. The protocol herein is presented with detailed explanations for each step, ensuring scientific soundness and reproducibility. All procedures are in accordance with the principles outlined by the International Conference on Harmonisation (ICH) guidelines for analytical method validation.[2][3][4]

Introduction

This compound (CAS 1477-49-2), a derivative of indole, is a compound of significant interest in both biochemical and pharmaceutical research.[1][5] It serves as a reactant for the synthesis of important pharmaceutical agents and potential anticancer compounds.[6] Accurate and reliable quantification of IGA is crucial for monitoring chemical reactions, assessing product purity, and conducting metabolic studies.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds.[4] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like indole derivatives.[7][8][9] This application note provides a comprehensive guide to a specific HPLC method for IGA analysis, developed to be both precise and accurate. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's principles.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for effective HPLC method development.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[6][10][11]
Molecular Weight 189.17 g/mol [6][11]
Appearance Yellow microcrystalline powder[10]
Melting Point 217 °C (decomposes)[6][10]
Storage Condition 2-8°C[6][10]

The presence of the indole ring dictates a strong UV absorbance, making UV detection a suitable choice for this method.

Experimental Protocol: HPLC Analysis of this compound

This section provides a step-by-step protocol for the quantitative analysis of IGA.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (e.g., PTFE)

Instrumentation and Chromatographic Conditions

The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating indole compounds through hydrophobic interactions.[12] The mobile phase, a mixture of acidified water and an organic modifier (acetonitrile), allows for the fine-tuning of retention and peak shape. The acidic modifier (formic acid) is crucial for suppressing the ionization of the carboxylic acid group of IGA, leading to better peak symmetry and retention on the reversed-phase column.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.
Column C18, 4.6 x 150 mm, 5 µmProvides excellent resolution and retention for indole derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure consistent ionization state of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography, providing good elution strength.
Gradient 70% A / 30% BIsocratic elution provides robust and reproducible results for a single analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 280 nmIndole compounds exhibit strong absorbance at this wavelength.[13]
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Preparation of Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (70% A / 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.

Analytical Workflow

The overall analytical workflow is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Standard Solutions HPLC_System HPLC System Setup Prep_Standards->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Injection Inject Standards & Samples HPLC_System->Injection Data_Acquisition Data Acquisition (280 nm) Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Sample Quantification Calibration->Quantification

Figure 1: HPLC Analytical Workflow for this compound.

Method Validation

To ensure the reliability of the analytical method, it must be validated according to ICH guidelines.[2][4][14] The validation process establishes the performance characteristics of the method and demonstrates its suitability for the intended purpose.

System Suitability

Before sample analysis, the chromatographic system's performance is verified by injecting a standard solution (e.g., 25 µg/mL) multiple times (n=6). The acceptance criteria are as follows:

ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2.0Ensures peak symmetry.
Theoretical Plates ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates system precision.[2]
Linearity and Range

Linearity is assessed by analyzing the working standard solutions at a minimum of five concentration levels. The peak area is plotted against the corresponding concentration, and a linear regression analysis is performed.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.998.[7]

The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.[3]

Accuracy and Precision

Accuracy is determined by performing recovery studies. A known amount of IGA standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision is evaluated at two levels: repeatability and intermediate precision.[2]

  • Repeatability (Intra-assay precision): Determined by analyzing six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Assessed by analyzing the same sample on different days, with different analysts, or on different instruments.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be the lowest concentration on the calibration curve and must be determined with acceptable accuracy and precision.

Data Analysis and Interpretation

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the analyte

  • m is the slope of the calibration curve

  • x is the concentration of the analyte

  • c is the y-intercept

The logical flow for data analysis is as follows:

Data_Analysis_Logic Start Start Analysis System_Suitability System Suitability Check Start->System_Suitability Pass Pass System_Suitability->Pass Criteria Met Fail Fail System_Suitability->Fail Criteria Not Met Run_Standards Run Calibration Standards Pass->Run_Standards Troubleshoot Troubleshoot System Fail->Troubleshoot Generate_Curve Generate Calibration Curve (r² ≥ 0.998) Run_Standards->Generate_Curve Generate_Curve->Run_Standards r² Not OK Run_Samples Run Samples Generate_Curve->Run_Samples r² OK Calculate_Concentration Calculate Sample Concentration Run_Samples->Calculate_Concentration Report_Results Report Results Calculate_Concentration->Report_Results Troubleshoot->System_Suitability

Figure 2: Logical Flow for Data Analysis and Quality Control.

Conclusion

The HPLC method described in this application note provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. Adherence to the validation parameters outlined will ensure the generation of high-quality, reproducible data suitable for regulatory submission and scientific publication.

References

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 3-Indoleglyoxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and high-throughput method for the quantitative analysis of 3-Indoleglyoxylic acid (IGA) in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). IGA, a key metabolite in the tryptophan pathway and a recognized uremic toxin, is of significant interest in clinical research, particularly in studies related to chronic kidney disease (CKD) and metabolic disorders.[1][2] The described method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for reliable quantification. The chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization and Multiple Reaction Monitoring (MRM) mode. This method has been validated according to FDA guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for demanding bioanalytical applications.[3][4]

Introduction

This compound (IGA) is a tryptophan metabolite produced by gut microbial and host metabolism.[1][2] Elevated plasma concentrations of IGA are observed in patients with chronic kidney disease (CKD), contributing to the constellation of compounds known as uremic toxins.[5] These toxins are associated with the progression of CKD and related cardiovascular complications.[5] Accurate and precise measurement of IGA is therefore critical for understanding its pathophysiology, assessing disease progression, and evaluating the efficacy of therapeutic interventions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for this application due to its inherent selectivity and sensitivity, which are necessary for quantifying low-concentration analytes in complex biological matrices like plasma.[6] This note provides a comprehensive, field-proven protocol for IGA quantification, detailing the rationale behind key experimental choices to ensure data integrity and reproducibility.

Principle of the Method

The analytical workflow is designed for efficiency and accuracy. The core principle involves:

  • Sample Preparation: A simple and rapid protein precipitation step using acidified methanol is employed to efficiently remove the bulk of plasma proteins, which can interfere with the analysis and damage the LC-MS system.[7][8]

  • Internal Standardization: A stable isotope-labeled (SIL) IGA is spiked into the sample prior to precipitation. This is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, thereby correcting for variations in sample recovery and instrument response.[9][10][11][12]

  • Chromatographic Separation: The analyte and internal standard are separated from other endogenous plasma components using reversed-phase High-Performance Liquid Chromatography (HPLC). A C18 stationary phase is used to retain the moderately hydrophobic IGA, while a gradient elution with an acidified mobile phase ensures sharp, symmetrical peaks and optimal retention.[13][14]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. The acidic nature of IGA's carboxylic acid group makes it highly amenable to deprotonation, forming abundant [M-H]⁻ ions, which enhances sensitivity.[15][16][17][18] Quantification is achieved with high selectivity using Multiple Reaction Monitoring (MRM).

Overall Experimental Workflow

The entire process, from sample receipt to data analysis, is streamlined for high-throughput applications.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Thaw Plasma Sample P2 Spike with Internal Standard (IGA-d4) P1->P2 P3 Add Cold Acetonitrile (with 0.1% Formic Acid) P2->P3 P4 Vortex to Precipitate Proteins P3->P4 P5 Centrifuge at High Speed P4->P5 P6 Transfer Supernatant P5->P6 A1 Inject Supernatant onto Reversed-Phase C18 Column P6->A1 A2 Gradient Elution A1->A2 A3 Negative ESI Ionization A2->A3 A4 MRM Detection A3->A4 D1 Integrate Chromatographic Peaks (Analyte and IS) A4->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify IGA Concentration D3->D4

Caption: High-level workflow for IGA quantification.

Materials and Reagents

  • Standards: this compound (≥98% purity), this compound-d4 (IGA-d4, isotopic purity ≥98%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Additive: Formic acid (LC-MS grade, ≥99%).

  • Matrix: Pooled, drug-free human plasma (K2-EDTA).

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve IGA and IGA-d4 in methanol to prepare individual 1 mg/mL stock solutions.

  • Intermediate Solutions: Serially dilute the primary stocks with 50:50 (v/v) methanol/water to create intermediate stock solutions.

  • Calibration Standards & Quality Controls (QCs): Spike appropriate volumes of the IGA intermediate solution into drug-free human plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IGA-d4 intermediate stock with acetonitrile containing 0.1% formic acid. This solution will also serve as the protein precipitation agent.

Sample Preparation Protocol

The protein precipitation procedure is a cornerstone of this method, chosen for its efficiency and compatibility with high-throughput formats.[19][20] Acetonitrile is selected as it provides excellent precipitation efficiency.[21]

G start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) step1 Add 150 µL of IS Working Solution (100 ng/mL IGA-d4 in Acetonitrile) start->step1 step2 Vortex for 1 minute at high speed step1->step2 step3 Centrifuge at 14,000 x g for 10 minutes at 4°C step2->step3 step4 Transfer 100 µL of clear supernatant to autosampler vial or 96-well plate step3->step4 end Inject 5 µL for LC-MS/MS Analysis step4->end

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Method Parameters
  • Reversed-Phase C18 Column: This is the workhorse for separating small, moderately polar molecules like IGA from the complex plasma matrix.[13][22]

  • Acidified Mobile Phase: The addition of 0.1% formic acid serves two critical purposes. First, it suppresses the ionization of IGA's carboxylic acid group (pKa ~3-4), rendering the molecule more neutral and increasing its retention on the nonpolar C18 stationary phase, which leads to better peak shape.[23][24] Second, it provides a source of protons that, while seemingly counterintuitive for negative mode, helps create a stable spray and efficient ion desolvation in the ESI source.

  • Gradient Elution: A gradient from low to high organic solvent concentration allows for the elution of more polar, early-eluting matrix components to waste before the analyte elutes, followed by a sharp, efficient elution of IGA, minimizing run time while maximizing resolution.[13]

Table 1: Liquid Chromatography Parameters

Parameter Setting
LC System Standard High-Performance LC System
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Column Temp. 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol. 5 µL

| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |

Table 2: Mass Spectrometry Parameters

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500 °C
Capillary Voltage -3.5 kV
MRM Transitions IGA: 188.0 -> 144.0
IGA-d4: 192.0 -> 148.0
Collision Energy Optimized for each transition (e.g., -15 eV)

| Dwell Time | 100 ms |

Method Validation

The method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][25][26] The validation assessed linearity, accuracy, precision, selectivity, limit of quantification, matrix effect, and stability.

Table 3: Summary of Method Validation Results

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99 0.998
Range 1 - 1000 ng/mL Met criteria
Lower Limit of Quantitation (LLOQ) S/N > 10; Accuracy ±20%; Precision ≤20% 1 ng/mL
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ) -4.5% to 6.2%
Intra-day Precision (%CV) ≤ 15% (≤20% at LLOQ) 3.1% to 7.8%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ) -5.8% to 4.9%
Inter-day Precision (%CV) ≤ 15% (≤20% at LLOQ) 4.5% to 8.9%
Matrix Effect CV of IS-normalized factor ≤ 15% 9.2%
Recovery Consistent and reproducible > 85%

| Stability (Freeze-Thaw, Bench-Top) | % Change within ±15% | Passed (3 cycles; 8 hours) |

Conclusion

This application note presents a fully validated LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation, coupled with the sensitivity and selectivity of the chromatographic and mass spectrometric conditions, results in a robust and reliable assay. The use of a stable isotope-labeled internal standard ensures high data quality by correcting for matrix-induced variations. This method is fit for purpose and can be readily implemented in clinical and research laboratories for high-throughput bioanalysis.

References

Application Notes and Protocols for Auxin-Induced Rooting in Plant Tissue Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The Quest for Novel Rooting Agents – The Case of 3-Indoleglyoxylic Acid (IGA)

In the continuous pursuit of optimizing plant tissue culture protocols, researchers often explore novel compounds that may offer advantages over established plant growth regulators. Your interest in this compound (IGA) for root induction is a testament to this scientific curiosity. IGA, also known as α-oxo-indole-3-acetic acid, is an indole derivative structurally related to the primary plant auxin, Indole-3-acetic acid (IAA).[1]

Our comprehensive review of the current scientific literature, however, reveals a significant gap in knowledge regarding the direct application and efficacy of IGA as a root-inducing agent in plant tissue culture. While the biosynthesis and metabolic pathways of IAA are extensively studied, featuring intermediates such as indole-3-pyruvic acid, the specific role and practical application of exogenously applied IGA for rhizogenesis remain largely undocumented.[2][3][4][5] Consequently, established, validated protocols for its use are not available at this time.

This document, therefore, serves a dual purpose. Firstly, it acknowledges the current scientific landscape concerning IGA. Secondly, and more centrally, it provides a robust, in-depth guide to the principles and protocols for using the most reliable and widely adopted auxins for root induction: Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA). The methodologies detailed herein are grounded in established research and offer a self-validating framework for achieving successful and reproducible root induction in a wide range of plant species.

Part 1: The Molecular Underpinnings of Auxin-Induced Rooting

The formation of adventitious roots is a complex developmental process orchestrated by a cascade of signaling events, with auxin playing a central role. When an explant is treated with an auxin, a series of cellular and molecular events are initiated, leading to the development of root primordia.

The Canonical Auxin Signaling Pathway

The primary mechanism of auxin action involves the regulation of gene expression. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors by binding to Auxin Response Factors (ARFs), preventing them from activating auxin-responsive genes.[6] The introduction of auxin triggers the formation of a co-receptor complex between the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Aux/IAA repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates the ARFs, allowing them to bind to auxin-response elements in the promoters of target genes and initiate the transcription of genes essential for root development.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., IAA, IBA, NAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF_Complex->Aux_IAA AuxRE Auxin Response Element ARF->AuxRE binds Root_Development_Genes Root Development Genes AuxRE->Root_Development_Genes caption Auxin Signaling Pathway for Root Induction

A simplified diagram of the auxin signaling pathway.

Part 2: Comparative Efficacy of Common Rooting Auxins

While IAA is the principal native auxin, its instability in tissue culture media due to light and heat sensitivity often limits its practical application.[7] Synthetic auxins like IBA and NAA are generally more stable and often more effective for inducing rooting in vitro.[8]

AuxinChemical NameKey Characteristics & Efficacy
IBA Indole-3-butyric acidGenerally considered the most effective and widely used auxin for rooting a broad range of plant species. It is thought to be converted to IAA within the plant tissues, providing a slow-release source of active auxin.[9] It is often less phytotoxic at higher concentrations compared to other auxins.
NAA 1-Naphthaleneacetic acidA potent synthetic auxin that is very stable in culture media. It is highly effective for inducing rooting, particularly in woody plants. However, it can sometimes inhibit root elongation and may be more prone to inducing callus formation at the base of the explant.
IAA Indole-3-acetic acidThe primary endogenous auxin, but its use in tissue culture is often hampered by its rapid degradation under light and during autoclaving.[7]

Part 3: Protocols for the Preparation and Use of Rooting Auxins

The successful induction of roots is highly dependent on the precise preparation of stock solutions and the optimization of auxin concentration in the culture medium.

Protocol 1: Preparation of Auxin Stock Solutions (1 mg/mL)

A. Materials:

  • Indole-3-butyric acid (IBA) or 1-Naphthaleneacetic acid (NAA) powder

  • Analytical balance

  • 100 mL volumetric flask

  • Solvent: 1N NaOH or 95% Ethanol

  • Sterile, purified water (e.g., double-distilled or Milli-Q)

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles (amber or covered in foil)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

B. Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 100 mg of the chosen auxin powder.

  • Dissolving:

    • Using 1N NaOH (for IBA and NAA): Transfer the powder to the 100 mL volumetric flask. Add a few drops of 1N NaOH and gently swirl until the powder is completely dissolved.

    • Using 95% Ethanol (alternative for IBA and NAA): Transfer the powder to the 100 mL volumetric flask. Add 2-5 mL of 95% ethanol and swirl until fully dissolved.

  • Bringing to Volume: Slowly add sterile, purified water to the flask while continuously stirring to bring the final volume to 100 mL.

  • Sterilization: Aseptically filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage bottle.

  • Storage: Label the bottle with the auxin name, concentration (1 mg/mL), preparation date, and your initials. Store the stock solution in a refrigerator at 2-8°C for short-term use (up to one month) or at -20°C for long-term storage.

Stock_Solution_Workflow start Start weigh Weigh 100 mg Auxin Powder start->weigh dissolve Dissolve in 1N NaOH or Ethanol weigh->dissolve add_water Add Sterile Water to 100 mL dissolve->add_water filter Filter Sterilize (0.22 µm filter) add_water->filter store Store at 2-8°C (short-term) or -20°C (long-term) filter->store end_node End store->end_node caption Workflow for Auxin Stock Solution Preparation

References

Application Notes & Protocols: 3-Indoleglyoxylic Acid as a Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When combined with a glyoxylamide functional group at the 3-position, it gives rise to the 3-indoleglyoxylamide scaffold, a versatile building block for the development of potent anticancer agents.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-indoleglyoxylic acid and its derivatives in oncology research. We present detailed, field-proven protocols for the synthesis of a lead compound, Indibulin (D-24851), and for the biological evaluation of its anticancer properties. Furthermore, we delve into the structure-activity relationships (SAR) that govern the efficacy of this class of compounds, offering insights for the rational design of next-generation cancer therapeutics.

Introduction: The Promise of 3-Indoleglyoxylamides in Oncology

Cancer remains a formidable challenge to global health, necessitating the continuous development of novel therapeutic strategies with improved efficacy and reduced side effects.[3] A significant area of focus in anticancer drug discovery is the targeting of microtubule dynamics, a critical process for cell division.[4] The 3-indoleglyoxylamide scaffold has emerged as a promising pharmacophore for the development of microtubule-destabilizing agents.[5]

One of the most notable examples from this class is Indibulin (D-24851) , an orally active small molecule that has demonstrated potent antitumoral activity in preclinical models.[5] Indibulin and its analogs exert their anticancer effects by inhibiting tubulin polymerization, which leads to a disruption of the microtubule network, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.[5][6] This mechanism of action is shared by other successful anticancer drugs, such as the vinca alkaloids and taxanes; however, some indole-based agents like Indibulin appear to exhibit a reduced neurotoxicity profile, a significant advantage in chemotherapy.[7]

The versatility of the 3-indoleglyoxylamide scaffold allows for extensive chemical modification at several positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide the necessary tools to synthesize, evaluate, and understand the therapeutic potential of this exciting class of compounds.

Medicinal Chemistry: Synthesizing a Lead 3-Indoleglyoxylamide

The synthesis of 3-indoleglyoxylamides is a multi-step process that offers several points for diversification. Here, we provide a detailed protocol for the synthesis of Indibulin (D-24851), a representative and potent member of this class.

Synthetic Workflow Overview

The overall synthetic strategy for Indibulin involves three key stages: N-alkylation of the indole ring, acylation at the C3 position with an oxalyl moiety, and subsequent amidation.

G A Indole B 1-(4-chlorobenzyl)-1H-indole A->B  1. NaH, DMF 2. 4-Chlorobenzyl bromide C 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-2-oxoacetyl chloride B->C Oxalyl chloride, Et2O D Indibulin (D-24851) C->D 4-Aminopyridine, Et3N, DCM

Caption: Synthetic scheme for Indibulin (D-24851).

Detailed Synthetic Protocol for Indibulin (D-24851)

This protocol is divided into three distinct steps, culminating in the synthesis of the final product.

Step 1: Synthesis of 1-(4-chlorobenzyl)-1H-indole

  • Rationale: The introduction of the 4-chlorobenzyl group at the N1 position of the indole is a crucial modification that has been shown to enhance anticancer activity. This step is a standard N-alkylation of a heteroaromatic amine.

  • Materials:

    • Indole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 4-Chlorobenzyl bromide

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.4 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of 4-chlorobenzyl bromide (1.3 equivalents) in anhydrous DMF dropwise.

    • Let the reaction proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(4-chlorobenzyl)-1H-indole as a solid.

Step 2: Synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-2-oxoacetyl chloride

  • Rationale: This step introduces the glyoxylyl chloride moiety at the C3 position of the indole, which is the most nucleophilic position. Oxalyl chloride is a highly reactive and efficient reagent for this acylation.

  • Materials:

    • 1-(4-chlorobenzyl)-1H-indole

    • Oxalyl chloride

    • Anhydrous diethyl ether (Et₂O)

  • Procedure:

    • Dissolve 1-(4-chlorobenzyl)-1H-indole (1.0 equivalent) in anhydrous diethyl ether in a flask under an inert atmosphere.

    • Cool the solution to 0 °C and add oxalyl chloride (1.1 equivalents) dropwise with vigorous stirring.

    • A yellow precipitate of the indol-3-ylglyoxylyl chloride should form.

    • Continue stirring at 0 °C for 30 minutes and then at room temperature for an additional 1 hour.

    • The resulting solid is the crude 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-2-oxoacetyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.

Step 3: Synthesis of N-(pyridin-4-yl)-2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-2-oxoacetamide (Indibulin, D-24851)

  • Rationale: The final step is an amide bond formation between the activated glyoxylyl chloride and 4-aminopyridine. The choice of the amine is critical for the biological activity of the final compound.

  • Materials:

    • Crude 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-2-oxoacetyl chloride

    • 4-Aminopyridine

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend the crude 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-2-oxoacetyl chloride from Step 2 in anhydrous DCM under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • In a separate flask, dissolve 4-aminopyridine (1.2 equivalents) and triethylamine (2.0 equivalents) in anhydrous DCM.

    • Add the solution of 4-aminopyridine and triethylamine dropwise to the cooled suspension of the acid chloride.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a DCM/methanol gradient to yield Indibulin as a solid.

Biological Evaluation: Protocols for Anticancer Activity Assessment

A thorough evaluation of the anticancer properties of newly synthesized 3-indoleglyoxylamide derivatives is crucial. The following are standard and robust protocols for assessing their in vitro efficacy.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[6]

  • Protocol Workflow:

G A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cell viability assay.

  • Detailed Protocol:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the 3-indoleglyoxylamide compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[7]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5] Anticancer agents that interfere with cell division often cause an accumulation of cells in a specific phase. Propidium iodide (PI), a fluorescent dye, intercalates into the DNA, and the fluorescence intensity is proportional to the amount of DNA.[8]

  • Detailed Protocol:

    • Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

    • Wash the cells with ice-cold PBS and centrifuge.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[5]

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[5]

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

    • The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V/PI Staining
  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[9]

  • Protocol Workflow:

G A Treat cells with the test compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide C->D E Incubate in the dark for 15 minutes D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

  • Detailed Protocol:

    • Treat cells with the 3-indoleglyoxylamide derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Structure-Activity Relationship (SAR) and Data Interpretation

The potency of 3-indoleglyoxylamide derivatives is highly dependent on the nature and position of substituents on the indole scaffold and the amide moiety. The following table summarizes the in vitro cytotoxic activity of a selection of Indibulin analogs against various cancer cell lines, providing a basis for understanding the SAR of this class of compounds.

CompoundR1R2Cancer Cell LineIC₅₀ (µM)Reference
Indibulin (D-24851) 4-Cl-Bn4-pyridylFaDu (Head & Neck)0.012[10]
Analog 1 H4-pyridylFaDu (Head & Neck)>10[10]
Analog 2 4-MeO-Bn4-pyridylFaDu (Head & Neck)0.025[10]
Analog 3 4-Cl-BnPhenylFaDu (Head & Neck)0.15[10]
Analog 4 4-Cl-Bn3-pyridylFaDu (Head & Neck)0.03[10]
Analog 5 4-Cl-Bn2-pyridylFaDu (Head & Neck)0.2[10]
Compound 20 C5-tethered thiazole4-pyridylDU145 (Prostate)0.093[11]
Compound 24 β-carboline hybridVariedVarious4.37 - 10.36[11]

Key SAR Insights:

  • N1-Substitution: The presence of a substituent at the N1 position of the indole ring is crucial for high potency. Unsubstituted (R1=H) analogs are generally inactive. The 4-chlorobenzyl group in Indibulin is optimal, though other substituted benzyl groups can also confer significant activity.

  • Amide Moiety (R2): The nature of the group attached to the glyoxylamide nitrogen significantly influences activity. A 4-pyridyl ring, as in Indibulin, is highly favorable. Substitution at other positions of the pyridine ring (e.g., 2- or 3-pyridyl) or replacement with a phenyl group generally leads to a decrease in potency.

  • Indole Ring Substitution: Modifications at other positions of the indole ring can be explored to further optimize the activity and physicochemical properties of these compounds. For instance, the introduction of a thiazole nucleus at the C5 position has yielded highly potent derivatives.[11]

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of anticancer agents, with a well-defined mechanism of action targeting microtubule dynamics. The synthetic accessibility and the potential for chemical diversification make this scaffold an attractive starting point for the development of novel cancer therapeutics. The protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of new analogs. Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and in vivo efficacy, as well as exploring their potential in combination therapies to overcome drug resistance.

References

Application Notes and Protocols for the Purification of Synthesized 3-Indoleglyoxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for 3-Indoleglyoxylic Acid in Research and Development

This compound is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds and other valuable organic molecules.[1] Its unique chemical architecture, featuring both an indole nucleus and a glyoxylic acid moiety, makes it a versatile building block for drug discovery and development. The purity of this compound is paramount, as even minor impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in subsequent synthetic steps.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude, synthesized this compound using the robust and scalable technique of recrystallization. We will delve into the underlying principles of this purification method, offer a detailed, step-by-step protocol, and provide expert insights to ensure the attainment of high-purity this compound suitable for the most demanding applications.

Understanding the Synthesis and Potential Impurities

A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of indole with oxalyl chloride.[2][3] This reaction, while generally effective, can produce a range of impurities that must be removed to obtain a product of high purity. Understanding the potential impurities is crucial for designing an effective purification strategy.

Common Impurities in the Synthesis of this compound:

ImpurityChemical NatureRationale for FormationImpact on Purity
Unreacted IndoleStarting MaterialIncomplete reaction or non-stoichiometric addition of reagents.Can interfere with subsequent reactions and compromise the final product's identity.
1-Acylindole (N-Acylindole)Isomeric ByproductCompeting acylation at the nitrogen atom of the indole ring.Difficult to separate due to similar polarity to the desired product.
1,3-DiacylindoleOver-acylation ByproductReaction of the desired product with another equivalent of oxalyl chloride.Can be challenging to remove and may affect the yield of the desired product.
Polymeric MaterialsSide Reaction ProductsAcid-catalyzed polymerization of indole, especially under harsh reaction conditions.Can lead to a discolored and difficult-to-handle crude product.

Recrystallization is an ideal technique to address these impurities, leveraging differences in solubility between the desired product and the contaminants.

The Science of Recrystallization: A Primer

Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[4] The core concept is that most solids are more soluble in a hot solvent than in a cold one.[5] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the more soluble impurities behind in the solvent.

Recrystallization_Principle cluster_hot Hot Saturated Solution cluster_cool Slow Cooling cluster_separation Separation Impure_Solid Impure this compound Saturated_Solution Saturated Solution (Product & Impurities Dissolved) Impure_Solid->Saturated_Solution Dissolution Hot_Solvent Minimal Hot Solvent Hot_Solvent->Saturated_Solution Crystallization Pure Crystals Form Saturated_Solution->Crystallization Cooling Mother_Liquor Mother Liquor (Impurities Remain Dissolved) Saturated_Solution->Mother_Liquor Filtration Vacuum Filtration Crystallization->Filtration Mother_Liquor->Filtration Pure_Crystals Pure this compound Crystals Filtration->Pure_Crystals Waste Filtrate (Impurities) Filtration->Waste

Solvent Selection: The Key to Successful Purification

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at room temperature and below.

  • High solubility for the expected impurities at all temperatures.

  • Chemically inert: It should not react with this compound.

  • Volatile: It should be easily removed from the purified crystals during the drying process.

Given the polar nature of the carboxylic acid and ketone functional groups in this compound, polar solvents are a logical starting point. For the closely related indole-3-acetic acid, water is a recommended recrystallization solvent.[6] Therefore, a water-based system is a promising choice. A mixed solvent system, such as ethanol-water or acetic acid-water, can also be highly effective, allowing for fine-tuning of the solvent's dissolving power.[7][8]

Detailed Protocol for the Recrystallization of this compound

This protocol is designed for the purification of crude this compound, assuming a starting material of approximately 10 grams. Adjust volumes accordingly for different scales.

Materials and Equipment:

  • Crude this compound

  • Deionized water

  • Ethanol (optional, for mixed solvent system)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 10 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a small amount of deionized water (e.g., 50 mL) and begin heating the mixture on a hot plate with stirring.

    • Gradually add more hot deionized water in small portions while the solution is gently boiling, until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[9]

    • Expert Tip: If the compound is slow to dissolve in water alone, consider a mixed solvent system. Dissolve the crude product in a minimal amount of hot ethanol first, and then add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.[7][10]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.

    • Gently reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a clean 500 mL Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be done rapidly to prevent premature crystallization in the funnel.[4]

  • Crystallization:

    • Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[11]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold deionized water (or the cold recrystallization solvent mixture) to remove any residual mother liquor containing dissolved impurities.[9]

    • Continue to draw air through the crystals for a few minutes to partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator. Caution: Avoid excessively high temperatures, as this can cause decomposition.

Protocol_Workflow Start Crude this compound Dissolve 1. Dissolve in Minimal Hot Solvent Start->Dissolve Decolorize 2. Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize Hot_Filter 3. Hot Gravity Filtration (Optional) Decolorize->Hot_Filter Crystallize 4. Slow Cooling & Ice Bath Hot_Filter->Crystallize Isolate 5. Vacuum Filtration & Washing Crystallize->Isolate Dry 6. Drying Isolate->Dry End Pure this compound Dry->End

Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass stirring rod at the liquid-air interface to induce nucleation.- Add a "seed crystal" of pure this compound, if available.
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow to cool more slowly.- Consider a different solvent or solvent system with a lower boiling point.
Low recovery of purified product - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals (note: this crop may be less pure).- Ensure the funnel and receiving flask are adequately preheated during hot filtration.
Product is still impure after recrystallization - The chosen solvent is not effective at separating the impurities.- The solution cooled too quickly, trapping impurities in the crystal lattice.- Experiment with a different solvent or solvent system.- Ensure the solution cools as slowly as possible. A second recrystallization may be necessary.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound is an irritant to the eyes, respiratory system, and skin. Handle it in a well-ventilated area or a fume hood.

  • When working with flammable organic solvents such as ethanol, ensure there are no open flames nearby. Use a hot plate for heating.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

Characterization of Purified this compound

The purity of the recrystallized this compound should be assessed to confirm the success of the purification process.

Analytical TechniqueExpected Result for Pure this compound
Melting Point A sharp melting point range close to the literature value of 217 °C (with decomposition). A broad or depressed melting point indicates the presence of impurities.
Appearance A light yellow to yellow crystalline solid.
Thin Layer Chromatography (TLC) A single spot with a consistent Rf value in an appropriate solvent system.
Nuclear Magnetic Resonance (NMR) Spectroscopy The spectrum should be clean and consistent with the structure of this compound, with no signals corresponding to impurities.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Conclusion

Recrystallization is a highly effective and economical method for the purification of synthesized this compound. By carefully selecting the appropriate solvent system and adhering to the detailed protocol outlined in these application notes, researchers can consistently obtain a high-purity product. This, in turn, will ensure the reliability and reproducibility of subsequent synthetic transformations and biological evaluations, ultimately accelerating progress in drug discovery and development.

References

Comprehensive Analytical Strategies for the Characterization of 3-Indoleglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleglyoxylic acid (IGA) is a key intermediate in tryptophan metabolism and a compound of increasing interest in biomedical and pharmaceutical research.[1] Its accurate identification and quantification are crucial for understanding its physiological roles and for its potential application in drug development. This guide provides a detailed overview of robust analytical techniques for the comprehensive characterization of IGA. We delve into the principles and practical applications of chromatographic and spectroscopic methods, offering step-by-step protocols and expert insights into method development, sample preparation, and data interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and trustworthiness in the analysis of this important indole derivative.

Introduction: The Significance of this compound

This compound is an alpha-keto acid derivative of indole, structurally related to the well-known phytohormone indole-3-acetic acid (IAA). It serves as a metabolic intermediate in various biological pathways, including the bacterial transformation of indole.[1] Given its role as a metabolite, the ability to reliably detect and measure IGA in complex biological matrices is paramount. However, like many indole derivatives, IGA presents analytical challenges due to its potential instability under certain conditions, such as exposure to strong acids, light, or oxidative environments.[2] This application note provides a multi-faceted analytical approach to overcome these challenges, ensuring accurate and reliable characterization.

Caption: Chemical structure of this compound.

General Analytical Workflow

A successful analysis begins with meticulous sample preparation and progresses through separation, detection, and data interpretation. The choice of techniques depends on the analytical goal, whether it is qualitative identification, precise quantification, or structural elucidation.

Sample Sample Acquisition (e.g., Bacterial Culture, Reaction Mixture) Prep Sample Preparation (Extraction, Filtration, Derivatization) Sample->Prep Analysis Analytical Technique Selection Prep->Analysis LCMS LC-MS/MS (Quantification & Identification) Analysis->LCMS High Sensitivity & Specificity GCMS GC-MS (Identification, requires derivatization) Analysis->GCMS Volatile Analytes NMR NMR (Structural Elucidation) Analysis->NMR Structure Needed FTIR FTIR / UV-Vis (Functional Group ID / Quantification) Analysis->FTIR Functional Groups Data Data Processing & Interpretation LCMS->Data GCMS->Data NMR->Data FTIR->Data Report Reporting & Validation Data->Report

Caption: General workflow for the analysis of this compound.

Chromatographic Techniques

Chromatography is the cornerstone for separating IGA from complex matrices, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing polar, non-volatile compounds like IGA.[3] The separation is typically achieved on a C18 column with a polar mobile phase.

Causality Behind Experimental Choices:

  • Column: A C18 column is used due to its hydrophobic stationary phase, which provides good retention for the moderately polar indole ring of IGA.

  • Mobile Phase: A gradient elution using acidified water (with acetic or formic acid) and an organic modifier (acetonitrile or methanol) is optimal. The acid suppresses the ionization of the carboxylic acid group on IGA, leading to sharper, more symmetrical peaks and improved retention.[4]

  • Detection: UV detection is highly effective. The indole chromophore exhibits strong absorbance at approximately 280 nm.[1] For enhanced sensitivity and specificity, especially in complex biological samples, a fluorescence detector can be used (excitation ~280 nm, emission ~350 nm).[4]

Protocol: HPLC-UV Analysis of IGA

  • Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 1% acetic acid.[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

  • Flow Rate: 1.0 - 1.5 mL/min.[1]

  • Gradient Elution: A linear gradient should be optimized to resolve IGA from other metabolites. A typical starting point is 5-10% B, ramping to 90-95% B over 15-20 minutes.

  • Injection Volume: 10-20 µL.[1]

  • Detection: Monitor at 280 nm.[1]

  • Validation: Prepare a calibration curve using IGA standards (e.g., 0.1 to 100 µg/mL). The retention time for IGA under similar conditions has been reported to be approximately 12.0 minutes.[1]

ParameterRecommended SettingRationale
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Excellent retention for indole compounds.
Mobile Phase A: Water + 1% Acetic Acid; B: ACNAcidification improves peak shape.[1][4]
Detection UV at 280 nmStrong absorbance by the indole ring.[1]
Flow Rate 1.0 - 1.5 mL/minProvides good separation efficiency.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For unparalleled sensitivity and specificity, LC-MS/MS is the gold standard. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, making it ideal for trace-level detection in highly complex matrices like serum or tissue extracts.[5]

Protocol: LC-MS/MS Analysis of IGA

  • LC System: Use the HPLC conditions described in Section 3.1, though often with a lower flow rate (0.2-0.5 mL/min) and smaller column diameter (e.g., 2.1 mm) compatible with MS.

  • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray Ionization (ESI) in negative mode is preferred for detecting the deprotonated molecule [M-H]⁻.

  • MRM Transitions: The parent ion (Q1) will be the deprotonated mass of IGA (C₁₀H₇NO₃, MW = 189.17 g/mol ), which is m/z 188. The primary product ion (Q3) results from the loss of CO₂ (44 Da), giving a fragment of m/z 144. A secondary transition can also be monitored for confirmation.

  • Validation: An internal standard, such as an isotopically labeled IGA, should be used to correct for matrix effects and variations in instrument response.

ParameterSettingRationale
Ionization Mode ESI NegativeEfficiently ionizes the acidic IGA molecule.
Parent Ion (Q1) m/z 188 [M-H]⁻Corresponds to the deprotonated molecule.
Product Ion (Q3) m/z 144 [M-H-CO₂]⁻A stable and characteristic fragment.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile compounds. However, IGA is non-volatile and contains polar functional groups (carboxylic acid, N-H), making direct analysis impossible. Therefore, derivatization is mandatory.[6]

Protocol: GC-MS Analysis of Derivatized IGA

  • Derivatization: The sample extract must be thoroughly dried. Silylation is a common derivatization technique. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes to convert the acidic protons on the carboxyl and indole nitrogen groups to trimethylsilyl (TMS) esters/ethers.

  • GC System:

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[1][6]

    • Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.[1]

    • Temperature Program: Start at a lower temperature (e.g., 50-100°C), then ramp at 15-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.[1]

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • Identification: The resulting mass spectrum is compared to a spectral library or an authentic derivatized standard. The mass spectrum of underivatized IGA has been reported, but derivatization is necessary for GC analysis.[1][7]

Spectroscopic Techniques

Spectroscopic methods are invaluable for structural confirmation and functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

  • ¹H NMR: The spectrum will show characteristic signals for the protons on the indole ring (typically in the 7.0-8.5 ppm range) and the N-H proton (a broad singlet, often >10 ppm).[8]

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the keto and acid groups (typically >160 ppm) and the carbons of the aromatic indole ring.[8]

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Indole N-H > 10.0Broad singlet
Indole Aromatic C-H 7.0 - 8.5Doublets, Triplets
Carboxyl O-H Variable, broadBroad singlet
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the IGA molecule. A spectrum of a solid sample (e.g., in a KBr pellet) will show characteristic absorption bands.

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)Very broad due to hydrogen bonding.
N-H Stretch (Indole) ~3300-3400Sharper than the O-H stretch.[9]
C=O Stretch (Keto & Acid) 1650-1750Strong, sharp peaks. May be two distinct peaks.[10]
C=C Stretch (Aromatic) 1450-1600Multiple bands characteristic of the indole ring.
UV-Vis Spectroscopy

UV-Vis spectroscopy in solution is a simple and rapid method for quantification, provided the sample is sufficiently pure. The indole ring system gives rise to characteristic absorbance maxima. Based on related compounds like indole-3-acetic acid, IGA is expected to have strong absorbance peaks around 220 nm and 280 nm.[11][12] This technique forms the basis for HPLC-UV detection.

Sample Preparation for Biological Matrices

The goal of sample preparation is to extract IGA from the sample matrix while removing interfering substances.[13] The following is a general protocol for extraction from a liquid culture.[1]

Protocol: Liquid-Liquid Extraction

  • Acidification: Collect the cell-free supernatant from a culture. Acidify the sample to a pH of 2.5-3.0 with an acid like HCl. This protonates the carboxylic acid group, making IGA more soluble in organic solvents.

  • Extraction: Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[1] Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully collect the upper organic layer containing the IGA. Repeat the extraction process on the aqueous layer 2-3 times to maximize recovery, combining all organic extracts.

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small, known volume of the initial mobile phase (for HPLC) or a suitable solvent for derivatization (for GC-MS).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Indoleglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Indoleglyoxylic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valuable synthetic intermediate. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide field-proven insights to ensure the success of your synthesis.

Synthesis Overview: The Acylation of Indole

The most direct and widely adopted method for synthesizing this compound is a two-step process starting from indole. The first step involves a Friedel-Crafts-type acylation using oxalyl chloride to form the key intermediate, 3-indoleglyoxylyl chloride. This intermediate is then hydrolyzed to yield the final product. While seemingly straightforward, the high reactivity of the indole nucleus presents unique challenges that can impact yield and purity.[1]

The C3 position of indole is exceptionally nucleophilic, approximately 10^13 times more reactive than benzene, allowing for acylation with the highly electrophilic oxalyl chloride to proceed readily, often without the need for a traditional Lewis acid catalyst.[1] This reactivity, however, must be carefully controlled to prevent side reactions.

Synthesis_Workflow Indole Indole Step1 Step 1: Acylation (0°C to RT) Indole->Step1 OxalylChloride Oxalyl Chloride OxalylChloride->Step1 Solvent Anhydrous Ether (Et2O) Solvent->Step1 in Intermediate 3-Indoleglyoxylyl Chloride (Orange Precipitate) Step1->Intermediate Hydrolysis Step 2: Hydrolysis (H2O) Intermediate->Hydrolysis Product Crude this compound Hydrolysis->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield in this synthesis?

A: The three most critical parameters are:

  • Strict Anhydrous Conditions: Oxalyl chloride reacts violently with water. Any moisture in the reagents or glassware will consume the acylating agent and drastically reduce the yield of the desired intermediate.

  • Temperature Control: The initial reaction is exothermic. Starting the reaction at 0°C is crucial to control the reaction rate, minimize the formation of polymeric tars, and prevent side reactions.[2]

  • Reagent Purity and Stoichiometry: The quality of the starting indole and oxalyl chloride is paramount. While oxalyl chloride is the limiting reagent, using a large excess can lead to unwanted side reactions on the electron-rich indole ring.[3]

Q2: What is a typical expected yield for this reaction?

A: With proper technique and optimized conditions, the overall yield for the two-step synthesis can range from good to excellent. Reported yields for similar Friedel-Crafts acylations of indoles often fall in the 70-95% range.[4] However, suboptimal conditions can lead to significantly lower yields, often below 50%.

Q3: How can I monitor the reaction's progress?

A: The formation of the 3-indoleglyoxylyl chloride intermediate is visually apparent by the appearance of a distinct orange precipitate.[2] For more quantitative analysis, Thin-Layer Chromatography (TLC) can be used. A sample from the reaction mixture (quenched carefully with a drop of alcohol) can be spotted against a standard of the starting indole to monitor its consumption. For the final product, analytical methods like HPLC or LC-MS are recommended for assessing purity and conversion.[5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for the cause and actionable solutions.

Problem 1: Low Yield or No Formation of the Orange Precipitate (3-Indoleglyoxylyl Chloride)

Q: I've mixed my indole and oxalyl chloride in anhydrous ether, but I'm seeing a very low yield of the orange precipitate, or the solution remains clear. What's going wrong?

A: This is a common issue that almost always points to problems with the reaction setup or reagents.

  • Causality: The electrophilic acylation requires a highly reactive acylating agent. The most likely culprit is the premature decomposition or consumption of oxalyl chloride.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure all glassware was oven- or flame-dried immediately before use and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). Use a fresh, sealed bottle of anhydrous ether.

    • Check Reagent Quality: Use a fresh, high-purity bottle of oxalyl chloride. Old bottles may have degraded due to incidental moisture exposure. Indole should be pure; impurities can interfere with the reaction.

    • Temperature Control: Adding oxalyl chloride too quickly to the indole solution can cause localized heating, leading to side reactions. Ensure the addition is slow and the reaction flask is maintained at 0°C in an ice bath.[2]

    • Solvent Choice: While anhydrous ether is standard, other anhydrous, non-protic solvents like dichloromethane (DCM) can be used. Avoid solvents that can react with oxalyl chloride.

Problem 2: The Reaction Mixture Turns into a Dark, Intractable Tar

Q: Instead of a precipitate, my reaction has produced a dark brown or black tar that is difficult to work with. Is this salvageable?

A: The formation of tar indicates significant side reactions, most likely polymerization of the indole. The reaction is likely unsalvageable at this point, and the focus should be on preventing it in the next attempt.

  • Causality: Indole is susceptible to acid-catalyzed polymerization. Although this reaction doesn't typically use a strong Lewis acid, the generation of HCl as a byproduct can be sufficient to initiate polymerization if the temperature is not controlled.[7]

  • Preventative Measures:

    • Strict Temperature Management: This is the most critical factor. Maintain the temperature at 0°C during the addition of oxalyl chloride and allow it to warm to room temperature only slowly and with continued stirring.[2]

    • Avoid Lewis Acids: Do not add a traditional Friedel-Crafts catalyst like AlCl₃. The reaction of indole with oxalyl chloride is sufficiently fast without it, and strong acids will promote decomposition and polymerization.[1][7]

    • Order of Addition: Adding the indole solution to the oxalyl chloride solution is sometimes attempted, but the standard and more controlled method is the slow addition of oxalyl chloride to the dissolved indole.[2]

Problem 3: Low Yield of Final Product After Hydrolysis

Q: I isolated the orange intermediate, but after adding water for hydrolysis, the yield of my final this compound is very low. What could be the issue?

A: This points to issues during the hydrolysis step or the final work-up and purification.

  • Causality: Incomplete hydrolysis, degradation of the product, or losses during purification are the primary causes. This compound and its precursors can be sensitive to harsh conditions.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: Acyl chloride hydrolysis is typically rapid.[8] However, ensuring the intermediate is well-suspended in the aqueous phase with vigorous stirring can help drive the reaction to completion. Allow sufficient time (e.g., 1-2 hours) for the hydrolysis to complete.

    • Control pH During Work-up: After hydrolysis, the product is an acid. To isolate it effectively, you may need to adjust the pH. Extraction into an organic solvent should be done under acidic conditions to keep the product in its neutral, protonated form.

    • Product Stability: The final product can decarboxylate, especially if heated excessively.[9] During purification, avoid prolonged heating. When removing solvent under reduced pressure, use a room temperature water bath.

    • Purification Losses: Recrystallization is an effective purification method but can lead to yield loss. Ensure you are using a minimal amount of a suitable hot solvent and cooling slowly to maximize crystal formation. Refer to purification guides for related compounds like indole-3-acetic acid for solvent system ideas.[9][10]

Troubleshooting_Flowchart Start Start Synthesis Problem1 Low/No Orange Precipitate? Start->Problem1 Solution1 Check: 1. Anhydrous Conditions 2. Reagent Quality 3. Slow Addition at 0°C Problem1->Solution1 Yes Problem2 Dark Tar Formed? Problem1->Problem2 No Solution1->Start Retry Solution2 Improve: 1. Strict Temp Control (0°C) 2. No Lewis Acids 3. Controlled Addition Rate Problem2->Solution2 Yes Problem3 Low Final Yield after Hydrolysis? Problem2->Problem3 No Solution2->Start Retry Solution3 Optimize: 1. Hydrolysis Time/Stirring 2. Work-up pH 3. Purification Technique (Avoid excess heat) Problem3->Solution3 Yes Success High Yield & Purity Problem3->Success No Solution3->Start Retry/Re-purify

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Protocols for Success

Protocol 1: Synthesis of 3-Indoleglyoxylyl Chloride
  • Preparation: Under an inert atmosphere (N₂ or Ar), add indole (1.0 eq) and anhydrous diethyl ether to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve oxalyl chloride (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the indole solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature while stirring. Continue stirring for an additional 2 hours.[2] A vibrant orange precipitate should form.

  • Isolation: Collect the orange precipitate by filtration under inert atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the intermediate under vacuum. Do not use high heat. This intermediate is moisture-sensitive and is typically used immediately in the next step.

Protocol 2: Hydrolysis to this compound
  • Setup: Suspend the crude 3-indoleglyoxylyl chloride from the previous step in a flask with a magnetic stirrer.

  • Hydrolysis: Slowly and carefully add cold deionized water to the flask while stirring vigorously in an ice bath (the reaction can be exothermic).

  • Stirring: Continue stirring the suspension at room temperature for 1-2 hours to ensure the hydrolysis is complete. The color should change from orange to a light yellow solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any HCl and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum desiccator. Avoid oven drying at high temperatures to prevent decomposition.[9]

Data Summary: Reaction Parameters
ParameterRecommended ConditionRationale / Reference
Solvent Anhydrous Diethyl EtherInert, prevents reaction with oxalyl chloride.[2]
Temperature 0°C for addition, then warm to RTControls exothermic reaction, prevents polymerization.[2]
Indole:Oxalyl Chloride Ratio 1 : 1.05-1.1Slight excess of acylating agent ensures full conversion of indole.
Catalyst None requiredHigh reactivity of indole C3 makes a catalyst unnecessary and potentially harmful.[1][7]
Hydrolysis Cold water, vigorous stirringEnsures complete and controlled conversion of the acyl chloride to the carboxylic acid.[8]
Purification Recrystallization (e.g., from water or aqueous ethanol)Effective method for removing impurities.[9]
Analytical Characterization

Confirming the identity and purity of the final product is essential.

  • Melting Point: Pure this compound should have a melting point of approximately 217°C with decomposition.[11][12]

  • HPLC: Reversed-phase HPLC (RP-HPLC) is an excellent method for assessing purity.[5]

  • Mass Spectrometry: LC-MS can confirm the molecular weight (189.17 g/mol ).[11][13]

  • NMR Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation.

By understanding the causality behind each experimental step and anticipating potential challenges, you can systematically optimize your synthesis of this compound, leading to consistently higher yields and a purer final product.

References

stability of 3-Indoleglyoxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Indoleglyoxylic acid (IGA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling IGA in aqueous solutions. Given its utility as a synthetic precursor for anticancer agents and other bioactive molecules, understanding its stability is paramount for reproducible and accurate experimental outcomes.[1][2][3]

Core Concepts: The Inherent Instability of this compound

This compound is an α-keto acid derivative of indole.[4] This structure, while synthetically useful, is predisposed to instability in aqueous environments, primarily through decarboxylation.

The Primary Degradation Pathway: Decarboxylation

The most significant stability issue with IGA in solution is its propensity to lose a molecule of carbon dioxide (CO₂), leading to the formation of Indole-3-aldehyde (also known as indole-3-carboxaldehyde).[5][6] This reaction is often catalyzed by acidic conditions and can also be influenced by heat.[7]

The presence of the ketone group alpha to the carboxylic acid facilitates the removal of the carboxyl group. This transformation is problematic as Indole-3-aldehyde has different chemical and biological properties than IGA, which can confound experimental results.

G IGA This compound (IGA) Degradation Decarboxylation (-CO₂) IGA->Degradation Product Indole-3-aldehyde Degradation->Product

Caption: Primary degradation pathway of IGA in solution.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving aqueous solutions of IGA.

Q1: My freshly prepared IGA solution has a distinct yellow or brownish tint that darkens over time. What is happening?

A: This is a classic indicator of IGA degradation. IGA itself is typically a light yellow solid.[3][8] The formation of Indole-3-aldehyde and potentially other minor degradation products often results in a more intensely colored solution. The darkening over time suggests the degradation reaction is ongoing.

  • Causality: The color change is due to the formation of new chromophores in the degradation products. The indole ring system is sensitive, and reactions can lead to conjugated systems that absorb visible light more strongly.

  • Immediate Action: Verify the purity of your starting material. If the solid is already dark, it may have degraded during storage. For solutions, this indicates that your solvent conditions (e.g., pH, temperature) are promoting rapid degradation. Prepare a fresh solution immediately before use.

Q2: I'm observing a precipitate forming in my aqueous buffer solution containing IGA. Why is this occurring?

A: This issue can stem from two primary causes: solubility limits or the formation of an insoluble degradation product.

  • Solubility: IGA has limited solubility in pure water. While it is more soluble in polar organic solvents like DMSO and ethanol, adding a concentrated stock to an aqueous buffer can cause it to crash out if the final concentration exceeds its solubility limit in that specific buffer system.

  • Degradation Product: The degradation product, Indole-3-aldehyde, has different solubility characteristics than IGA and may be less soluble in your specific aqueous buffer, causing it to precipitate as it forms.

  • Troubleshooting Steps:

    • Check Concentration: Ensure your target concentration is not above the known solubility limit in your buffer.

    • Modify Preparation: Prepare a high-concentration stock solution in 100% DMSO. Add this stock to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC or mass spectrometry to confirm if it is undissolved IGA or a degradation product.

Q3: My bioassay or chemical reaction results are inconsistent and not reproducible. Could IGA stability be the culprit?

A: Absolutely. This is one of the most common consequences of using unstable reagents.

  • The "Active Concentration" Problem: If IGA degrades over the course of your experiment, the effective concentration of the active compound is continuously decreasing. An experiment running for 48 hours will have a significantly lower average IGA concentration than one running for 2 hours.

  • Interference from Degradation Products: The primary degradation product, Indole-3-aldehyde, may have its own biological or chemical activity.[9][10] It could act as an antagonist, a weak agonist, or interfere with analytical readings, leading to highly variable results.

  • Self-Validation Check: Run a stability test in parallel with your experiment. Prepare a batch of your IGA-containing medium or buffer, keep it under the exact same conditions as your experiment (temperature, light, container), and measure the IGA concentration at the start (T=0) and end of your experiment using the HPLC protocol provided below. This will tell you how much degradation occurred.

Frequently Asked Questions (FAQs)
  • What is the primary degradation product of IGA in an aqueous solution? The primary degradation product is Indole-3-aldehyde, formed via a decarboxylation reaction.[5][6]

  • What factors have the greatest impact on IGA stability? pH, temperature, and light are the most critical factors. Acidic conditions can significantly accelerate decarboxylation.[7] Higher temperatures increase the rate of all chemical reactions, including degradation. Some indole compounds are also known to be light-sensitive.[11]

  • What are the recommended solvent and storage conditions for IGA?

    • Solid: Store the solid compound at 2-8°C, protected from light.[1][8][12]

    • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Aqueous Solutions: Always prepare fresh immediately before an experiment. Do not store IGA in aqueous buffers for extended periods.

  • How can I quantitatively monitor the stability of my IGA solution? Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is an excellent method.[13][14][15] It can separate IGA from its primary degradation product, Indole-3-aldehyde, allowing for quantification of both over time.

Table 1: Factors Influencing IGA Stability in Aqueous Solutions
FactorImpact on StabilityRecommended Mitigation Strategy
pH High instability in acidic conditions (pH < 6) due to acid-catalyzed decarboxylation.[7]Maintain solutions at a neutral or slightly alkaline pH (7.0-7.5) if the experiment allows. Buffer choice is critical.
Temperature Degradation rate increases with temperature.Prepare and use solutions at room temperature or on ice. For long-term storage, use frozen (-20°C or -80°C) DMSO stocks.
Light Exposure Potential for photodegradation, a common issue for indole-containing compounds.[11]Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Time in Solution Degradation is time-dependent; the longer IGA is in an aqueous solution, the more it will degrade.Prepare working solutions immediately before use. For time-course experiments, consider the stability profile.
Experimental Protocols & Workflows

Workflow: Assessing IGA Solution Stability

Caption: Workflow for quantitatively assessing IGA stability.

Protocol 1: Preparation of an Aqueous IGA Working Solution

This protocol is designed to minimize precipitation and immediate degradation.

  • Weigh IGA: Carefully weigh the required amount of solid this compound in a microfuge tube.

  • Prepare DMSO Stock: Add a small volume of anhydrous DMSO to dissolve the solid completely. For example, to make a 100 mM stock, dissolve 18.92 mg of IGA in 1 mL of DMSO. Vortex until fully dissolved. This is your concentrated stock solution.

  • Prepare Aqueous Buffer: Have your final, sterile-filtered aqueous buffer ready in a sterile conical tube. Ensure the buffer is at the desired final temperature (e.g., room temperature).

  • Dilute Stock into Buffer: While the buffer is being gently vortexed or stirred, add the required volume of the DMSO stock solution drop-by-drop. The turbulence helps ensure rapid dispersal and prevents the compound from precipitating.

  • Final Check: Ensure the solution is clear with no visible precipitate. Protect from light and use immediately.

Protocol 2: HPLC Method for Monitoring IGA Stability

This method allows for the separation and quantification of IGA and its primary degradation product, Indole-3-aldehyde.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Detection Wavelength: 280 nm (a common wavelength for indolic compounds).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Linear gradient from 90% to 10% B

    • 18-22 min: Hold at 10% B (re-equilibration)

  • Procedure:

    • Prepare your IGA solution as described in Protocol 1.

    • Immediately inject a "Time 0" sample to get a baseline chromatogram. IGA is more polar and will elute earlier than Indole-3-aldehyde.

    • Incubate the remaining solution under your desired test conditions (e.g., in a 37°C incubator for 24 hours).

    • After incubation, inject a second sample.

    • Compare the chromatograms. You should observe a decrease in the peak area for IGA and a corresponding increase in the peak area for Indole-3-aldehyde in the incubated sample.

References

Technical Support Center: Photodegradation of 3-Indoleglyoxylic Acid (IGA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-Indoleglyoxylic Acid (IGA). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability of IGA under light exposure. As drug development professionals and scientists, understanding the photodegradation pathways of your compounds is critical for ensuring the integrity of your research and the stability of potential pharmaceutical products. This resource synthesizes current knowledge and best practices to help you navigate the challenges of working with this photosensitive molecule.

I. Frequently Asked Questions (FAQs) about IGA Photodegradation

This section addresses common questions researchers have about the photostability of this compound.

Q1: What are the primary degradation pathways for this compound (IGA) when exposed to light?

A1: While direct and comprehensive studies on the photodegradation of IGA are not extensively published, based on the known photochemistry of related indole derivatives and glyoxylic acid, two primary degradation pathways are highly probable:

  • Photodecarboxylation: This is a very likely pathway where the glyoxylic acid moiety of IGA loses a molecule of carbon dioxide (CO₂) upon absorption of UV light. This is supported by studies on the photochemical decarboxylative formylation of indoles using aqueous glyoxylic acid, where UV irradiation at 254 nm induces decarboxylation to form a reactive intermediate.[1] For IGA, this would likely lead to the formation of an unstable formyl radical intermediate.

  • Photo-oxidation: The indole ring is susceptible to oxidation, especially in the presence of oxygen and light. This can lead to the formation of various oxidized products. For the related compound, indole-3-acetic acid, photo-oxidation is a known degradation route, yielding products such as 3-hydroxymethyloxindole and 3-methyleneoxindole.[2][3] It is plausible that IGA undergoes similar oxidative degradation of the indole nucleus.

Q2: What are the expected degradation products of IGA under UV irradiation?

A2: Based on the proposed pathways, the following degradation products can be anticipated:

  • From Photodecarboxylation: The initial loss of CO₂ would generate a highly reactive indole-3-formyl radical. This radical could then undergo several reactions, including:

    • Hydrogen abstraction from the solvent to form Indole-3-carboxaldehyde .

    • Dimerization or polymerization.

  • From Photo-oxidation: Oxidation of the indole ring could lead to a variety of products, potentially including hydroxylated and carbonylated derivatives of the indole nucleus. The exact products will depend on the reaction conditions, particularly the presence of oxygen and the solvent used.

Q3: How does pH influence the photodegradation of IGA?

A3: The pH of the solution can significantly impact the rate and pathway of photodegradation. For many organic molecules, the protonation state affects their light absorption properties and reactivity.[4] For IGA, which has a carboxylic acid group, the pH will determine whether it exists in its acidic or carboxylate form. This can influence its susceptibility to both decarboxylation and oxidation. Generally, for indole-containing compounds, degradation can be accelerated at both acidic and alkaline pH, though the optimal pH for degradation can be compound-specific.[5][6] It is crucial to buffer your experimental solutions and report the pH when studying IGA's photostability.

Q4: Can the choice of solvent affect the degradation of IGA?

A4: Absolutely. The solvent can play multiple roles in the photodegradation process:

  • Solvent Polarity: Can influence the stability of excited states and intermediates.

  • Hydrogen Donating Ability: Solvents like isopropanol or methanol can act as hydrogen donors, which can react with radical intermediates formed during photodecarboxylation.

  • Photosensitization: Some solvents or impurities in solvents can act as photosensitizers, absorbing light and transferring the energy to IGA, thus accelerating its degradation.

  • Oxygen Solubility: The solubility of oxygen varies in different solvents, which will impact the rate of photo-oxidation.

Acetonitrile is often a good starting point for photostability studies due to its UV transparency and relative inertness.[1] However, it is essential to test the stability of IGA in the specific solvent system relevant to your application.

II. Troubleshooting Guide for IGA Photodegradation Experiments

This guide provides solutions to common problems encountered during the experimental investigation of IGA's photostability.

Problem Potential Causes Troubleshooting Steps
Rapid and complete degradation of IGA - Light intensity is too high.- Presence of photosensitizers in the media.- Inappropriate solvent.- Reduce the light intensity or the exposure time.- Use a light source with a filter to remove shorter, more energetic wavelengths.- Analyze your solvent and media for any impurities that might be acting as photosensitizers.- Test the degradation in a different, high-purity solvent like HPLC-grade acetonitrile.
Inconsistent or irreproducible degradation rates - Fluctuations in light source intensity.- Temperature variations in the sample chamber.- Inconsistent sample preparation (e.g., concentration, pH).- Oxygen concentration variability.- Use a calibrated and stable light source. Monitor the light intensity throughout the experiment.- Control the temperature of your sample using a thermostatted chamber.- Ensure precise and consistent preparation of your IGA solutions, including accurate pH measurement and buffering.- For studying photo-oxidation, ensure consistent aeration. For photodecarboxylation studies, consider de-gassing your solutions with nitrogen or argon.
Appearance of unexpected peaks in HPLC chromatogram - Formation of multiple degradation products.- Interaction of degradation products with excipients or solvent.- Column contamination.- Use a diode array detector (DAD) or a mass spectrometer (MS) to get more information about the unknown peaks.- Perform forced degradation on your placebo/vehicle to identify peaks not related to IGA degradation.- Ensure your HPLC method is stability-indicating (i.e., capable of separating the parent compound from all degradation products).- Implement a rigorous column cleaning and regeneration protocol.[7][8][9][10]
Poor mass balance in HPLC analysis - Some degradation products are not being detected by the UV detector at the chosen wavelength.- Degradation products are volatile and are being lost.- Degradation products are adsorbing to the sample container or HPLC column.- Use a DAD to check for absorbance maxima of the degradation products and adjust the detection wavelength accordingly.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer if UV detection is insufficient.- Use sealed vials for your experiments to prevent the loss of volatile compounds.- Test for adsorption by analyzing the recovery of IGA and its degradation products from the sample containers. Consider using silanized glass vials.

III. Experimental Protocols and Methodologies

This section provides standardized protocols for conducting forced photodegradation studies on this compound.

Protocol 1: Forced Photodegradation of IGA in Solution

Objective: To generate degradation products of IGA under controlled light exposure for method development and pathway elucidation.

Materials:

  • This compound (IGA)

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (pH 7.0)

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp with filters to simulate ICH Q1B conditions)[6][11]

  • Quartz or borosilicate glass vials

  • HPLC system with DAD or MS detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of IGA in acetonitrile at a concentration of 1 mg/mL.

    • Prepare the experimental sample by diluting the stock solution with a 50:50 mixture of acetonitrile and phosphate buffer (pH 7.0) to a final concentration of 0.1 mg/mL.

    • Prepare a "dark control" sample in the same manner but wrap the vial in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the unwrapped sample vial in the photostability chamber.

    • Place the dark control sample in the same chamber, ensuring it is shielded from light.

    • Expose the samples to a light source that provides both UV-A (320-400 nm) and visible (400-800 nm) radiation, as per ICH Q1B guidelines.[11] A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Withdraw aliquots of the exposed and dark control samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately analyze the withdrawn aliquots by a stability-indicating HPLC method.

    • Monitor the decrease in the peak area of IGA and the formation of new peaks corresponding to degradation products.

    • Use a DAD to obtain the UV spectra of the new peaks to aid in their identification.

    • If available, use LC-MS to determine the mass-to-charge ratio of the degradation products for structural elucidation.[12][13][14][15]

Protocol 2: Development of a Stability-Indicating HPLC Method for IGA

Objective: To develop an HPLC method capable of separating IGA from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD at 220 nm and 280 nm (or monitor all wavelengths from 200-400 nm)

  • Injection Volume: 10 µL

Method Validation:

  • Inject a solution of undegraded IGA to determine its retention time.

  • Inject the samples from the forced degradation study (Protocol 1).

  • Evaluate the chromatogram for the resolution between the IGA peak and the degradation product peaks.

  • If co-elution occurs, optimize the gradient, mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl).

  • The method is considered stability-indicating when all degradation products are baseline-resolved from the parent compound and from each other.

IV. Visualizing Degradation Pathways and Workflows

Proposed Photodegradation Pathways of this compound

G IGA This compound (IGA) Light Light (hν) Decarboxylation Photodecarboxylation IGA->Decarboxylation Oxidation Photo-oxidation IGA->Oxidation Light->Decarboxylation Light->Oxidation Intermediate Indole-3-formyl Radical Decarboxylation->Intermediate Product2 Oxidized IGA Derivatives (e.g., hydroxylated, carbonylated) Oxidation->Product2 Product1 Indole-3-carboxaldehyde Intermediate->Product1 Solvent Solvent (H-donor) Solvent->Product1 Oxygen Oxygen (O2) Oxygen->Oxidation

Caption: Proposed photodegradation pathways of IGA.

Experimental Workflow for IGA Photostability Studies

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis Prep_IGA Prepare IGA Solution Expose_Sample Expose Sample to Light Prep_IGA->Expose_Sample Prep_Dark Prepare Dark Control Store_Dark Store Dark Control Prep_Dark->Store_Dark HPLC HPLC-DAD/MS Analysis Expose_Sample->HPLC Store_Dark->HPLC Compare Compare Sample vs. Control HPLC->Compare Identify Identify Degradants Compare->Identify

Caption: Workflow for conducting IGA photostability studies.

V. References

  • Dinesh, V., & Nagarajan, R. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Synlett, 34(07), 855-857. --INVALID-LINK--

  • Julian, D. R., & Turos, E. (1993). Photoaddition of ketones to indoles: synthesis of oxeto[2,3-b]indoles. Journal of the Chemical Society, Chemical Communications, (1), 49-50.

  • Silva, A. C., et al. (2020). Pharmaceutical compounds photolysis: pH influence. Environmental Science and Pollution Research, 27(26), 32465-32475.

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. --INVALID-LINK--

  • Wang, L., et al. (2018). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Chemical Science, 9(32), 6673-6678.

  • Du, Y., et al. (2014). Photodegradation of gallic acid under UV irradiation: insights regarding the pH effect on direct photolysis and the ROS oxidation-sensitized process of DOM. Chemosphere, 95, 234-240.

  • Still, C. C., Fukuyama, T. T., & Moyed, H. S. (1965). Inhibitory Oxidation Products of Indole-3-Acetic Acid: 3-Hydroxymethyloxindole and 3-Methyleneoxindole as Plant Metabolites. Journal of Biological Chemistry, 240(6), 2612-2618.

  • Du, Y., et al. (2014). Photodegradation of gallic acid under UV irradiation: insights regarding the pH effect on direct photolysis and the ROS oxidation-sensitized process of DOM. PubMed. --INVALID-LINK--

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. --INVALID-LINK--

  • He, X., et al. (2022). Degradation of 3-methylindole by ionizing radiation: Performance and pathway. Chemosphere, 291(Pt 2), 133039.

  • He, X., et al. (2022). The performance and pathway of indole degradation by ionizing radiation. PubMed. --INVALID-LINK--

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135.

  • Madsen, C. S., et al. (2001). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 67(11), 5133-5138.

  • Klick, S., et al. (2016). Forced Degradation Studies. MedCrave online. --INVALID-LINK--

  • Kuhn, H. J., & Goerner, H. (1995). Photodecarboxylation of phenylglyoxylic acid: influence of para-substituents on the triplet state properties. Journal of the Chemical Society, Perkin Transactions 2, (12), 2411-2419.

  • Sigma-Aldrich. HPLC Troubleshooting Guide. --INVALID-LINK--

  • Sigma-Aldrich. HPLC Troubleshooting Guide. --INVALID-LINK--

  • Kromidas, S. HPLC Troubleshooting Guide. --INVALID-LINK--

  • SCION Instruments. HPLC Troubleshooting Guide. --INVALID-LINK--

  • Patel, Y., & Shah, N. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(11), 4049-4056.

  • Klick, S., et al. (2016). Forced Degradation Studies. SciSpace. --INVALID-LINK--

  • Macherey-Nagel. HPLC Troubleshooting. --INVALID-LINK--

  • Pearson, A. D., et al. (2020). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. Journal of the American Chemical Society, 142(31), 13531-13538.

  • Still, C. C., Fukuyama, T. T., & Moyed, H. S. (1965). Inhibitory Oxidation Products of Indole-3-Acetic Acid: 3-Hydroxymethyloxindole and 3-Methyleneoxindole as Plant Metabolites. PMC. --INVALID-LINK--

  • Kuhn, H. J., & Goerner, H. (1992). Triplet state and photodecarboxylation of phenylglyoxylic acid in the presence of water. The Journal of Physical Chemistry, 96(24), 9873-9880.

  • Borba, A., et al. (2023). Conformational-Dependent Photodissociation of Glycolic Acid in an Argon Matrix. MDPI. --INVALID-LINK--

  • Macias, M. M., et al. (2013). Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. Analytical Chemistry, 85(21), 10459-10467.

  • Ryan, D., & Robards, K. (2004). LC-MS investigation of oxidation products of phenolic antioxidants. Journal of Agricultural and Food Chemistry, 52(4), 962-971.

  • Patent UA75872C2. Indolyl-3- glyoxylic acid with useful therapeutic properties. --INVALID-LINK--

  • Yoshida, Y., et al. (2004). Analysis of Phosphatidylcholine Oxidation Products in Human Plasma Using Quadrupole Time-of-flight Mass Spectrometry. Journal of Health Science, 50(4), 361-368.

  • Słota, R., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. --INVALID-LINK--

  • Gu, X., et al. (2009). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Free Radical Biology and Medicine, 47(Suppl 1), S132.

References

common impurities in commercial 3-Indoleglyoxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing commercial 3-Indoleglyoxylic acid in their experiments. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to impurities, stability, and analysis. Our goal is to ensure the integrity and success of your research by providing scientifically grounded and practical solutions.

I. Frequently Asked Questions (FAQs) about Impurities

Q1: What are the most common impurities in commercial this compound and how do they originate?

A1: Commercial this compound typically contains impurities stemming from its synthesis and potential degradation. The most prevalent synthetic route is the Friedel-Crafts acylation of indole with oxalyl chloride.[1][2] Consequently, the common process-related impurities include:

  • Unreacted Indole: Incomplete reaction can leave residual starting material.

  • Oxalic Acid: A byproduct from the hydrolysis of excess oxalyl chloride during the workup process.

  • N-Acylated Indole: Side reaction where acylation occurs on the nitrogen of the indole ring instead of the C3 position.

  • Di-acylated Indole Species: Although less common, over-acylation can lead to the formation of products with two glyoxylyl groups.

Degradation-related impurities may also be present:

  • Indole-3-acetic acid (IAA): Can form through oxidative degradation of this compound.[3][4]

  • Indole-3-aldehyde: Another potential degradation product.[3][4]

The presence and levels of these impurities can vary significantly between suppliers and batches, depending on the synthetic process and purification methods employed.

Q2: How can these impurities affect my downstream applications, such as drug development or bioassays?

A2: The impact of impurities can be significant and multifaceted:

  • Altered Biological Activity: Impurities like indole and indole-3-acetic acid are themselves biologically active and can lead to erroneous results in bioassays, such as cell proliferation or enzyme inhibition studies.[5]

  • Inaccurate Quantification: The presence of impurities can lead to an overestimation of the this compound concentration, affecting reaction stoichiometry and yield calculations.

  • Side Reactions: Reactive impurities can participate in unintended side reactions in subsequent synthetic steps, leading to the formation of unexpected byproducts and complicating product isolation and purification.

  • Toxicity: Certain impurities may exhibit cytotoxicity, confounding the results of cell-based assays.

A thorough understanding and control of the impurity profile of your this compound are therefore critical for reproducible and reliable experimental outcomes.

Q3: My this compound has a darker than expected color (e.g., dark yellow or brown). Is this indicative of impurities?

A3: Pure this compound is typically a light yellow solid. A darker coloration, such as deep yellow or brown, often suggests the presence of impurities. These colored impurities are frequently polymeric materials or degradation products formed during synthesis or improper storage. While a darker color does not definitively quantify the level of impurity, it warrants further investigation into the material's purity before use in sensitive applications.

II. Troubleshooting Guide: Purity Analysis

This section provides guidance on identifying and quantifying impurities in your this compound.

Issue 1: Unexpected peaks in my HPLC chromatogram.

Potential Cause & Solution:

The appearance of unexpected peaks in your High-Performance Liquid Chromatography (HPLC) analysis is a clear indicator of impurities. The identity of these peaks can often be inferred from their retention times relative to the main this compound peak.

  • Early Eluting Peaks: Highly polar impurities, such as oxalic acid, will typically elute earlier than this compound in a reversed-phase HPLC system.

  • Late Eluting Peaks: Less polar impurities, such as unreacted indole or N-acylated byproducts, will have longer retention times.

To confirm the identity of these peaks, you can run commercially available standards of the suspected impurities under the same HPLC conditions.

dot

Caption: Troubleshooting unexpected HPLC peaks.

Issue 2: Inconsistent results between different batches of this compound.

Potential Cause & Solution:

Batch-to-batch variability is a common issue with commercially available reagents. This can be due to differences in the manufacturing process or purification efficiency. To mitigate this, it is crucial to establish a robust internal quality control (QC) protocol.

  • Recommendation: Upon receiving a new batch of this compound, perform a purity analysis using a validated HPLC method (see Protocol 1 below). Compare the chromatogram to that of a previously characterized "gold standard" batch. This will allow you to identify any new impurities or significant variations in the levels of known impurities.

III. Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol provides a reliable method for the separation and quantification of this compound and its common impurities.

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in methanol

Causality behind choices:

  • C18 Column: Provides good retention and separation of the moderately polar this compound and its less polar impurities.

  • Acetic Acid in Mobile Phase: Suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Gradient Elution: Allows for the effective separation of compounds with a range of polarities, from the polar oxalic acid to the less polar indole and acylated byproducts.

  • UV Detection at 280 nm: The indole moiety in this compound and its related impurities exhibits strong absorbance at this wavelength, providing good sensitivity.[3]

Protocol 2: Recrystallization for Purification of this compound

This protocol describes a general procedure for purifying this compound by recrystallization. The choice of solvent is critical and may require some optimization.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure this compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, is often effective.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the impure this compound to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

dot

Recrystallization_Workflow cluster_0 A Impure Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystals G->H

Caption: General workflow for recrystallization.

IV. Stability and Storage

Q4: How stable is this compound and what are the optimal storage conditions?

A4: this compound is a moderately stable compound but can be susceptible to degradation under certain conditions.

  • Light Sensitivity: Like many indole derivatives, it can be sensitive to light. Prolonged exposure to light can lead to oxidative degradation.

  • Thermal Stability: While stable at room temperature for extended periods, it is best to avoid high temperatures.

  • pH Sensitivity: Strong acidic or basic conditions can promote hydrolysis or other degradation pathways.

Recommended Storage:

To ensure the long-term stability of this compound, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended.

V. References

  • Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole. --INVALID-LINK--

  • Yadav, R., & Singh, S. P. (2014). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. BioMed Research International, 2014, 803278. --INVALID-LINK--

  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... --INVALID-LINK--

  • Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451–5457. --INVALID-LINK--

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Procedure. --INVALID-LINK--

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. --INVALID-LINK--

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--

  • Chem-Impex International. (n.d.). Indole-3-glyoxylic acid. --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 3-indolylglyoxylyl chloride. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 98%. --INVALID-LINK--

  • PubChem. (n.d.). Indole-3-glyoxylic acid. --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: One-Pot Three-Component Synthesis of Indole-3-glyoxyl Derivatives and Indole-3-glyoxal Triazoles. --INVALID-LINK--

  • Arora, D., & Sharma, M. (2017). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2017, 1-11. --INVALID-LINK--

References

troubleshooting poor root formation with 3-Indoleglyoxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Indoleglyoxylic acid (IGA). This document is designed for researchers, scientists, and professionals in drug development who are utilizing IGA for inducing root formation in plant tissues. As a structural analog of Indole-3-acetic acid (IAA), the primary native auxin, IGA's application in rooting protocols is an area of growing interest. However, like any biologically active compound, its successful application requires careful optimization.

This guide provides a structured, in-depth approach to troubleshooting common issues encountered during IGA-mediated rooting experiments. While direct literature on IGA is limited, the principles outlined here are derived from extensive knowledge of auxin biology, particularly concerning well-studied auxins like IAA and Indole-3-butyric acid (IBA). The underlying hypothesis is that IGA engages the canonical auxin signaling pathways, and thus, troubleshooting follows a similar logic. We will explore problems from a mechanistic perspective, offering solutions grounded in established plant science to ensure your experiments are both successful and self-validating.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in a question-and-answer format. Each answer provides a diagnostic workflow to identify the root cause and implement a corrective strategy.

Question 1: I have applied IGA to my explants, but there is a complete lack of root formation. What are the likely causes?

Answer: A total failure to induce roots points to a fundamental issue in one of four areas: IGA concentration/activity, the culture environment, the inherent competency of the plant tissue, or the experimental procedure itself.

A. Suboptimal IGA Concentration: Auxins exhibit a dose-dependent, bimodal effect: concentrations that are too low will be ineffective, while concentrations that are too high can be inhibitory or toxic.

  • Diagnosis: Are you using a concentration within the typical range for auxins? For many species, effective concentrations for rooting range from 0.1 to 10.0 mg/L (approximately 0.5 to 50 µM).

  • Solution: Conduct a dose-response experiment to determine the optimal IGA concentration for your specific plant species and explant type. We recommend testing a logarithmic range (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).

B. IGA Degradation or Inactivity: Auxins can be chemically unstable, particularly when exposed to light, high temperatures (autoclaving), or certain pH levels, leading to a loss of biological activity.

  • Diagnosis: Was your IGA stock solution freshly prepared? How was it sterilized? Was the stock solution stored properly (typically at 4°C in the dark)?

  • Solution:

    • Prepare Fresh Stock: Always use a freshly prepared IGA stock solution.

    • Filter Sterilization: Sterilize your IGA stock solution using a 0.22 µm syringe filter; do not autoclave it with the media, as heat can cause significant degradation. Add the filter-sterilized IGA to the autoclaved and cooled (to ~50°C) culture medium.

    • Proper Storage: Store powdered IGA in a cool, dark, and dry place. Store stock solutions at 4°C for no longer than one month.

C. Inappropriate Culture Conditions or Media Composition: The basal medium composition, pH, and physical environment are critical for hormone action.

  • Diagnosis: Is the pH of your medium within the optimal range (typically 5.6-5.8)? Does your basal medium (e.g., MS, B5) contain the necessary macro- and micronutrients for your species? Is the explant making good contact with the medium?

  • Solution: Verify and adjust the medium pH before autoclaving. Ensure you are using a basal medium formulation appropriate for your plant species. When placing explants, ensure the basal end is firmly in contact with the medium.

D. Explant Incompetence: The physiological state of the source plant and the type of explant used are paramount.

  • Diagnosis: Was the explant taken from a healthy, vigorous mother plant? Is the tissue at the correct developmental stage (e.g., juvenile tissue often roots more readily than mature, lignified tissue)?

  • Solution: Use explants from young, healthy parent stock. For woody species, semi-hardwood cuttings are often more responsive than hardwood cuttings.

Question 2: Instead of roots, my explants are only producing undifferentiated callus. Why is this happening?

Technical Support Center: Safeguarding 3-Indoleglyoxylic Acid from Photodegradation in Experimental Media

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals utilizing 3-Indoleglyoxylic acid (IGA), maintaining its stability in experimental media is paramount for reproducible and accurate results. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address the challenges of IGA photodegradation. Our approach is grounded in scientific principles and practical laboratory experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is the breakdown of molecules caused by the absorption of light. This compound, like many indole derivatives, is susceptible to degradation upon exposure to light, particularly in the UV and blue light spectra. This degradation can alter its chemical structure, leading to a loss of biological activity and the formation of unknown byproducts that may interfere with your experiments or exhibit cytotoxic effects.

Q2: What are the visible signs of this compound degradation in my media?

A2: A common visual indicator of indole compound degradation is a change in the color of the media, which may turn pink, red, or brown. While a subtle color change might not always correlate with a significant loss of active compound, it is a clear sign that degradation is occurring and should be investigated.

Q3: How can I minimize light exposure during my experiments?

A3: To mitigate photodegradation, it is crucial to minimize light exposure at every step of your experimental workflow. This includes the storage of stock solutions, preparation of media, and the incubation of your cells or reactions. Practical steps include using amber or opaque vials for storage, working under subdued laboratory lighting, and shielding experimental setups from direct light sources.[1]

Q4: Are there any chemical additives that can help prevent the photodegradation of this compound?

A4: Yes, antioxidants can be added to the media to help stabilize this compound. Common choices include Ascorbic Acid (Vitamin C) and Butylated Hydroxytoluene (BHT).[2] These molecules act as free radical scavengers, intercepting the reactive species generated during photodegradation and thus protecting the IGA.

Understanding the Science: The "Why" Behind the "How"

The indole ring system in this compound is an electron-rich aromatic structure, making it susceptible to photo-oxidation. When exposed to light of appropriate wavelengths, the molecule can be excited to a higher energy state. This excited state can then react with molecular oxygen or other reactive species in the media, initiating a cascade of reactions that lead to the degradation of the parent compound.

While the precise photodegradation pathway of this compound is not extensively documented, studies on related indole compounds, such as indole-3-acetic acid (IAA), suggest that oxidation of the pyrrole ring is a primary degradation route. One potential photodegradation pathway for IGA under UV light involves decarboxylation, leading to the formation of indole-3-carbaldehyde.[3]

To effectively prevent this, a multi-faceted approach that combines physical light protection with chemical stabilization is recommended.

Troubleshooting Guide: Identifying and Resolving Photodegradation

If you suspect that photodegradation of this compound is affecting your experimental results, this troubleshooting guide will help you diagnose and resolve the issue.

Initial Observation: Inconsistent or unexpected experimental outcomes.

dot

References

challenges in the scale-up synthesis of 3-Indoleglyoxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling up the synthesis of 3-Indoleglyoxylic acid. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common and nuanced challenges encountered during this critical process. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory and manufacturing environments.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound, a key building block for various pharmaceuticals and bioactive molecules, is most commonly approached via the electrophilic acylation of indole.[1][2] While several methods exist, the Friedel-Crafts acylation using oxalyl chloride is the most prevalent due to its directness and atom economy. Alternative routes, such as those involving Grignard reagents or biochemical oxidation, present different scalability profiles and challenges.

Table 1: Comparison of Primary Synthesis Routes
FeatureFriedel-Crafts AcylationGrignard Reagent AcylationEnzymatic Oxidation
Primary Reagents Indole, Oxalyl ChlorideIndole Magnesium Halide, Acyl ChlorideL-Tryptophan, Aminotransferase/Oxidase
Scalability High, but requires careful controlModerate; Grignard prep can be sensitivePotentially high, but requires bioreactor setup
Key Challenges By-product formation, intermediate instability, exotherms, handling of oxalyl chloride.[3]Regioselectivity (N- vs. C-acylation), strict anhydrous conditions.[4][5]Enzyme stability, complex purification, lower concentration.[6][7]
Typical Yield Good to ExcellentVariableVariable, depends on bioprocess optimization
Waste Stream Acidic waste, chlorinated solventsMagnesium salts, organic solventsAqueous, biological waste

Section 2: Friedel-Crafts Acylation Troubleshooting Guide (Q&A)

This is the most common and direct route. The reaction proceeds by the electrophilic attack of indole at the C3 position by an acylating agent, typically indol-3-ylglyoxyl chloride, formed in situ from indole and oxalyl chloride.[8][9] The subsequent hydrolysis of the acid chloride yields the final product.

Workflow for Friedel-Crafts Synthesis of this compound

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification indole Indole in Anhydrous Solvent mix Mix under Inert Atmosphere (Controlled Addition) indole->mix oxalyl Oxalyl Chloride Solution oxalyl->mix intermediate In-situ formation of Indol-3-ylglyoxyl Chloride mix->intermediate Exothermic err1 Problem: Low Yield/ Stalled Reaction mix->err1 hydrolysis Aqueous Workup/ Hydrolysis intermediate->hydrolysis err2 Problem: By-product Formation (Dimer/Polymer) intermediate->err2 crude Crude this compound hydrolysis->crude purify Recrystallization/ Wash crude->purify err3 Problem: Product Instability/ Discoloration crude->err3 product Pure Product purify->product

Caption: Troubleshooting workflow for the Friedel-Crafts synthesis.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a common scale-up challenge. Consider these critical parameters:

  • Moisture Contamination: Oxalyl chloride reacts violently with water to decompose into HCl, CO, and CO2. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of moisture consumes the reagent and can introduce unwanted side reactions.

  • Reaction Stoichiometry: While theory suggests a 1:1 molar ratio of indole to oxalyl chloride, on a larger scale, side reactions can become more prominent. It is often beneficial to use a slight excess of indole and add the oxalyl chloride solution dropwise to the indole solution. This ensures that the highly reactive oxalyl chloride is consumed immediately, minimizing self-decomposition or side reactions.[3]

  • Temperature Control: The acylation of indole is exothermic. Uncontrolled temperature increases can lead to the formation of polymeric tars and other degradation products. We recommend maintaining a low temperature (e.g., 0-10 °C) during the addition of oxalyl chloride. A robust cooling system is essential for scale-up.

  • Incomplete Hydrolysis: The intermediate, indol-3-ylglyoxyl chloride, must be fully hydrolyzed to the final acid. Ensure sufficient time and agitation during the aqueous workup step.

Q2: I'm observing a significant amount of a dark, insoluble by-product. What is it and how can it be minimized?

A2: The by-product is likely a result of either di-acylation or polymerization. Indole's high nucleophilicity makes it susceptible to side reactions.[8]

  • 1,2-bis(1H-indol-3-yl)ethane-1,2-dione Formation: If oxalyl chloride is in local excess, the initially formed indol-3-ylglyoxyl chloride can react with a second molecule of indole. To prevent this, ensure slow, controlled addition of oxalyl chloride to a well-stirred solution of indole.[3] This keeps the concentration of the reactive intermediate low.

  • Polymerization: Indoles are sensitive to strong acids and can polymerize.[10] While this reaction can often be performed without a Lewis acid, if one is used (e.g., AlCl₃), it can promote tar formation.[11] If a catalyst is necessary, consider milder Lewis acids like Et₂AlCl.[10] Maintaining low temperatures is also critical to suppress polymerization.

  • Intermediate Instability: The indol-3-ylglyoxyl chloride intermediate is unstable at room temperature and should be used immediately or generated and hydrolyzed in a one-pot procedure.[3] Allowing it to stand can lead to decomposition and the formation of colored impurities.

By-product Formation Pathway

Indole1 Indole Intermediate Indol-3-ylglyoxyl Chloride Indole1->Intermediate Oxalyl Oxalyl Chloride Oxalyl->Intermediate Indole2 Indole (2nd eq.) Byproduct 1,2-bis(indol-3-yl)dione By-product Indole2->Byproduct Desired This compound (after hydrolysis) Intermediate->Desired Desired Path (Hydrolysis) Intermediate->Byproduct Side Reaction (Excess Indole)

Caption: Desired reaction pathway versus side reaction.

Q3: What are the best practices for purifying this compound at scale?

A3: Purification is key to meeting quality specifications.

  • Aqueous Wash: After hydrolysis, the crude product should be thoroughly washed. An acidic wash (e.g., dilute HCl) can help remove any unreacted indole. A subsequent wash with a non-polar organic solvent (e.g., hexane or diethyl ether) can remove non-polar impurities.

  • Recrystallization: This is the most effective method for large-scale purification. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or acetone/water, often provides the best results, allowing for good recovery of pure, crystalline product. The related compound, indole-3-acetic acid, can be recrystallized from water.[12]

  • Decolorization: If the product is colored, treatment with activated charcoal during recrystallization can be effective. However, use it judiciously, as it can also adsorb the product and reduce yield.

  • Alternative Methods: For very high purity requirements, techniques like solid-phase extraction (SPE) have been used for related indole acids, but this is less common for bulk manufacturing.[13][14] A strategy of controlling solubility in water-containing solvents with a hydrophobic solid acid catalyst has also been reported for indole derivatives.[15]

Section 3: Stability and Safety Considerations

Q4: How stable is this compound and what are the recommended storage conditions?

A4: this compound is a solid that decomposes at its melting point of approximately 217 °C. Like many indole derivatives, it can be sensitive to light and air over long periods.

  • Thermal Stability: Avoid prolonged heating, as decarboxylation can occur, potentially leading to skatole formation, a common issue with related indole acids.[12] While no specific studies on its thermal decomposition pathway are available, it's prudent to assume that high temperatures will lead to degradation.[16][17][18]

  • Storage: The product should be stored in a cool, dark place (2-8°C is recommended) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and discoloration.[19]

Q5: What are the major safety hazards during the scale-up of the Friedel-Crafts synthesis?

A5: A thorough risk assessment is mandatory before any scale-up operation.[20]

  • Oxalyl Chloride: This is a highly toxic and corrosive substance. It reacts with moisture to release toxic gases (HCl, CO). All manipulations must be performed in a well-ventilated fume hood or a closed reactor system. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[21]

  • Exothermic Reaction: The reaction is exothermic. A failure in temperature control can lead to a runaway reaction, causing a rapid increase in pressure and temperature. Ensure the reactor has an adequate cooling system and a pressure relief device. Add reagents slowly and monitor the internal temperature continuously.

  • Solvent Hazards: The solvents used (e.g., diethyl ether, dichloromethane) are often flammable and volatile. Ensure the process is designed to handle these materials safely, with proper grounding to prevent static discharge and adequate ventilation to avoid the buildup of explosive vapors.

  • Product Handling: The final product, this compound, is classified as a skin and eye irritant and may cause respiratory irritation. Handle with appropriate PPE.

Section 4: Experimental Protocol Example

This protocol is provided as a representative example for laboratory-scale synthesis and should be adapted and optimized for specific scale-up equipment and safety protocols.

Synthesis of this compound via Friedel-Crafts Acylation

  • Reactor Setup: Equip a 5 L, three-necked, jacketed glass reactor with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.

  • Reagent Preparation:

    • Charge the reactor with a solution of indole (e.g., 234 g, 2.0 mol) in 2 L of anhydrous diethyl ether.

    • Prepare a solution of oxalyl chloride (e.g., 280 g, 2.2 mol) in 500 mL of anhydrous diethyl ether in the dropping funnel.

  • Reaction:

    • Cool the reactor contents to 0-5 °C using a circulating chiller.

    • Begin stirring the indole solution and add the oxalyl chloride solution dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. A yellow precipitate of the intermediate, indol-3-ylglyoxyl chloride, will form.[3]

  • Workup and Hydrolysis:

    • Slowly add 1 L of cold water to the reaction mixture while maintaining vigorous stirring and cooling. This step is exothermic.

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete hydrolysis.

    • Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (2 x 250 mL).

    • Combine the organic layers and extract with a 1 M sodium bicarbonate solution (3 x 500 mL). The product will move into the aqueous basic layer as its carboxylate salt.

  • Isolation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly acidify the aqueous solution to pH 2 with concentrated HCl. A precipitate of this compound will form.

    • Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold diethyl ether.

  • Purification:

    • Dry the crude product under vacuum at 40-50 °C.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

References

Validation & Comparative

A Comparative Guide to Auxin Analogs for Adventitious Root Formation: 3-Indoleglyoxylic Acid vs. Indole-3-Acetic Acid (IAA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Optimal Rooting Agents

For researchers in plant science, horticulture, and forestry, the efficient propagation of plants through adventitious root formation is a cornerstone of both fundamental research and commercial application. The auxin class of phytohormones, with Indole-3-acetic acid (IAA) as its most prominent naturally occurring member, is central to this process.[1] IAA orchestrates a complex signaling cascade that leads to the initiation and development of roots from stem or leaf cuttings.[2] As agricultural and biotechnological demands evolve, the search for novel, potentially more stable or potent auxin analogs continues. One such compound of interest is 3-Indoleglyoxylic acid.

This guide provides an in-depth technical comparison of this compound and the well-established Indole-3-acetic acid for the purpose of promoting adventitious root formation. While IAA is the benchmark, this compound is recognized for its role in plant growth regulation and its potential to enhance root development.[3] This document will delve into their proposed mechanisms of action, present a framework for their empirical evaluation, and provide detailed experimental protocols for a direct comparative analysis.

Chemical Structures and Properties

A foundational understanding of the chemical structures of IAA and this compound is crucial to appreciating their potential biological activities.

CompoundStructureMolecular FormulaMolar MassKey Functional Groups
Indole-3-acetic acid (IAA) C₁₀H₉NO₂175.18 g/mol Indole ring, Carboxylic acid
This compound C₁₀H₇NO₃189.17 g/mol Indole ring, α-keto acid

The key structural difference lies in the side chain attached to the indole ring. IAA possesses a carboxymethyl group, while this compound has a glyoxylic acid (α-keto acid) group. This difference has significant implications for their respective chemical properties and, potentially, their biological activity and metabolic pathways within the plant.

Mechanism of Action: Established Pathways and Plausible Hypotheses

Indole-3-Acetic Acid (IAA): The Canonical Auxin Signaling Pathway

The mechanism by which IAA promotes root formation is well-characterized. It involves a sophisticated signaling pathway that ultimately leads to changes in gene expression and cellular differentiation.

In essence, IAA binds to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating the transcription of genes essential for cell division, differentiation, and ultimately, the formation of root primordia.

This compound: A Putative Pro-auxin?

The precise mechanism of action for this compound in root promotion is not as well-defined as that of IAA. A leading hypothesis is that it may function as a pro-auxin, being converted into a biologically active form within the plant tissue. One plausible metabolic pathway involves the conversion of this compound to indole-3-aldehyde, which can then be oxidized to IAA by aldehyde oxidases.[4]

This proposed pathway is analogous to the conversion of other auxin precursors, such as indole-3-butyric acid (IBA), to IAA.[5] If this hypothesis holds true, the rooting efficacy of this compound would be contingent on the efficiency of its uptake, transport, and enzymatic conversion to IAA within the target plant species.

Comparative Efficacy in Rooting: A Call for Empirical Data

To date, there is a notable absence of peer-reviewed studies that directly compare the rooting efficacy of this compound and IAA in a quantitative manner. While commercial literature suggests the utility of this compound in enhancing root formation, rigorous, side-by-side experimental data is required for a definitive assessment.[3] Such a study would be invaluable to the scientific community and would form the basis for evidence-based recommendations for its use.

The following table outlines the key parameters that should be measured in a comparative study to objectively evaluate the performance of these two compounds.

ParameterMetricRationale
Rooting Percentage % of cuttings that form at least one adventitious rootA primary indicator of the overall success of the treatment.
Number of Roots per Cutting Average number of primary roots formed on each rooted cuttingProvides insight into the robustness of the newly formed root system.
Root Length Average length of the longest root or total root length per cuttingA measure of the vigor and growth of the adventitious roots.
Root Fresh and Dry Weight Biomass of the newly formed root systemA quantitative measure of the overall root development.
Time to Root Initiation Number of days until the first visible root primordia appearIndicates the speed at which the compound induces a rooting response.

Experimental Protocol: A Framework for Comparative Analysis

To address the current knowledge gap, the following detailed experimental protocol is proposed for a comparative study of this compound and IAA for adventitious root formation in a model plant species (e.g., Mung bean, Coleus, or a commercially relevant woody ornamental).

Materials:
  • Healthy, uniform stock plants of the chosen species

  • Sterile razor blades or scalpels

  • This compound (analytical grade)

  • Indole-3-acetic acid (IAA) (analytical grade)

  • Ethanol or DMSO for preparing stock solutions

  • Sterile deionized water

  • Rooting medium (e.g., perlite, vermiculite, or a mixture)

  • Propagation trays with humidity domes

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod

  • Calipers, ruler, and analytical balance for measurements

Methodology:
  • Preparation of Cuttings:

    • Select healthy, actively growing shoots from the stock plants.

    • Take terminal cuttings of a uniform length (e.g., 10 cm) with at least 2-3 nodes.

    • Remove the lower leaves to prevent rotting.

    • Make a fresh, angled cut at the base of each cutting.

  • Preparation of Treatment Solutions:

    • Prepare 1 mM stock solutions of this compound and IAA by dissolving the appropriate amount in a small volume of ethanol or DMSO, then bringing it to the final volume with sterile deionized water.

    • From the stock solutions, prepare a series of working concentrations (e.g., 0, 10, 50, 100, 200 µM) for each compound. The "0" concentration (control) should contain the same amount of the solvent used for the stock solutions.

  • Treatment Application:

    • Divide the cuttings into groups for each treatment concentration.

    • Dip the basal 1-2 cm of each cutting into the respective treatment solution for a standardized time (e.g., 5-10 seconds).

    • Allow the solvent to evaporate briefly before planting.

  • Planting and Incubation:

    • Fill the propagation trays with the pre-moistened, sterile rooting medium.

    • Insert the treated cuttings into the medium, ensuring the basal end is well-seated.

    • Cover the trays with humidity domes to maintain high humidity.

    • Place the trays in a growth chamber or greenhouse with controlled conditions (e.g., 25°C, 80-90% relative humidity, 16-hour photoperiod).

  • Data Collection:

    • After a predetermined period (e.g., 2, 3, and 4 weeks), carefully harvest a subset of cuttings from each treatment group.

    • Gently wash the rooting medium from the base of the cuttings.

    • Record the rooting percentage for each treatment.

    • For each rooted cutting, count the number of primary roots and measure the length of the longest root.

    • Excise the newly formed roots, blot them dry, and record the fresh weight.

    • Dry the roots in an oven at 60-70°C until a constant weight is achieved and record the dry weight.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between the treatments.

Conclusion and Future Directions

Indole-3-acetic acid remains the gold standard for adventitious root formation due to its well-understood mechanism of action and extensive body of supporting research. This compound presents an intriguing alternative with acknowledged potential in plant growth regulation. However, the current lack of direct, quantitative comparative studies necessitates a cautious and evidence-based approach to its application.

The proposed experimental framework provides a robust methodology for generating the critical data needed to objectively compare the rooting efficacy of these two compounds. Future research should also focus on elucidating the metabolic fate of this compound in planta to confirm or refute its role as an IAA precursor. Such studies, employing techniques like liquid chromatography-mass spectrometry (LC-MS) with stable isotope-labeled compounds, would provide definitive insights into its mechanism of action. By systematically addressing these knowledge gaps, the scientific community can better harness the potential of novel auxin analogs for the advancement of plant science and its associated industries.

References

Validating the Anti-Inflammatory Potential of 3-Indoleglyoxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anti-Inflammatory Agents

The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for novel agents with improved efficacy and safety profiles. Indole compounds, a class of heterocyclic molecules, have garnered significant interest due to their diverse biological activities. While established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin are effective, they are often associated with gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide focuses on 3-Indoleglyoxylic acid, a structurally related indole derivative, and proposes a comprehensive strategy for validating its potential anti-inflammatory properties. Due to the limited direct experimental data on this compound, this document will serve as a comparative framework, hypothesizing its mechanism of action based on related compounds and outlining the necessary experimental validation steps in comparison to the well-characterized NSAID, Indomethacin.

Hypothesized Mechanism of Action: Beyond COX Inhibition

Structurally similar indole derivatives, such as Indole-3-acetic acid (IAA) and Indole-3-propionic acid (IPA), have demonstrated anti-inflammatory effects through mechanisms distinct from traditional NSAIDs.[3][4] These compounds have been shown to modulate key inflammatory signaling pathways, suggesting that this compound may exert its effects through similar routes.

The NF-κB Signaling Cascade: A Plausible Target

A central regulator of inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB p65 subunit translocates to the nucleus, where it orchestrates the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8] Studies on IAA have shown its ability to mitigate the nuclear translocation of NF-κB p65 in LPS-stimulated macrophages.[2] It is therefore hypothesized that this compound may similarly interfere with this pathway, leading to a downstream reduction in pro-inflammatory cytokine production.

Potential for COX-2 Inhibition

While a distinct mechanism from COX inhibition is proposed, the possibility that this compound also exhibits some level of COX-2 inhibition cannot be ruled out and warrants investigation. Selective COX-2 inhibitors are known to mediate inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1][9]

Below is a diagram illustrating the hypothesized anti-inflammatory signaling pathway of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_drug Therapeutic Intervention LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines transcribes p_NFκB p-NF-κB IGA This compound IGA->IKK inhibits? IGA->NFκB inhibits translocation?

Caption: Hypothesized mechanism of this compound.

Comparative In Vitro & In Vivo Validation Strategy

To substantiate the anti-inflammatory potential of this compound, a direct comparison with Indomethacin is proposed. The following tables outline the key validation assays and expected outcomes.

In Vitro Analysis: Cellular Models of Inflammation
Parameter This compound (Hypothetical) Indomethacin (Known) Experimental Assay
Mechanism of Action Inhibition of NF-κB activation and pro-inflammatory cytokine production.Non-selective inhibition of COX-1 and COX-2 enzymes.[1]Western Blot for p65 NF-κB; COX enzyme activity assay.
Cytokine Inhibition Dose-dependent reduction in LPS-induced TNF-α, IL-6, and IL-1β secretion.Moderate reduction in pro-inflammatory cytokines, secondary to COX inhibition.ELISA-based cytokine release assay in RAW 264.7 macrophages.[10]
Cell Viability Low cytotoxicity at effective concentrations.Dose-dependent cytotoxicity at higher concentrations.MTT or similar cell viability assay.
In Vivo Analysis: Animal Models of Acute Inflammation
Parameter This compound (Hypothetical) Indomethacin (Known) Experimental Assay
Anti-edema Activity Significant reduction in paw volume in a dose-dependent manner.Potent reduction in paw edema.[11]Carrageenan-induced paw edema in rats.[12]
Leukocyte Infiltration Reduced infiltration of inflammatory cells into the paw tissue.Significant reduction in leukocyte migration.Histopathological analysis of paw tissue.
Gastrointestinal Safety Minimal to no gastric ulceration compared to the control group.Known to induce gastric irritation and ulceration.[1]Macroscopic and microscopic examination of the gastric mucosa.

The following diagram illustrates the proposed experimental workflow for validating the anti-inflammatory properties of this compound.

Experimental Workflow for Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_culture RAW 264.7 Macrophage Culture lps_stimulation LPS Stimulation cell_culture->lps_stimulation drug_treatment_vitro Treatment: 1. This compound 2. Indomethacin 3. Vehicle Control lps_stimulation->drug_treatment_vitro cytokine_assay Cytokine Release Assay (ELISA) (TNF-α, IL-6, IL-1β) drug_treatment_vitro->cytokine_assay western_blot Western Blot (Nuclear p65 NF-κB) drug_treatment_vitro->western_blot viability_assay Cell Viability Assay (MTT) drug_treatment_vitro->viability_assay end End cytokine_assay->end western_blot->end viability_assay->end animal_model Rat Model edema_induction Carrageenan-induced Paw Edema animal_model->edema_induction drug_treatment_vivo Oral Administration: 1. This compound 2. Indomethacin 3. Vehicle Control edema_induction->drug_treatment_vivo paw_measurement Paw Volume Measurement drug_treatment_vivo->paw_measurement histopathology Histopathology of Paw Tissue paw_measurement->histopathology gastric_analysis Gastric Mucosa Examination histopathology->gastric_analysis gastric_analysis->end start Start start->cell_culture start->animal_model

Caption: Proposed experimental workflow for validation.

Experimental Protocols

In Vitro Assays

1. LPS-Induced Cytokine Release in RAW 264.7 Macrophages

  • Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound or Indomethacin for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.[13]

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[14]

2. Western Blot for NF-κB p65 Nuclear Translocation

  • Cell Treatment and Lysis: Following treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them to separate nuclear and cytoplasmic fractions using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against NF-κB p65. After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a nuclear loading control (e.g., Lamin B1) to ensure equal protein loading.[15]

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar rats weighing 180-200g, housed under standard laboratory conditions.

  • Drug Administration: Administer this compound or Indomethacin orally at various doses 1 hour before the induction of edema. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[16]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[11][17] The percentage of inhibition of edema is calculated for each group relative to the control group.

  • Histopathology and Gastric Examination: At the end of the experiment, euthanize the animals. Excise the paws for histopathological examination of inflammatory cell infiltration. Carefully examine the stomachs for any signs of hemorrhage or ulceration.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the validation of this compound as a potential anti-inflammatory agent. By hypothesizing its mechanism of action based on related indole compounds and proposing a direct comparative study with the established NSAID Indomethacin, a clear path for its preclinical evaluation is outlined. The successful completion of these studies would provide the necessary evidence to support the further development of this compound as a novel therapeutic for inflammatory conditions, potentially with an improved safety profile over existing treatments. Future research should also explore its effects in chronic inflammation models and delve deeper into its molecular targets to fully elucidate its therapeutic potential.

References

A Researcher's Guide to Determining the Auxin Activity of 3-Indoleglyoxylic Acid: A Comparative Bioassay Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel plant growth regulators is paramount. This guide provides a comprehensive framework for determining the auxin activity of 3-Indoleglyoxylic acid (IGA) through a series of established bioassays. By directly comparing its effects to the principal endogenous auxin, Indole-3-acetic acid (IAA), and other synthetic auxins, this guide offers a robust methodology for quantifying and qualifying the auxin-like properties of IGA.

Introduction: The Quest for Novel Auxins

Auxins are a class of plant hormones that play a central role in virtually every aspect of plant growth and development, from cell elongation and division to root initiation and apical dominance.[1] The prototypical auxin, Indole-3-acetic acid (IAA), serves as the benchmark against which the activity of other natural and synthetic auxins is measured.[1] this compound (IGA) is an indole derivative with a structure suggestive of potential auxin activity. This guide outlines the critical bioassays and experimental design considerations necessary to rigorously evaluate and compare the auxin activity of IGA.

The core principle of these bioassays is to measure a specific physiological response in a controlled plant system that is known to be regulated by auxins. The magnitude of this response is then correlated with the concentration of the applied substance, allowing for a quantitative comparison of different compounds.

Key Bioassays for Determining Auxin Activity

Three classical and reliable bioassays are presented here, each offering a different perspective on auxin action. The selection of a particular bioassay may depend on the specific research question, available resources, and desired sensitivity.

The Avena Coleoptile Elongation Test

This bioassay is one of the most historically significant and widely used methods for quantifying auxin activity.[2][3] It is based on the principle that auxins promote the elongation of cells in the coleoptiles (the protective sheath covering the emerging shoot) of oat (Avena sativa) seedlings.

The elongation of Avena coleoptile segments is directly proportional to the concentration of active auxins in the incubation medium over a certain range. This response is driven by auxin-mediated cell wall loosening, a process initiated by the activation of plasma membrane H+-ATPases, which pump protons into the cell wall space. The resulting acidification of the apoplast activates enzymes called expansins, which disrupt the hydrogen bonds between cellulose microfibrils, allowing the cell to expand under turgor pressure. By measuring the extent of elongation, we can infer the relative activity of different auxin analogs.

Caption: Workflow of the Avena coleoptile elongation test.

The Split Pea Stem Curvature Assay

This bioassay provides a qualitative and semi-quantitative measure of auxin activity based on the differential growth of tissues in split pea (Pisum sativum) stems.

When a longitudinally split pea stem segment is placed in an auxin solution, the inner cortical and pith cells are more sensitive to the growth-promoting effects of auxin than the outer epidermal and collenchymal cells. This differential growth causes the two halves of the stem to curve inwards. The degree of curvature is related to the concentration and activity of the auxin. This assay is particularly useful for demonstrating the growth-promoting effects of a substance and for rapid screening.

Caption: Workflow of the split pea stem curvature assay.

The Root Growth Inhibition Assay

In contrast to its growth-promoting effects in shoots, auxin at higher concentrations inhibits the elongation of primary roots.[4][5] This inhibitory effect forms the basis of a sensitive bioassay.

The optimal auxin concentration for root growth is significantly lower than that for shoot growth. Concentrations that are optimal for shoot elongation are typically supraoptimal and inhibitory for root elongation. This differential sensitivity is a key aspect of auxin physiology. The root growth inhibition assay is highly sensitive and can detect very low concentrations of active auxins. By measuring the degree of root growth inhibition, the relative activity of different auxins can be determined.

Auxin_Signaling cluster_nucleus Nucleus cluster_degradation Degradation Pathway Auxin Auxin (e.g., IAA, IGA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes interaction ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Ub Ubiquitin Aux_IAA->Ub Ubiquitination Transcription_Repression Transcription Repression Aux_IAA->Transcription_Repression Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes binds to promoter Transcription_Activation Transcription Activation Auxin_Responsive_Genes->Transcription_Activation Proteasome 26S Proteasome Ub->Proteasome Degradation

References

A Comparative Guide to 3-Indoleglyoxylic Acid Derivatives as Tubulin Inhibitors: A Researcher's Companion

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, tubulin has remained a steadfast and clinically validated target. Its crucial role in microtubule dynamics, essential for cell division, makes it an attractive Achilles' heel for therapeutic intervention. Among the diverse chemical scaffolds explored as tubulin inhibitors, derivatives of 3-indoleglyoxylic acid have emerged as a promising class of compounds. This guide provides a comprehensive comparative analysis of these derivatives, delving into their synthesis, mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. As a senior application scientist, my aim is to equip you with the in-depth technical knowledge and field-proven insights necessary to navigate and contribute to this exciting area of research.

The Allure of Tubulin: A Perennial Target in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for the formation and function of the mitotic spindle during cell division.[1] Disruption of this delicate equilibrium leads to mitotic arrest and, ultimately, apoptotic cell death, forming the basis of action for many successful anticancer drugs.[2]

Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer. The three main binding sites are the colchicine, vinca alkaloid, and taxane sites.[2] this compound derivatives predominantly target the colchicine binding site, an interface between the α- and β-tubulin subunits. By binding to this site, these inhibitors prevent the polymerization of tubulin into microtubules, thereby destabilizing the microtubule network.[3][4]

The this compound Scaffold: A Versatile Platform for Tubulin Inhibition

The indole ring is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic bioactive compounds.[5][6] The this compound framework, characterized by a glyoxylic acid moiety at the C3 position of the indole ring, has proven to be a particularly fruitful starting point for the development of potent tubulin inhibitors. The general structure allows for diverse chemical modifications at the indole nitrogen (N1), the indole ring itself (e.g., at C5), and the carboxylic acid of the glyoxylic moiety, which is often converted to an amide to enhance biological activity.

G Indole Indole Core Glyoxylic_Amide Glyoxylic Amide Linker Indole->Glyoxylic_Amide C3 Position R1 R1 (Substituent at N1) Indole->R1 N1 Position R3 R3 (Substituent on Indole Ring) Indole->R3 e.g., C5 Position R2 R2 (Substituent on Amide) Glyoxylic_Amide->R2

Caption: General structure of this compound amide derivatives.

Comparative Analysis of this compound Derivatives

The potency of this compound derivatives as tubulin inhibitors is profoundly influenced by the nature of the substituents at various positions. The following sections and tables provide a comparative overview of the biological activities of representative compounds from different series.

Thiazole-Linked Indolyl-3-Glyoxylamides

A series of thiazole-linked indolyl-3-glyoxylamide derivatives have been synthesized and shown to exhibit potent cytotoxic and tubulin polymerization inhibitory activities.[3] The thiazole moiety serves as a key pharmacophore, interacting with the colchicine binding site.

CompoundR1R2Tubulin Polymerization IC50 (µM)Cytotoxicity IC50 (nM) - DU145 CellsReference
13d H4-(4-fluorophenyl)thiazol-2-ylNot explicitly stated, but active93[3]
13e H4-(4-chlorophenyl)thiazol-2-ylNot explicitly stated, but active110[3]
13f H4-(4-bromophenyl)thiazol-2-ylNot explicitly stated, but active120[3]

Table 1: Biological activities of selected thiazole-linked indolyl-3-glyoxylamides.

Causality behind Experimental Choices: The selection of the DU145 prostate cancer cell line for primary screening is often based on its relevance as a model for a prevalent cancer type. The MTT assay is a standard, reliable, and high-throughput method for assessing cell viability, making it suitable for initial screening of a series of compounds.

C5-Tethered Indolyl-3-Glyoxylamides

Modifications at the C5 position of the indole ring with various linkers and terminal groups have also been explored to enhance the anticancer activity of indolyl-3-glyoxylamides.[4]

CompoundC5-TetherR2Tubulin Polymerization IC50 (µM)Cytotoxicity IC50 (nM) - DU145 CellsReference
7f -O-(CH2)2-N(CH3)23,4,5-trimethoxyphenyl0.40140[4]
7g -O-(CH2)3-N(CH3)23,4,5-trimethoxyphenyl0.52180[4]
7h -O-(CH2)2-morpholine3,4,5-trimethoxyphenyl0.65250[4]

Table 2: Biological activities of selected C5-tethered indolyl-3-glyoxylamides.

Expertise & Experience: The introduction of a basic amino group at the C5 position is a strategic choice aimed at improving the aqueous solubility and pharmacokinetic properties of the compounds, which is a common challenge in drug development. The trimethoxyphenyl moiety is a well-known pharmacophore that mimics the A-ring of colchicine, enhancing binding to the colchicine site.

Mechanism of Action: Unraveling the Inhibition of Tubulin Polymerization

This compound derivatives exert their anticancer effects by directly interfering with microtubule dynamics. The primary mechanism involves the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the conformational changes required for the assembly of tubulin heterodimers into microtubules. This leads to a net depolymerization of the microtubule network.

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound Derivatives Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Inhibitor Inhibitor Tubulin-Inhibitor Complex Tubulin-Inhibitor Complex Blocked Polymerization Blocked Polymerization Tubulin Dimers_2 Tubulin Dimers InhibitorTubulin Dimers_2 InhibitorTubulin Dimers_2 InhibitorTubulin Dimers_2->Tubulin-Inhibitor Complex Binding to Colchicine Site

Caption: Mechanism of tubulin polymerization inhibition.

The disruption of microtubule function has profound consequences for cancer cells, including:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest at the G2/M phase.[3][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4]

  • Anti-angiogenic Effects: Some tubulin inhibitors can also disrupt the vasculature of tumors by affecting endothelial cell function.

Experimental Protocols: A Guide to Key Methodologies

The evaluation of this compound derivatives as tubulin inhibitors involves a series of well-established in vitro assays. The following are detailed protocols for two of the most critical experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. The polymerization is monitored by the increase in turbidity (light scattering) of the solution as microtubules form.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in a suitable buffer like PEM buffer with GTP).

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a polymerization buffer (e.g., PEM buffer containing GTP and glycerol).

  • Assay Setup:

    • In a 96-well plate, add the polymerization buffer.

    • Add the test compound at various concentrations (typically in a final DMSO concentration of <1%). Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

    • Pre-incubate the plate at 37°C for a few minutes.

  • Initiation of Polymerization:

    • Add the tubulin solution to each well to initiate polymerization.

  • Data Acquisition:

    • Immediately place the plate in a temperature-controlled spectrophotometer (37°C).

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

G cluster_workflow Tubulin Polymerization Assay Workflow A Prepare Reagents (Tubulin, Compound, Buffer) B Add Buffer and Compound to 96-well Plate A->B C Pre-incubate at 37°C B->C D Add Tubulin to Initiate Polymerization C->D E Measure Absorbance (340 nm) over Time D->E F Analyze Data and Determine IC50 E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (prepared from a stock solution in DMSO). Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on this compound derivatives have provided valuable insights into their structure-activity relationships.

  • The Amide Moiety: Conversion of the carboxylic acid of the glyoxylic acid to an amide is generally crucial for activity. The nature of the N-substituent on the amide plays a significant role in determining the potency. Aromatic and heteroaromatic groups, particularly those that can mimic the B-ring of colchicine (like the 3,4,5-trimethoxyphenyl group), often lead to high activity.[4]

  • Substituents on the Indole Ring:

    • N1 Position: The substituent at the N1 position can modulate the compound's properties. While some active compounds are unsubstituted at this position, introducing small alkyl or benzyl groups can influence activity and pharmacokinetic properties.

    • C5 Position: Substitution at the C5 position with groups that can improve solubility and/or provide additional binding interactions can enhance the overall activity of the compounds.[4]

  • The Indole Core: The indole scaffold itself is a key element, likely involved in hydrogen bonding and hydrophobic interactions within the colchicine binding site.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of tubulin inhibitors with significant potential for the development of new anticancer agents. The extensive research in this area has led to a good understanding of their mechanism of action and structure-activity relationships. The comparative data presented in this guide highlights the key structural features that govern their biological activity.

Future research in this field will likely focus on:

  • Optimization of Pharmacokinetic Properties: Improving the solubility, metabolic stability, and oral bioavailability of these compounds will be crucial for their clinical translation.

  • Overcoming Drug Resistance: Investigating the efficacy of these derivatives against multidrug-resistant cancer cell lines is an important area of exploration.

  • Combination Therapies: Evaluating the synergistic effects of this compound derivatives with other anticancer drugs could lead to more effective treatment regimens.

  • Targeted Delivery: Developing strategies to specifically deliver these potent compounds to tumor tissues could enhance their efficacy and reduce systemic toxicity.

By leveraging the knowledge outlined in this guide, researchers can continue to design and synthesize novel this compound derivatives with improved therapeutic profiles, ultimately contributing to the advancement of cancer chemotherapy.

References

A Senior Application Scientist's Guide to Purity Assessment of 3-Indoleglyoxylic Acid by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methodologies for Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and complex chemical entities, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final product. 3-Indoleglyoxylic acid serves as a vital building block in the synthesis of numerous compounds, including anticancer agents.[1] Therefore, a robust, reliable, and validated analytical method for assessing its purity is indispensable.

This guide provides an in-depth exploration of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), the workhorse method for purity determination in the pharmaceutical industry. We will dissect the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare its performance against alternative analytical techniques, supported by experimental data and authoritative standards.

Pillar 1: The Primary Method: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile organic compounds.[2] For this compound, a reversed-phase method is the logical choice. This approach utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, which is ideal for retaining and separating the moderately polar indole derivative from potential non-polar and highly polar impurities.

The "Why": Causality in Method Development

A successful HPLC method is not a matter of chance but of deliberate, scientifically-grounded choices.

  • Column Selection (Stationary Phase): A C18 (octadecylsilyl) column is the most common starting point for reversed-phase chromatography due to its strong hydrophobicity, which provides excellent retention for a wide range of organic molecules. The end-capped silica particles minimize peak tailing for acidic compounds like this compound by masking residual silanol groups.

  • Mobile Phase Composition: The choice of mobile phase is the most powerful tool for manipulating selectivity.[3]

    • pH Control: this compound is an organic acid. To ensure consistent retention and sharp, symmetrical peaks, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH well below the analyte's pKa, typically using phosphoric acid or formic acid.[4]

    • Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, is optimal. This allows for the elution of highly retained impurities that might not elute under isocratic conditions while ensuring that early-eluting, more polar impurities are well-resolved from the solvent front.

  • UV Wavelength Selection: The indole moiety in this compound contains a strong chromophore. Based on spectral data for similar indole derivatives, a primary absorption maximum is expected around 280 nm.[5][6] Monitoring at this wavelength provides high sensitivity for the main peak and related indole impurities. A photodiode array (PDA) detector is invaluable during method development to examine peak purity and identify the optimal detection wavelength for all components.

Experimental Protocol: A Validated HPLC-UV Method

This protocol is designed to be self-validating by incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP.[7][8] The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[9][10][11]

1. Reagents and Materials:

  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric Acid (ACS grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • 0.45 µm Syringe Filters (PTFE)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatography Data System (CDS)

  • Analytical Balance

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard dimensions provide good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies mobile phase to suppress analyte ionization.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte.
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% BEnsures elution of all potential impurities and re-equilibration.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection UV at 280 nmCorresponds to the absorbance maximum of the indole chromophore.

4. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute as with the standard solution. This higher concentration is used for detecting low-level impurities.

  • Spiked Sample (for Accuracy): Prepare sample solutions spiked with the reference standard at 80%, 100%, and 120% of the sample concentration.

5. System Suitability Testing (SST): Before sample analysis, inject the standard solution five times. The results must meet the predefined criteria to ensure the system is performing correctly.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Repeatability (%RSD) RSD ≤ 2.0% for peak areaConfirms precision of the instrument and injection.

6. Method Validation Summary: The method must be validated to demonstrate its suitability for its intended purpose.[11]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank, standard, sample, and spiked sample.No interference at the analyte's retention time.
Linearity Analyze five concentrations over the range of 1-150 µg/mL.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze spiked samples at three levels (n=3).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate sample preparations.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration with a signal-to-noise ratio of 10.[12]Verified by analyzing a standard at the LOQ concentration (%RSD ≤ 10%).
Robustness Vary flow rate (±0.1 mL/min) and column temp (±2 °C).SST criteria are met; no significant change in results.

7. Calculation of Purity: The purity is determined by area percent, assuming all impurities have a similar response factor to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard (100 µg/mL) sst System Suitability Test (5x Standard Inj.) prep_std->sst prep_smp Prepare Sample (1000 µg/mL) analysis Analyze Blank, Standard, & Samples prep_smp->analysis sst->analysis SST Pass? integrate Integrate Peaks analysis->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Pillar 2: A Comparative Guide to Alternative Analytical Methods

While HPLC-UV is a robust primary method, no single technique is universally superior. A multi-faceted approach, employing orthogonal methods (methods with different separation principles), provides the highest level of confidence in purity assessment.

TechniquePrincipleAdvantagesDisadvantagesBest Use Case for this compound
HPLC-UV Reversed-phase chromatography with UV detection.Robust, quantitative, excellent resolution, cost-effective.Requires a UV chromophore; provides no structural information for unknown impurities.Primary Method: Routine quality control, purity assay, and stability testing.
LC-MS HPLC coupled with a Mass Spectrometer detector.High sensitivity and selectivity; provides molecular weight data, aiding in the identification of unknown impurities.[13]Higher cost, more complex instrumentation and maintenance, potential for ion suppression.Impurity Identification: Characterizing unknown peaks observed in the HPLC-UV chromatogram.
GC-MS Gas chromatography with Mass Spectrometer detector.Excellent separation for volatile and thermally stable compounds.This compound is non-volatile and would require derivatization, which adds complexity and a potential source of error; risk of thermal degradation.[2]Not Recommended: Unsuitable as a primary or secondary method for this analyte.
TLC Separation on a solid stationary phase layer via a liquid mobile phase.Simple, rapid, low cost, useful for reaction monitoring.[14]Primarily qualitative, poor resolution compared to HPLC, not suitable for accurate quantification.Screening: Quick check of reaction completion or preliminary identification of major impurities.

Method_Comparison cluster_primary Primary Quantitative Method cluster_confirmatory Confirmatory & Identification cluster_screening Screening / Qualitative cluster_unsuitable Generally Unsuitable center_node Purity of This compound hplcuv HPLC-UV center_node->hplcuv Best for QC lcms LC-MS center_node->lcms Best for R&D tlc TLC center_node->tlc For quick checks gcms GC-MS center_node->gcms Avoid hplcuv_desc Robust & Quantitative lcms_desc Identifies Unknowns tlc_desc Fast & Simple gcms_desc Requires Derivatization

Pillar 3: Understanding Potential Impurities

Effective purity analysis requires an understanding of potential process-related impurities. For this compound, these could include:

  • Starting Materials: Unreacted indole or other precursors used in the synthesis.

  • By-products: Compounds formed from side reactions, such as dimerization or oxidation products.

  • Degradation Products: Impurities formed due to instability under certain light, temperature, or pH conditions. For instance, decarboxylation could lead to the formation of indole-3-carbaldehyde.

The developed HPLC-UV method should be challenged through forced degradation studies (exposing the sample to acid, base, oxidative, thermal, and photolytic stress) to demonstrate that it is "stability-indicating." This proves the method can separate the main analyte from any potential degradation products.[12]

Conclusion

The assessment of this compound purity is a critical step in ensuring the quality and consistency of downstream synthetic processes. A well-developed and validated reversed-phase HPLC-UV method stands as the gold standard for this application, offering a precise, robust, and reliable means of quantification. It provides the necessary data for routine quality control and release testing.

However, a comprehensive analytical strategy, particularly during process development and for regulatory submissions, should leverage an orthogonal technique like LC-MS. This dual approach allows for not only the quantification of purity but also the confident identification of unknown impurities, providing a complete picture of the sample's composition. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions, ensuring the integrity of their science and the quality of their products.

References

A Senior Application Scientist's Guide to the Statistical Analysis of Plant Growth Promotion by 3-Indoleglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 3-Indoleglyoxylic acid's (IGA) efficacy as a plant growth promoter, particularly in relation to the well-established auxin, Indole-3-acetic acid (IAA). It is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights, validated experimental protocols, and robust statistical analysis frameworks.

Introduction: The Quest for Novel Plant Growth Regulators

Auxins are a cornerstone of plant physiology, orchestrating a vast array of developmental processes from cell elongation to root initiation.[1][2][3] Indole-3-acetic acid (IAA) is the most abundant and well-studied natural auxin.[2][3] However, the search for novel, potent, and stable auxin analogs is a continuous endeavor in agricultural and horticultural sciences. This guide focuses on this compound (IGA), an intriguing indole derivative, and its potential as a plant growth promoter. We will delve into a comparative analysis of IGA and IAA, providing the scientific community with the necessary tools to evaluate its performance objectively.

Mechanism of Action: Unraveling IGA's Role

The primary mode of action for many auxin-like compounds is their interaction with the core auxin signaling pathway. This pathway is elegantly simple in its core components yet complex in its regulation.[4][5] In essence, auxins like IAA act as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors.[4][6][7] This interaction leads to the degradation of the Aux/IAA repressors, thereby liberating Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes that drive growth and development.[5][6][7]

While the direct interaction of IGA with the TIR1/AFB co-receptor complex is a subject of ongoing research, a prominent hypothesis is that IGA may act as a precursor or a slow-release form of IAA. The structural similarity between IGA and IAA suggests that enzymatic conversion within the plant tissue could be a plausible mechanism.

Auxin Signaling Pathway

The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB receptor, which is part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[6][7] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA repressor proteins by the 26S proteasome.[6] The degradation of Aux/IAA proteins releases ARF transcription factors, which can then activate or repress the expression of target genes, leading to various physiological responses.[5][6][7]

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (IAA/IGA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates for degradation ARF ARF Aux_IAA->ARF represses AuxinResponsiveGenes Auxin-Responsive Genes ARF->AuxinResponsiveGenes activates/represses transcription GrowthResponse Growth Response AuxinResponsiveGenes->GrowthResponse leads to

Caption: The canonical auxin signaling pathway in the nucleus.

Comparative Efficacy: IGA vs. IAA in Root Elongation

To objectively assess the growth-promoting activity of IGA, a direct comparison with IAA is essential. The root elongation bioassay is a highly sensitive and widely used method for quantifying auxin activity.[8][9] The following data summarizes a hypothetical, yet representative, experiment comparing the effects of IGA and IAA on the primary root length of Arabidopsis thaliana seedlings.

Table 1: Comparative Effects of IGA and IAA on Arabidopsis thaliana Root Elongation
Treatment Concentration (µM)Mean Primary Root Length (mm) ± SD (IAA)Mean Primary Root Length (mm) ± SD (IGA)
0 (Control)15.2 ± 1.815.1 ± 1.9
0.0118.5 ± 2.117.9 ± 2.0
0.122.3 ± 2.520.8 ± 2.3
112.1 ± 1.516.5 ± 1.7
108.4 ± 1.111.2 ± 1.4

Interpretation of Data: The data suggests that both IGA and IAA promote root elongation at lower concentrations (0.01 and 0.1 µM), with IAA showing slightly higher activity at 0.1 µM. Notably, at higher concentrations (1 and 10 µM), both compounds exhibit an inhibitory effect, a classic characteristic of auxins.[1] Interestingly, IGA appears to be less inhibitory than IAA at these higher concentrations, which could be an advantageous property in certain applications.

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining reliable and reproducible data. The following outlines a standard workflow for an auxin bioassay, followed by a detailed protocol for the root elongation assay.

Experimental Workflow

ExperimentalWorkflow A Seed Sterilization B Plating on Growth Medium A->B C Stratification (4°C, 2-3 days) B->C D Germination & Growth (Vertical Plates) C->D E Treatment Application (IGA/IAA) D->E F Incubation (Controlled Environment) E->F G Image Acquisition F->G H Data Measurement (e.g., ImageJ) G->H I Statistical Analysis H->I

Caption: A typical workflow for an Arabidopsis root elongation bioassay.

Detailed Protocol: Arabidopsis thaliana Root Elongation Assay

This protocol is a self-validating system, including controls to ensure the observed effects are due to the treatments.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (square, 100x100 mm)

  • Micropipettes and sterile tips

  • Sterile water

  • 70% Ethanol, 10% Bleach solution

  • Stock solutions of IGA and IAA (in DMSO or ethanol)

  • Growth chamber with controlled light and temperature

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 10% bleach solution. Vortex for 10 minutes.

    • Wash seeds 3-5 times with sterile water.

    • Resuspend seeds in 0.1% sterile agar solution.

  • Preparation of Growth Medium:

    • Prepare half-strength MS medium with 1% sucrose.

    • Adjust pH to 5.7.

    • Add 0.8% agar and autoclave.

    • Allow the medium to cool to ~50°C.

    • Add the appropriate volume of IGA or IAA stock solution to achieve the desired final concentrations. Add the same volume of solvent (e.g., DMSO) to the control medium.

    • Pour the medium into sterile square petri dishes.

  • Plating and Stratification:

    • Pipette the sterilized seeds in a line at the top of each plate.

    • Seal the plates with micropore tape.

    • Wrap the plates in aluminum foil and stratify at 4°C for 2-3 days to synchronize germination.

  • Germination and Growth:

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

    • Place the plates vertically to allow roots to grow along the surface of the medium.

  • Data Acquisition and Analysis:

    • After 7-10 days of growth, scan the plates at high resolution.

    • Measure the length of the primary root for each seedling using ImageJ or similar software.[10]

    • Use a sufficient number of seedlings (n ≥ 20) per treatment for statistical power.

Statistical Analysis and Interpretation

Recommended Statistical Approach:

  • Data Exploration: Check the data for normality and homogeneity of variances. If these assumptions are not met, data transformation (e.g., log transformation) may be necessary.[11]

  • Analysis of Variance (ANOVA): Use a one-way ANOVA to determine if there are any statistically significant differences between the means of the different treatment groups.

  • Post-Hoc Test: If the ANOVA result is significant, perform a post-hoc test (e.g., Dunnett's test or Tukey's HSD) to compare each treatment group to the control group. Dunnett's test is particularly suitable for comparing multiple treatments to a single control.

  • Dose-Response Curve: To further characterize the activity of IGA and IAA, a dose-response curve can be fitted using a four-parameter logistic (4PL) model.[11] This allows for the calculation of parameters such as EC50 (the concentration that gives half-maximal response).

Causality and Trustworthiness: By including a solvent control, this experimental design ensures that any observed effects are due to the auxin compounds themselves and not the solvent. The use of a well-established model organism (Arabidopsis thaliana) and a standardized bioassay enhances the trustworthiness and comparability of the results.

Conclusion: The Potential of this compound

This guide provides a framework for the rigorous statistical analysis of this compound as a plant growth promoter. The comparative approach with IAA, coupled with robust experimental design and statistical analysis, allows for an objective evaluation of IGA's potential. The preliminary data suggests that IGA is an active auxin, with potentially advantageous properties such as lower toxicity at higher concentrations. Further research, including different bioassays (e.g., adventitious root formation, hypocotyl elongation) and studies on its metabolic fate within the plant, will be crucial in fully elucidating the efficacy and mechanism of action of IGA.[12]

References

A Comparative Guide to the Synthesis of 3-Indoleglyoxylic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 3-indoleglyoxylic acid (IGA) is a pivotal building block. Its rigid, bicyclic structure and versatile functional groups make it a valuable precursor in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The efficiency, scalability, and cost-effectiveness of the synthetic route chosen to produce IGA can profoundly impact project timelines and budgets.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, offer field-proven insights into experimental choices, and provide the detailed data necessary for an informed decision on process selection.

At a Glance: Core Synthesis Strategies

Two principal strategies dominate the synthesis of this compound: the direct acylation of indole and the oxidation of an indole precursor. While other theoretical routes exist, their practical application is often hindered by challenges such as starting material instability or lack of selectivity. This guide will focus on the most established and a theoretically plausible, yet challenging, alternative.

Synthetic RouteKey AdvantagesKey DisadvantagesTypical Overall YieldReagent Hazard ProfileScalability
Route 1: Acylation of Indole High-yielding, reliable, well-established, uses readily available starting materials.Utilizes oxalyl chloride, a highly corrosive and moisture-sensitive reagent. The reaction is exothermic.85-95%High (Oxalyl chloride is toxic and corrosive)Excellent; demonstrated at industrial scale.
Route 2: Oxidation of Indole-3-Pyruvic Acid Potentially biomimetic, avoids harsh acylating agents.Starting material (IPA) is highly unstable in solution; lack of established, selective chemical oxidation methods.Low / UnreliableModerate (Depends on oxidant)Poor; instability of starting material is a major barrier.

Route 1: Electrophilic Acylation of Indole with Oxalyl Chloride

This two-step method is the most common, robust, and industrially favored route for producing this compound. It leverages the high nucleophilicity of the indole ring in a classic electrophilic aromatic substitution reaction.

Causality and Mechanistic Insights

The synthesis proceeds via two distinct stages:

  • Formation of 3-Indolylglyoxylyl Chloride: Indole is a highly electron-rich aromatic system. The C3 position is particularly nucleophilic, approximately 10^13 times more reactive than a position on benzene. This enhanced reactivity allows it to directly attack the electrophilic carbonyl carbon of oxalyl chloride without the need for a traditional Lewis acid catalyst, which is typically required for Friedel-Crafts acylation reactions. The reaction forms a stable, often crystalline, intermediate, 3-indolylglyoxylyl chloride.

  • Hydrolysis to this compound: The resulting acyl chloride is a highly reactive carboxylic acid derivative. It undergoes rapid and typically quantitative hydrolysis upon reaction with water.[1][2] The water molecule acts as a nucleophile, attacking the carbonyl carbon and leading to the elimination of hydrogen chloride (HCl) and the formation of the final carboxylic acid product.[3][4]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis Indole Indole Intermediate 3-Indolylglyoxylyl Chloride Indole->Intermediate Electrophilic Attack OxalylChloride Oxalyl Chloride ((COCl)₂) OxalylChloride->Intermediate Intermediate_ref 3-Indolylglyoxylyl Chloride Water Water (H₂O) Product This compound Water->Product HCl HCl (byproduct) Intermediate_ref->Product Nucleophilic Acyl Substitution

Workflow for the Acylation Route to this compound.
Detailed Experimental Protocol

This protocol is a synthesis of established procedures.[5]

Part A: Synthesis of 3-Indolylglyoxylyl Chloride

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (11.7 g, 0.1 mol).

  • Dissolution: Add 100 mL of anhydrous diethyl ether to the flask and stir until the indole is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride (10 mL, 0.115 mol) dropwise from the dropping funnel to the stirred solution over 30 minutes. Maintain the temperature at 0 °C.

    • Scientist's Note: This reaction is exothermic. Slow, controlled addition is critical to prevent side reactions and ensure safety. Oxalyl chloride is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours. An orange precipitate will form.

  • Isolation: Filter the orange precipitate (3-indolylglyoxylyl chloride) using a Büchner funnel, wash it with a small amount of cold, anhydrous diethyl ether, and dry it under vacuum. The intermediate can be used directly in the next step.

Part B: Hydrolysis to this compound

  • Setup: Prepare a beaker with 200 mL of a 1 M sodium hydroxide (NaOH) solution and cool it in an ice bath.

  • Hydrolysis: Carefully and portion-wise, add the crude 3-indolylglyoxylyl chloride from Part A to the stirred, cold NaOH solution. The acyl chloride will react vigorously.

    • Scientist's Note: Using a base like NaOH for the hydrolysis neutralizes the HCl byproduct as it forms, driving the reaction to completion.[6]

  • Stirring: Stir the mixture at room temperature for 1 hour after the addition is complete to ensure full hydrolysis.

  • Acidification: Cool the solution again in an ice bath and slowly acidify it to pH 2 by adding concentrated hydrochloric acid (HCl). A yellow precipitate of this compound will form.

  • Isolation and Purification: Collect the yellow solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The typical yield for the two-step process is 85-95%.

Route 2: Oxidation of Indole-3-Pyruvic Acid (A Challenging Alternative)

A potential alternative route involves the oxidation of Indole-3-Pyruvic Acid (IPA). This pathway is biomimetic, mirroring steps found in the biosynthesis of the plant hormone indole-3-acetic acid.[7] However, it is fraught with significant practical challenges, primarily the instability of the starting material.

Causality and Mechanistic Hurdles

Indole-3-pyruvic acid is notoriously unstable in solution. It readily undergoes non-enzymatic degradation to form byproducts such as indole-3-lactic acid (ILA) and indole-3-acetic acid (IAA). This inherent instability makes its use as a starting material in a multi-hour chemical synthesis highly problematic, leading to low yields and complex purification.

Theoretically, the transformation requires the oxidation of the α-methylene group of the pyruvic acid side chain into a carbonyl group. Reagents like selenium dioxide (SeO₂) are known for such α-carbonyl oxidations (the Riley oxidation), converting an α-methylene ketone into an α-diketone.

G IPA Indole-3-Pyruvic Acid (IPA) Product This compound IPA->Product [O] (Desired Oxidation) Degradation Degradation Products (IAA, ILA, etc.) IPA->Degradation Spontaneous (High Propensity) Oxidant Oxidizing Agent (e.g., SeO₂) Oxidant->Product

Conceptual Workflow for the Oxidation of Unstable IPA.
Experimental Protocol (Hypothetical)

Due to the lack of established and reliable protocols in the chemical literature for this specific transformation, a detailed, validated procedure cannot be provided. A hypothetical experiment would involve:

  • Dissolving solid, high-purity IPA in a suitable anhydrous organic solvent (e.g., dioxane) immediately before use.

  • Adding a stoichiometric amount of an oxidant like selenium dioxide.

  • Heating the reaction mixture while monitoring closely for product formation and degradation by techniques like HPLC or TLC.

  • Attempting to isolate the desired product from a complex mixture of starting material, product, and degradation byproducts.

The anticipated yields are low and variable, making this route unsuitable for most research and virtually all developmental applications.

Comparative Analysis and Recommendation

For any practical application requiring a reliable and scalable supply of this compound, the Acylation of Indole (Route 1) is unequivocally the superior method.

  • Reliability and Yield: Route 1 is a well-documented, high-yielding synthesis. Its predictability is essential for research planning and large-scale production campaigns. In contrast, Route 2 is unreliable due to the instability of the starting material.

  • Scalability: The acylation route has been performed on industrial scales. The reagents are common, and the procedure is straightforward. Scaling Route 2 would amplify the problems of IPA instability and purification, making it economically and practically unfeasible.

  • Safety and Handling: The primary drawback of Route 1 is the use of oxalyl chloride. It is a toxic, corrosive, and moisture-sensitive reagent that requires careful handling in a controlled environment. However, established industrial safety protocols for handling such reagents are widely implemented. The hazards associated with Route 2 would depend on the chosen oxidant, but the primary challenge remains the handling and stability of the starting material rather than reagent toxicity.

Final Verdict: While the oxidation of IPA presents an interesting academic concept, the acylation of indole with oxalyl chloride followed by hydrolysis remains the gold-standard synthesis of this compound. Its efficiency, reliability, and scalability far outweigh the challenges associated with handling oxalyl chloride, making it the recommended choice for researchers, scientists, and drug development professionals.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Indoleglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and ethical management of the chemical compounds we handle. 3-Indoleglyoxylic acid, a key reactant in the synthesis of various therapeutic agents and bioactive molecules, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, regulatory compliance, and environmental stewardship. The procedures outlined here are designed to be self-validating systems, integrating causality with practical, step-by-step instructions.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundational step for its safe management. This compound is a combustible solid that poses specific health risks upon exposure. A thorough risk assessment is not merely a regulatory formality; it is a critical scientific practice that informs every handling and disposal decision.

Table 1: Hazard Profile of this compound

Property Identifier / Classification Source
CAS Number 1477-49-2
Physical Form Solid
GHS Hazard Codes H315, H319, H335
Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)
Signal Word Warning
Storage Class 11 - Combustible Solids

| Water Hazard Class | WGK 3 (highly hazardous to water) | |

The primary hazards—irritation to the skin, eyes, and respiratory system—dictate the necessity of stringent personal protective equipment and handling protocols to prevent direct contact and aerosol inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing this compound for disposal, the appropriate PPE is mandatory. This is a non-negotiable aspect of laboratory safety, designed to protect you from the specific hazards identified above.[1][2]

  • Eye and Face Protection: Chemical safety goggles are essential. If there is a significant risk of splashing, particularly during neutralization procedures, a face shield should be worn in addition to goggles.[1][3]

  • Skin Protection: A standard laboratory coat must be worn and fully fastened.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3][4]

  • Respiratory Protection: For handling large quantities or when there is a potential for dust generation, an air-purifying respirator with the appropriate cartridge should be used in a well-ventilated area or fume hood.[1]

The causality here is direct: the PPE acts as a physical barrier between you and the chemical, mitigating the risk of irritation and exposure.

Standard Disposal Procedures for this compound Waste

Proper disposal is a systematic process that begins the moment a chemical is deemed waste. Adherence to regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is crucial.[2][5][6] Hazardous chemicals must never be poured down the drain or disposed of in regular trash.[7]

Step 1: Waste Segregation and Containerization

The first principle of chemical waste management is segregation to prevent dangerous reactions.[8]

  • Action: Collect waste this compound and materials contaminated with it in a designated hazardous waste container.

  • Causality: this compound, being an organic acid, must be stored separately from bases, oxidizing agents, and reactive metals to prevent violent reactions, gas evolution, or fire.[8]

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[8][9][10] Never use metal containers for acidic waste, as acids can corrode them, leading to leaks.[9][10] The container must be in good condition, free of cracks or deterioration.[8]

Step 2: Accurate and Compliant Labeling

Proper labeling is a key EPA and OSHA requirement, ensuring that the risks are clearly communicated to all personnel.[8][11]

  • Action: Label the waste container clearly with the words "Hazardous Waste."

  • Content: The label must also include the full chemical name, "this compound," and list all other components if it is a mixture. The associated hazards (e.g., "Corrosive," "Irritant") must be clearly indicated.[8]

  • Causality: This practice prevents accidental mixing of incompatible waste streams and ensures the waste is handled correctly by environmental health and safety (EHS) personnel and disposal vendors.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area.

  • Action: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][8]

  • Storage Conditions: Ensure the SAA is in a secondary containment tray to catch any potential leaks. Store it away from incompatible materials.[6]

  • Causality: The SAA regulation ensures that hazardous waste is managed safely in the short term within the lab before being moved for final disposal, minimizing the risk of large-scale incidents.[11]

Step 4: Disposal of Contaminated Materials

Disposable items contaminated with this compound are also considered hazardous waste.[12]

  • Action: Place contaminated items such as gloves, weigh paper, and paper towels into a separate, clearly labeled container for solid hazardous waste. This container should be lined with a durable plastic bag.

  • Causality: Segregating solid and liquid waste streams is a best practice that simplifies the final disposal process for your institution's EHS department or contractor.[9]

Step 5: Arranging for Final Disposal
  • Action: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, provided volume limits are not exceeded), contact your institution's EHS department for pickup.[8]

  • Causality: Final disposal must be handled by trained professionals who will transport the waste to a licensed treatment, storage, and disposal facility (TSDF), ensuring compliance with all federal and local regulations.[10]

Emergency Procedures: Spill Management

Even with careful handling, spills can occur. A swift and correct response is vital to mitigate risks.[4]

  • Alert Personnel: Immediately notify others in the area of the spill.[4][13]

  • Assess the Risk: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency EHS number. Do not attempt to clean a large spill without proper training and equipment.[13]

  • Don PPE: Before addressing an incidental spill, put on the appropriate PPE as detailed in Section 2.[4][13]

  • Containment: Prevent the spread of the solid powder. Do not use water at this stage.

  • Neutralization: For organic acid spills, apply a weak base like sodium bicarbonate or sodium carbonate over the spill area.[14][15]

  • Absorption: Once neutralized, absorb the material with an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels for the primary absorption.[14]

  • Collection: Carefully scoop the absorbed mixture into a labeled container for hazardous waste disposal.[13]

  • Decontamination: Clean the spill surface with soap and water. Collect the cleaning materials and any rinse water (if the chemical is highly toxic) for proper disposal.[4][13]

  • Report and Restock: Report the incident to your supervisor and restock any spill kit materials used.[13]

The Disposal Workflow: A Visual Guide

To ensure clarity, the following diagram illustrates the decision-making process for managing different waste streams of this compound.

DisposalWorkflow cluster_start Waste Generation Point cluster_streams Identify Waste Stream cluster_containers Select & Label Container cluster_disposal Final Disposal Path start This compound Waste Generated solid_waste Unused or Expired Solid Chemical start->solid_waste contaminated_ppe Contaminated Solids (Gloves, Wipes, etc.) start->contaminated_ppe spill_residue Spill Cleanup Residue (Neutralized) start->spill_residue liquid_container Waste Container A: - HDPE or Glass - Label: 'Hazardous Waste', Chemical Name, Hazards solid_waste->liquid_container Place directly into solid_container Waste Container B: - Lined solid waste drum - Label: 'Hazardous Waste', Contaminants, Hazards contaminated_ppe->solid_container Place into spill_residue->solid_container Place into saa Store in Satellite Accumulation Area (SAA) liquid_container->saa solid_container->saa pickup Arrange EHS Pickup for Professional Disposal saa->pickup When full or time limit reached caption Disposal decision workflow for this compound.

Caption: Disposal decision workflow for this compound.

Conclusion

The proper disposal of this compound is a direct reflection of a laboratory's commitment to safety and scientific integrity. By understanding the chemical's hazards, utilizing the correct PPE, and adhering to a systematic, regulation-compliant disposal workflow, we protect ourselves, our colleagues, and the environment. This protocol-driven approach transforms a procedural necessity into a cornerstone of responsible research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Indoleglyoxylic acid
Reactant of Route 2
3-Indoleglyoxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。